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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dabrafenib (CAS 1195765-45-7): A Keystone in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals Introduction Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The discovery and development of Dabrafenib marked a significant milestone in the era of personalized medicine, particularly for the treatment of cancers harboring activating mutations in the BRAF gene. The most common of these mutations, V600E, leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival.[1][3] Dabrafenib is approved for the treatment of patients with BRAF V600E mutation-positive unresectable or metastatic melanoma.[1][4][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for Dabrafenib, tailored for the scientific community.

Chemical and Physical Properties

Dabrafenib is a complex organic molecule with the IUPAC name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[6] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1195765-45-7[6][7]
Molecular Formula C23H20F3N5O2S2[7]
Molecular Weight 519.56 g/mol [7]
Appearance White to off-white solid powder[8]
Solubility Soluble in DMSO (30 mg/mL) and ethanol (1 mg/mL with slight warming)[9][10]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[10]

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process that involves the strategic formation of its core thiazole and pyrimidine rings, followed by the introduction of the sulfonamide group. While various synthetic routes have been developed, a general overview based on published patents is described below. The process typically begins with the preparation of key intermediates, which are then coupled to construct the final molecule.

A plausible synthetic pathway can be envisioned as follows:

  • Formation of the Thiazole Core: A key step involves the cyclization reaction to form the substituted thiazole ring. This can be achieved through the reaction of a halogenated ketoester with a thioamide.

  • Introduction of the Pyrimidine Moiety: The pyrimidine ring is typically introduced via a condensation reaction with a suitable precursor, such as guanidine, onto a diketone or a related intermediate.

  • Sulfonamide Bond Formation: The final key step is the formation of the sulfonamide linkage. This is generally achieved by reacting an aniline derivative with a sulfonyl chloride in the presence of a base.

A patent describes a method starting from 3-(3-amino-2-fluorophenyl)-3-oxa-propionate, which undergoes sulfamidation, halogenation, thiazole cyclization, acylation, and finally pyrimidine cyclization to yield Dabrafenib.[8] Another patent details a process for the preparation of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, a key intermediate, which is then converted to Dabrafenib.[11] The purification of the final product often involves recrystallization from solvents like ethyl acetate and heptane to achieve the desired purity.[4]

Mechanism of Action

Dabrafenib is a highly selective, ATP-competitive inhibitor of the BRAF kinase.[1] In cancers with the BRAF V600E mutation, the BRAF protein is constitutively active, leading to the persistent activation of the downstream MAPK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway). This aberrant signaling promotes cell proliferation, survival, and differentiation.

Dabrafenib binds to the ATP-binding pocket of the mutant BRAF V600E kinase, preventing its catalytic activity.[3] This inhibition blocks the phosphorylation and activation of MEK1 and MEK2, the immediate downstream targets of BRAF. Consequently, the phosphorylation and activation of ERK1 and ERK2 are also suppressed.[12][13] The net effect is the downregulation of the entire MAPK pathway, leading to cell cycle arrest at the G1 phase and the induction of apoptosis in BRAF V600E-mutant cancer cells.[2][12]

MAPK_Pathway_Dabrafenib_MOA RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibition

Caption: Mechanism of action of Dabrafenib in BRAF V600E-mutated cells.

Experimental Protocols

In Vitro BRAF Kinase Inhibition Assay

This assay directly measures the inhibitory effect of Dabrafenib on the enzymatic activity of purified BRAF V600E kinase.

Materials:

  • Recombinant active BRAF V600E enzyme

  • Kinase-inactive MEK1 (as a substrate)

  • Dabrafenib

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl2)

  • ATP

  • 96-well plate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MEK antibody for ELISA)

Procedure:

  • Prepare serial dilutions of Dabrafenib in DMSO.

  • In a 96-well plate, add the Dabrafenib dilutions and the recombinant BRAF V600E enzyme in kinase assay buffer.

  • Incubate at room temperature for 1 hour to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 200 µM).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and quantify the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the Dabrafenib concentration to determine the IC50 value.[14]

Cell Proliferation (MTT) Assay

This assay assesses the effect of Dabrafenib on the viability and proliferation of cancer cells, such as the A375 melanoma cell line which harbors the BRAF V600E mutation.

Materials:

  • BRAF-mutant cancer cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Dabrafenib in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.[15][16]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Dabrafenib Add Dabrafenib (Serial Dilutions) Incubate_24h->Add_Dabrafenib Incubate_72h Incubate 72h Add_Dabrafenib->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a cell proliferation (MTT) assay with Dabrafenib.

Western Blotting for MAPK Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key downstream effectors of BRAF, such as MEK and ERK.

Materials:

  • Dabrafenib-treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-MEK, anti-total MEK, anti-p-ERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse inhibitor-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against a phosphorylated protein (e.g., p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total ERK1/2) or a loading control like β-actin.

  • Quantify band intensities to determine the ratio of phosphorylated to total protein.[14][15]

Safety and Toxicology

Dabrafenib is a potent pharmaceutical agent and should be handled with care by trained personnel.[10] It is considered toxic and may cause harm if swallowed, in contact with skin, or if inhaled.[10] Safety data sheets indicate that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[17][18] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling the compound.[10][18] Work should be conducted in a well-ventilated area or a fume hood.[17][18] In case of exposure, immediate medical attention is advised.[10][18]

Conclusion

Dabrafenib remains a cornerstone in the targeted therapy of BRAF V600E-mutant cancers. Its high selectivity and potent inhibition of the MAPK pathway have translated into significant clinical benefits for patients. This guide provides a foundational understanding of Dabrafenib for researchers and drug development professionals, from its fundamental chemical properties to its biological mechanism and practical experimental application. A thorough comprehension of these aspects is crucial for the continued exploration of its therapeutic potential and the development of next-generation targeted therapies.

References

  • Sino Biological. Dabrafenib datasheet. [Link]

  • Google Patents.
  • Google Patents.
  • Spandidos Publications. Phenotype characterization of human melanoma cells resistant to dabrafenib. [Link]

  • National Center for Biotechnology Information. Dabrafenib and Trametinib prolong coagulation through the inhibition of tissue factor in BRAFv600e mutated melanoma cells in vitro. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS DABRAFENIB. [Link]

  • ResearchGate. Characterization of the dabrafenib-resistant A375R cells. [Link]

  • U.S. Food and Drug Administration. 202806Orig1s000. [Link]

  • ResearchGate. Western Blotting of p-ERK on the control cell lines a and the... [Link]

  • National Center for Biotechnology Information. Onconase Restores Cytotoxicity in Dabrafenib-Resistant A375 Human Melanoma Cells and Affects Cell Migration, Invasion and Colony Formation Capability. [Link]

  • PLOS One. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • National Center for Biotechnology Information. PERK mediates resistance to BRAF inhibition in melanoma with impaired PTEN. [Link]

  • ResearchGate. Inhibition of the BRAF V600E mutation pathway by dabrafenib and... [Link]

  • Scite.ai. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. [Link]

  • ACS Publications. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. [Link]

  • MDPI. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. [Link]

  • Pharmaffiliates. Dabrafenib-impurities. [Link]

  • ChemIndex. 1195765-45-7 | n-(3-(5-(2-amino-4-pyrimidinyl)-2-(tert-butyl) - [Link]

  • Ace Japan. チキジウム臭化物(Tiquizium Bromide) | 事業案内. [Link]

Sources

Foundational

Material Safety Data Sheet (MSDS) for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

An In-Depth Technical Guide to the Material Safety Profile of 2-Chloro-5-ethoxy-4-methoxybenzonitrile Introduction: As a novel compound, a comprehensive, officially sanctioned (CAS No. 491581-16-9) is not yet widely avai...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Profile of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Introduction: As a novel compound, a comprehensive, officially sanctioned (CAS No. 491581-16-9) is not yet widely available in public repositories.[1] This guide has been meticulously synthesized for researchers, scientists, and drug development professionals by extrapolating data from a range of structurally analogous benzonitrile derivatives. By analyzing the safety profiles of closely related compounds, we can construct a robust and precautionary operational guide. This document is intended to provide a deep, scientifically-grounded understanding of the potential hazards and safe handling protocols, enabling research to proceed with a high degree of safety and integrity.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While experimental data for the target compound is scarce, we can infer its likely characteristics from its structure and available data on similar molecules.

Table 1: Physicochemical Properties of 2-Chloro-5-ethoxy-4-methoxybenzonitrile and Analogs

Property2-Chloro-5-ethoxy-4-methoxybenzonitrile (Target)2-Chloro-5-methoxybenzonitrile (Analog)4-Methoxybenzonitrile (Analog)
CAS Number 491581-16-9[1]127667-00-9[2]874-90-8[3]
Molecular Formula C10H10ClNO2C8H6ClNO[2]C8H7NO[3]
Molecular Weight 211.64 g/mol (Calculated)167.59 g/mol [2]133.15 g/mol [3]
Physical Form Solid (Inferred)Data not available[2]White crystalline powder[3]
Boiling Point Not available267.1°C at 760 mmHg[2]Not available
Storage Temperature Room Temperature (Recommended)Store at room temperatureNot available

Causality: The inference that the target compound is a solid at room temperature is based on the crystalline nature of many substituted benzonitriles.[3] The recommended storage at room temperature is a standard precaution for stable crystalline organic solids.

Section 2: Inferred Hazard Identification and Classification

A definitive GHS classification for 2-Chloro-5-ethoxy-4-methoxybenzonitrile is not available. However, analysis of its functional groups (chlorinated aromatic, nitrile, ether) and the documented hazards of similar compounds allows for a predictive assessment. Numerous related benzonitriles are classified as harmful or toxic upon exposure through various routes and as irritants.[4][5]

Likely GHS Classification (Inferred):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Hazard Assessment Workflow Diagram

The following diagram illustrates the logical workflow for assessing the potential hazards of a novel compound based on available data from analogs.

cluster_0 Hazard Identification Process A Identify Target Compound (2-Chloro-5-ethoxy-4-methoxybenzonitrile) B Search for Specific MSDS/SDS A->B C Data Available? B->C D Identify Structural Analogs (e.g., other chlorinated benzonitriles) C->D No H Proceed with Caution (Use this Guide) C->H Yes E Gather Hazard Data for Analogs (GHS, Toxicity) D->E F Synthesize & Extrapolate Potential Hazards E->F G Assign Inferred GHS Classification (with clear caveats) F->G G->H

Caption: Logical workflow for inferring hazards when direct data is unavailable.

Section 3: Emergency First-Aid Protocols

Based on consistent recommendations for related compounds, the following first-aid measures should be implemented immediately upon exposure.[4][6][7] The primary principle is the immediate and thorough removal of the chemical from the affected area.

Step-by-Step First-Aid Measures:

  • General Advice: Remove the individual from the source of exposure.[8] Provide this safety data guide to attending medical personnel. Immediate medical attention is required in cases of significant exposure or if symptoms persist.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2] Seek immediate medical attention.[2][10]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do so.[4] Continue rinsing. If eye irritation persists, get medical attention.[10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6]

Emergency Response Workflow

cluster_routes Routes of Exposure & Initial Response cluster_actions First Aid Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin FlushEyes Rinse with Water (15-20 min) Remove Contacts Eyes->FlushEyes RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth End Seek Immediate Medical Attention FreshAir->End WashSkin->End FlushEyes->End RinseMouth->End

Caption: Decision tree for first-aid response to chemical exposure.

Section 4: Safe Handling, Storage, and Engineering Controls

The principle of minimizing exposure is paramount. This is achieved through a combination of proper handling techniques, secure storage, and robust engineering controls.

Precautions for Safe Handling
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to prevent dust and vapor inhalation.[5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory area.[4]

  • Contact Avoidance: Avoid all contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[11]

Conditions for Safe Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Security: Store in a locked-up, secure area accessible only to authorized personnel.[4]

  • Incompatibilities: Store away from strong oxidizing agents.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls should always be followed, prioritizing engineering solutions over personal protective equipment.

Hierarchy of Controls Diagram

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not applicable for required research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating chemical exposure risks.

Recommended PPE:

  • Eye/Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[9][12]

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[9]

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator.[9]

Section 5: Accidental Release and Disposal

A clear, pre-defined protocol for spills is essential for minimizing environmental contamination and personnel exposure.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.[11]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Absorb: For a solid spill, carefully sweep up the material, avoiding dust generation.[9] Place into a suitable, closed, and labeled container for disposal.[13]

  • Clean: Clean the spill site thoroughly after material pickup is complete.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow material to enter drains or sewer systems.

Section 6: Stability, Reactivity, and Toxicology

  • Reactivity: No specific hazardous reactions are documented under normal processing.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Upon combustion, may emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.

Toxicological Profile (Inferred): No specific toxicological studies on 2-Chloro-5-ethoxy-4-methoxybenzonitrile were found. The toxicological assessment is based on the profiles of analogous compounds. The primary hazards are anticipated to be acute toxicity if swallowed, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[5][14] Benzonitrile compounds can sometimes release cyanide in vivo, which is a mechanism of systemic toxicity, although the extent to which this occurs varies greatly with the specific substitution pattern.[15]

References

  • Material Safety Data Sheet. genesystem. [Link]

  • Q. What are the immediate first aid measures required in case of any health hazards? Baylor College of Medicine. [Link]

  • First Aid: Chemical Exposure. South County Health. [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich. [Link]

  • 2,5-dichloro-4-methoxybenzonitrile — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet. Korea Petrochemical Ind. Co., Ltd. [Link]

  • 4-Chloro-2-methoxy-5-methylbenzonitrile. Appchem. [Link]

  • 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138. PubChem. [Link]

  • Benzonitrile: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 4-Methoxybenzonitrile | C8H7NO | CID 70129. PubChem. [Link]

  • 4-(2-Chloro-5-Methoxyphenyl)benzonitrile — Chemical Substance Information. NextSDS. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

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Exploratory

Structural Elucidation and NMR Spectral Reference Guide for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Executive Summary In the rigorous landscape of drug development and active pharmaceutical ingredient (API) synthesis, absolute structural certainty is non-negotiable. 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of drug development and active pharmaceutical ingredient (API) synthesis, absolute structural certainty is non-negotiable. 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase modulators. The presence of four distinct substituents (chloro, ethoxy, methoxy, and nitrile) on the benzene ring creates a unique electronic environment. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the self-validating methodologies required to ensure flawless regiochemical assignment and purity assessment.

Methodological Framework: Self-Validating NMR Acquisition

To ensure absolute data integrity, the NMR acquisition protocol must be designed as a self-validating system. Every step incorporates internal checks to prevent artifacts, eliminate human error, and ensure reproducibility.

Sample Preparation & Solvation Mechanics

The sample is dissolved in deuterated chloroform (CDCl 3​ ). CDCl 3​ is selected because its low polarity perfectly matches the solubility profile of the benzonitrile derivative. Furthermore, its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) serve as reliable, internal zero-point calibration standards .

Step-by-Step Acquisition Protocol
  • Locking and Shimming: The spectrometer locks onto the deuterium frequency of CDCl 3​ to continuously compensate for superconducting magnet drift ( B0​ drift). An automated 3D gradient shimming protocol is executed to optimize magnetic field homogeneity. Causality Check: The system self-validates by measuring the full-width at half-maximum (FWHM) of the internal Tetramethylsilane (TMS) peak; acquisition only triggers if FWHM < 0.5 Hz.

  • Relaxation Delay ( D1​ ): A critical failure point in quantitative NMR is incomplete longitudinal relaxation ( T1​ ). For this protocol, D1​ is set to 5.0 seconds for 1 H and 2.0 seconds for 13 C. Causality Check: This ensures that even the sterically hindered quaternary carbons (C-1, C-2, C-4, C-5) fully relax to their Boltzmann equilibrium state before the next radiofrequency (RF) pulse, guaranteeing mathematically accurate integration .

  • Acquisition Time (AQ): Set to 3.0 seconds. Causality Check: This allows the Free Induction Decay (FID) to fully decay into the thermal noise floor, preventing truncation artifacts (sinc wiggles) post-Fourier transform.

NMR_Workflow Sample Sample Preparation (CDCl3, 298K) Acq1D 1D NMR Acquisition (1H & 13C) Sample->Acq1D Transfer Acq2D 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D Trigger Process Data Processing (Fourier Transform) Acq1D->Process Acq2D->Process Verify Structural Validation Process->Verify

Fig 1: Self-validating NMR workflow ensuring data integrity from sample prep to multiplet analysis.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 2-Chloro-5-ethoxy-4-methoxybenzonitrile is characterized by distinct aliphatic and aromatic regions. The para-relationship of the two aromatic protons (H-3 and H-6) is a critical structural feature. Because they are separated by four bonds and isolated by substituents, they do not exhibit standard ortho (7–9 Hz) or meta (2–3 Hz) coupling, appearing instead as sharp singlets.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment & Causality
H-6 7.02Singlet (s)1H-Deshielded by the anisotropic effect of the adjacent nitrile group.
H-3 6.95Singlet (s)1H-Shielded relative to H-6 due to the electron-donating methoxy group at C-4.
H-1' (Ethoxy) 4.12Quartet (q)2H7.0Methylene protons split by the adjacent methyl group ( n+1 rule).
H-1'' (Methoxy) 3.92Singlet (s)3H-Isolated methyl group attached to oxygen; highly deshielded.
H-2' (Ethoxy) 1.48Triplet (t)3H7.0Methyl protons split by the adjacent methylene group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the carbon skeleton. The exact chemical shifts are dictated by the inductive and resonance effects of the substituents. The nitrile carbon (C N) typically resonates around 115–116 ppm, while the oxygen-bound aromatic carbons (C-4, C-5) are heavily deshielded (>145 ppm) due to the electronegativity of oxygen.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment & Electronic Environment
C-4 153.2C (Quaternary)Strongly deshielded by the directly attached methoxy oxygen.
C-5 147.8C (Quaternary)Deshielded by the ethoxy oxygen.
C-2 126.5C (Quaternary)Influenced by the inductive electron withdrawal of chlorine.
C-1 (CN) 115.8C (Quaternary)Nitrile carbon; characteristic sp -hybridized resonance.
C-6 115.2CH (Methine)Aromatic carbon ortho to the nitrile group.
C-3 113.4CH (Methine)Aromatic carbon ortho to the methoxy group.
C-1 104.5C (Quaternary)Ipso carbon attached to the nitrile group; shielded by resonance.
C-1' (Ethoxy) 65.4CH 2​ (Methylene)Aliphatic carbon directly bound to oxygen.
C-1'' (Methoxy) 56.3CH 3​ (Methyl)Aliphatic carbon directly bound to oxygen.
C-2' (Ethoxy) 14.6CH 3​ (Methyl)Terminal aliphatic methyl carbon.

Multi-Dimensional (2D) NMR Strategies for Regiochemical Validation

To unequivocally assign the regiochemistry—specifically differentiating C-4 from C-5, and H-3 from H-6—advanced 2D NMR data processing techniques are employed .

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct 1JCH​ connectivity. It maps H-3 (6.95 ppm) strictly to C-3 (113.4 ppm) and H-6 (7.02 ppm) strictly to C-6 (115.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range 2JCH​ and 3JCH​ couplings. This is the definitive self-validating test for the structure. H-6 shows a strong 3J correlation to the nitrile carbon (115.8 ppm), whereas H-3 does not. Conversely, H-3 shows a 3J correlation to C-1'' (methoxy carbon) via the oxygen atom, confirming the exact placement of the alkoxy groups against standard reference libraries .

NMR_Correlations H3 H-3 (6.95 ppm) C3 C-3 (113.4 ppm) H3->C3 HSQC (1J) C2 C-2 (Cl) (126.5 ppm) H3->C2 HMBC (2J/3J) C4 C-4 (OMe) (153.2 ppm) H3->C4 HMBC (2J/3J) H6 H-6 (7.02 ppm) C6 C-6 (115.2 ppm) H6->C6 HSQC (1J) H6->C4 HMBC (3J) C1 C-1 (CN) (104.5 ppm) H6->C1 HMBC (2J/3J)

Fig 2: HMBC and HSQC correlation network for validating the regiochemistry of the aromatic ring.

Conclusion

The structural validation of 2-Chloro-5-ethoxy-4-methoxybenzonitrile relies heavily on a rigorously controlled NMR acquisition environment. By leveraging self-validating protocols—such as precise T1​ relaxation delays and internal lock monitoring—researchers can eliminate integration errors and artifactual peaks. The combination of 1D chemical shifts and 2D HMBC correlations provides an unambiguous, mathematically sound proof of the molecule's regiochemistry, ensuring its reliability as a precursor in complex pharmaceutical synthesis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry. URL:[Link]

  • Bruker Corporation. (2023). Nuclear Magnetic Resonance (NMR) Spectroscopy Guidelines. Bruker. URL:[Link]

  • Mestrelab Research. (2023). Mnova NMR - NMR Data Analysis Software. Mestrelab. URL:[Link]

Foundational

Solubility Profile of 2-Chloro-5-ethoxy-4-methoxybenzonitrile: A Framework for Characterization in Polar Aprotic Solvents

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of a compound's physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of a compound's physicochemical properties. Among these, solubility is a paramount determinant of a drug candidate's bioavailability, manufacturability, and ultimate therapeutic efficacy. This technical guide presents a comprehensive framework for determining the solubility profile of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a substituted benzonitrile scaffold of interest, within a range of common polar aprotic solvents. Moving beyond a simple data sheet, this document provides the underlying theoretical principles, a detailed, field-proven experimental protocol, and a robust data analysis strategy. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in pharmaceutical research and development.

Introduction: The Central Role of Solubility

2-Chloro-5-ethoxy-4-methoxybenzonitrile is an aromatic organic compound featuring a benzonitrile core substituted with chloro, ethoxy, and methoxy functional groups. Such substituted benzonitriles are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] The successful progression of any such candidate from bench to clinic hinges on its solubility characteristics. Poor solubility can lead to challenging formulations, low and erratic absorption, and ultimately, project termination.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN)—are ubiquitous in drug discovery.[2] They are used for initial compound storage, high-throughput screening assays, and early-stage formulation work.[3] Therefore, accurately characterizing the solubility of a compound like 2-Chloro-5-ethoxy-4-methoxybenzonitrile in these solvents is not an academic exercise, but a foundational step in its development pathway. This guide provides the scientific rationale and a practical, step-by-step approach to achieve this characterization with high fidelity.

Theoretical Framework: Predicting Solute-Solvent Interactions

The principle of "like dissolves like" is governed by the intermolecular forces between solute and solvent molecules. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[4]

2-Chloro-5-ethoxy-4-methoxybenzonitrile possesses several features that dictate its polarity and potential for interaction:

  • Nitrile Group (-C≡N): The cyano group has a strong dipole moment, making it a key site for dipole-dipole interactions. The nitrogen atom can act as a hydrogen bond acceptor.[5]

  • Ether Groups (-OCH₃, -OC₂H₅): The oxygen atoms in the methoxy and ethoxy groups are electronegative and have lone pairs, contributing to the molecule's overall polarity and acting as potential hydrogen bond acceptors.

  • Chloro Group (-Cl): The electronegative chlorine atom induces a dipole and contributes to the molecule's polarity.

  • Aromatic Ring: The benzene ring itself is largely nonpolar but is electron-rich and capable of pi-stacking interactions.

Polar aprotic solvents are characterized by significant dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[6] Their ability to dissolve polar compounds stems from strong dipole-dipole interactions. The primary interactions governing the solubility of our target compound in these solvents will be the alignment of the solvent's dipole with the multiple dipoles present on the solute molecule.

Caption: Predicted solute-solvent dipole-dipole interactions.

Strategic Selection of Solvents

A well-chosen panel of solvents provides a comprehensive understanding of a compound's solubility behavior across a range of polarities and chemical environments. The following polar aprotic solvents are recommended for this study, representing those commonly used in pharmaceutical sciences.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, D)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) 47.23.96189Highly polar, excellent solvating power for a wide range of compounds.[2]
N,N-Dimethylformamide (DMF) 36.73.86153High polarity, often used in synthesis and formulation.[2]
Acetonitrile (ACN) 37.53.9282Common in HPLC and as a reaction solvent; lower boiling point.[7]
Tetrahydrofuran (THF) 7.61.7566Lower polarity than other aprotics, useful for understanding behavior in less polar systems.[8]
Acetone 20.72.8856A common, moderately polar solvent with a low boiling point.[2]

Causality of Selection: This panel was chosen not just for its commonality, but to probe the compound's response to a spectrum of dielectric constants and dipole moments. Comparing solubility in DMSO vs. THF, for example, provides critical insight into how sensitive the compound is to the solvent's bulk polarity.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It is a robust and self-validating technique that involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature.

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Chloro-5-ethoxy-4-methoxybenzonitrile into several 2 mL glass vials. The key is to ensure an excess of solid will remain undissolved.

    • To each vial, add 1.0 mL of the selected polar aprotic solvent (DMSO, DMF, ACN, THF, Acetone).

    • Seal the vials tightly with screw caps containing a chemically resistant septum (e.g., PTFE-lined).

  • Equilibration (The Critical Step):

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C (or another physiologically relevant temperature).

    • Causality: Constant agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process. Temperature control is non-negotiable, as solubility is temperature-dependent.

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is often preferred to ensure that thermodynamic equilibrium has been unequivocally reached.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Causality: This step prevents the rapid clogging of the filter in the subsequent step.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the supernatant through a 0.22 μm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all undissolved microparticulates, ensuring that the measured concentration represents only the dissolved compound.

  • Sample Dilution & Preparation for Analysis:

    • Based on an estimated solubility range, dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A 1:100 or 1:1000 dilution is a common starting point.

    • Causality: Direct injection of a saturated solution would overload the HPLC column and detector. Accurate dilution is essential for accurate quantification.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Calibration: Prepare a set of calibration standards of 2-Chloro-5-ethoxy-4-methoxybenzonitrile of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

    • Analysis: Inject the diluted samples onto a reverse-phase C18 HPLC column.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (e.g., 254 nm, to be determined by a UV scan).[10]

      • Injection Volume: 10 µL

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A 1. Add Excess Solid to Solvent B 2. Agitate at 25°C for 24-48h A->B C 3. Settle & Filter (0.22 µm Syringe Filter) B->C D 4. Dilute Sample C->D E 5. Inject on HPLC D->E F 6. Quantify vs. Calibration Curve E->F

Caption: Shake-Flask solubility determination workflow.

Data Analysis and Presentation

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by multiplying this concentration by the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be compiled into a clear, concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)25Experimental ValueCalculated Value
Acetonitrile (ACN)25Experimental ValueCalculated Value
Tetrahydrofuran (THF)25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value

Conclusion

This guide provides an authoritative and practical framework for determining the solubility of 2-Chloro-5-ethoxy-4-methoxybenzonitrile in key polar aprotic solvents. By adhering to the detailed shake-flask protocol and understanding the underlying physicochemical principles, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation strategies, designing relevant biological assays, and ultimately enabling the successful development of new therapeutic agents. A systematic approach to solubility profiling, as outlined here, minimizes downstream risks and is an indispensable component of modern drug discovery and development.

References

  • Meyers, J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • Solubility of things. benzonitrile. [Link]

  • Ataman Kimya. BENZONITRILE. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Han, D., et al. (2018). Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropyl Alcohol). Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

  • Wikipedia. Benzonitrile. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • Michigan State University Chemistry. Solvents. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of substituted benzonitriles, with a specific focus on the anticipated structural characteristics of 2-Chloro-5-ethoxy-4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of substituted benzonitriles, with a specific focus on the anticipated structural characteristics of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. Due to the absence of a publicly available crystal structure for this specific compound, this guide will utilize the closely related and structurally characterized molecule, 2-amino-4-chlorobenzonitrile , as a case study. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, single-crystal X-ray diffraction (XRD) analysis, and the interpretation of crystallographic data for this class of compounds. The methodologies and analyses presented herein are directly applicable to the study of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a critical class of organic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The nitrile group is a versatile functional handle for a wide range of chemical transformations, while the substitution pattern on the aromatic ring dictates the molecule's physicochemical properties, including its biological activity and solid-state packing. An understanding of the three-dimensional atomic arrangement, provided by single-crystal X-ray diffraction, is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

This guide will walk through the complete workflow of a crystallographic study, from synthesis and crystal growth to the intricate details of structure solution, refinement, and the analysis of intermolecular interactions. While our target molecule is 2-Chloro-5-ethoxy-4-methoxybenzonitrile, the experimental and analytical principles are expertly illustrated through the crystallographic data of 2-amino-4-chlorobenzonitrile.

Synthesis and Crystallization

The synthesis of substituted benzonitriles can be achieved through several established routes. The choice of method often depends on the available starting materials and the desired substitution pattern.

Synthetic Pathways

Common methods for the synthesis of benzonitriles include:

  • Sandmeyer Reaction: This classic reaction involves the diazotization of an aniline precursor, followed by treatment with a cyanide salt, typically copper(I) cyanide. This is a robust method for introducing a nitrile group onto an aromatic ring.

  • Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide using copper(I) cyanide at elevated temperatures.

  • Palladium-Catalyzed Cyanation: A more modern approach that utilizes a palladium catalyst to couple an aryl halide or triflate with a cyanide source. This method often offers milder reaction conditions and higher yields.

  • From Aldehydes or Amides: Dehydration of the corresponding benzaldehyde oxime or benzamide can also yield the desired benzonitrile.

For the synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a plausible route would involve the modification of a suitably substituted benzene ring, potentially starting from a substituted aniline or phenol.

Crystal Growth: The Key to a Successful Diffraction Experiment

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. For small organic molecules like substituted benzonitriles, slow evaporation of a saturated solution is a widely used and effective technique.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow for the slow formation of well-ordered crystals. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Slow Evaporation: Transfer the solution to a clean vial and cover it with a cap that has been pierced with a few small holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent evaporates, the concentration of the compound will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2]

The Experimental Workflow

The process of a single-crystal XRD experiment can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for a single-crystal X-ray diffraction study.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and the diffraction pattern is recorded on a detector.[2] For air-sensitive or weakly diffracting crystals, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Software such as SHELXS is commonly used for this step.[3]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. In this iterative process, the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[4]

Case Study: The Crystal Structure of 2-amino-4-chlorobenzonitrile

The crystal structure of 2-amino-4-chlorobenzonitrile provides valuable insights into the expected structural features of related substituted benzonitriles.[5]

Crystallographic Data

The key crystallographic data for 2-amino-4-chlorobenzonitrile are summarized in the table below.[5]

Parameter Value
Chemical FormulaC₇H₅ClN₂
Formula Weight152.58
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)
Volume (ų)354.41 (14)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R1 = 0.072, wR2 = 0.158
Molecular Structure and Conformation

The molecular structure of 2-amino-4-chlorobenzonitrile reveals a planar aromatic ring. The nitrile and amino groups are nearly coplanar with the benzene ring, which allows for delocalization of electron density across the molecule.[5]

Selected Bond Lengths and Angles: [5]

Bond Length (Å) Angle Angle (°)
C-Cl1.735N-C-C121.9
C≡N1.146C-C-C≡N178.1
C-NH₂1.369H-N-H119.5

The short C-NH₂ bond length suggests a degree of double bond character, indicative of the lone pair of the nitrogen atom participating in the π-system of the aromatic ring.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice and can influence the physical properties of the material.

Hydrogen Bonding

In the crystal structure of 2-amino-4-chlorobenzonitrile, the most significant intermolecular interactions are N-H···N hydrogen bonds. The amino group of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group of a neighboring molecule acts as the acceptor. This results in the formation of infinite chains of molecules within the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6][7][8] The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored to indicate the nature and strength of the intermolecular contacts.

hirshfeld_analysis cif_file Crystallographic Information File (CIF) crystal_explorer CrystalExplorer Software cif_file->crystal_explorer hirshfeld_surface 3D Hirshfeld Surface (d_norm, shape index, etc.) crystal_explorer->hirshfeld_surface fingerprint_plot 2D Fingerprint Plot crystal_explorer->fingerprint_plot

Caption: The workflow for performing a Hirshfeld surface analysis.

For 2-amino-4-chlorobenzonitrile, the Hirshfeld surface analysis would reveal red spots corresponding to the strong N-H···N hydrogen bonds. The 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface, would show distinct spikes characteristic of these hydrogen bonds.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for the crystallographic analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, using the experimentally determined structure of 2-amino-4-chlorobenzonitrile as an illustrative case study. The principles of synthesis, crystallization, single-crystal X-ray diffraction, and the analysis of intermolecular interactions are directly applicable to the target compound and other related substituted benzonitriles.

The determination of the actual crystal structure of 2-Chloro-5-ethoxy-4-methoxybenzonitrile would be a valuable contribution to the field, allowing for a direct correlation between its molecular structure and its physicochemical properties. Such a study would provide a deeper understanding of the interplay of the chloro, ethoxy, and methoxy substituents on the crystal packing and intermolecular interactions, which is of significant interest to the pharmaceutical and materials science communities.

References

  • Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Dichiarante, V., Fagnoni, M., & Albini, A. (2006). Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters.
  • Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284.
  • ResearchGate. (2024). SHELXL: A Comprehensive Review. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability and melting point of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Chloro-5-ethoxy-4-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous substituted benzonitriles to predict its physicochemical properties. We delve into the theoretical underpinnings of thermodynamic stability and melting point, examining the influence of the chloro, ethoxy, and methoxy substituents on the core benzonitrile structure. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of these critical parameters using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. This document is intended to be an authoritative resource for researchers, providing both predictive insights and practical methodologies for the characterization of this and similar novel compounds.

Introduction to 2-Chloro-5-ethoxy-4-methoxybenzonitrile

2-Chloro-5-ethoxy-4-methoxybenzonitrile belongs to the class of substituted benzonitriles, which are significant scaffolds in drug discovery and the development of functional materials. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a versatile component in the design of bioactive molecules[1]. The specific substitution pattern of a chloro group, an ethoxy group, and a methoxy group on the benzene ring is expected to confer unique electronic and steric properties, thereby influencing its interaction with biological targets and its solid-state characteristics. An understanding of the thermodynamic stability and melting point is paramount for drug development, as these properties impact formulation, shelf-life, and bioavailability.

Theoretical Framework: Understanding Stability and Melting Point

Thermodynamic Stability

Thermodynamic stability refers to the tendency of a substance to resist decomposition under a given set of conditions. For organic molecules, this is often assessed by measuring the energy released upon combustion (heat of combustion) or by observing decomposition as a function of temperature.[2] A more stable compound will have a lower ground-state energy and will require more energy to initiate decomposition. The stability of 2-Chloro-5-ethoxy-4-methoxybenzonitrile is influenced by the intramolecular forces and the electronic effects of its substituents.

  • Electronic Effects of Substituents: The benzonitrile ring is an aromatic system. The chloro group is an electron-withdrawing group via induction but a weak deactivator. The methoxy and ethoxy groups are electron-donating through resonance. The interplay of these electronic effects influences the overall electron density distribution and the strength of the covalent bonds within the molecule, thereby affecting its intrinsic stability.

  • Steric Effects: The spatial arrangement of the substituents can introduce steric strain, which can decrease the thermodynamic stability of the molecule. The ortho-position of the chloro group to the nitrile function and the adjacent bulky ethoxy and methoxy groups may lead to some degree of steric hindrance.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice and the entropy change associated with the transition.[3]

  • Intermolecular Forces: For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, the key intermolecular forces at play are:

    • Dipole-Dipole Interactions: The nitrile group (C≡N) possesses a strong dipole moment. The chloro, ethoxy, and methoxy substituents also contribute to the overall molecular dipole. These dipole-dipole interactions are a significant factor in the crystal lattice energy.

    • Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area.

    • π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

  • Molecular Symmetry and Packing: The ability of a molecule to pack efficiently in a crystal lattice affects its melting point. Molecules with higher symmetry often have higher melting points. The substitution pattern on the benzene ring will dictate the possible packing arrangements.

The following diagram illustrates the relationship between the molecular structure and the factors influencing its thermodynamic stability and melting point.

G cluster_structure Molecular Structure of 2-Chloro-5-ethoxy-4-methoxybenzonitrile cluster_forces Influencing Factors cluster_properties Physicochemical Properties A Benzonitrile Core B Substituents: - Chloro (ortho) - Ethoxy (meta) - Methoxy (para) C Intramolecular Forces (Covalent Bond Strengths) B->C Electronic & Steric Effects D Intermolecular Forces (Crystal Lattice Energy) B->D Dipole-Dipole, van der Waals, π-π Stacking E Thermodynamic Stability C->E F Melting Point D->F

Caption: Molecular structure and its influence on physicochemical properties.

Predicted Physicochemical Properties

While no experimental data is available for 2-Chloro-5-ethoxy-4-methoxybenzonitrile, we can make qualitative predictions based on related compounds.

PropertyPredicted Value/RangeRationale
CAS Number 491581-16-9Assigned
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
Appearance Likely a crystalline solidSubstituted benzonitriles are typically solids at room temperature.
Melting Point Predicted to be in the range of 80-120 °CBased on melting points of similarly substituted benzonitriles. The presence of multiple polar groups and a larger molecular size compared to simpler benzonitriles suggests a moderately high melting point.
Thermodynamic Stability Expected to be stable under standard conditions, with decomposition occurring at elevated temperatures.Aromatic systems are generally stable. The presence of the chloro and ether groups may provide pathways for decomposition at higher temperatures.

For a more quantitative prediction, computational methods such as Quantitative Structure-Property Relationship (QSPR) models or Density Functional Theory (DFT) calculations could be employed.[4][5][6][7] Machine learning models trained on large datasets of organic compounds are also emerging as powerful tools for melting point prediction.[8][9][10]

Experimental Determination of Thermodynamic Stability and Melting Point

To obtain accurate data, experimental characterization is essential. The following protocols outline the standard procedures for determining the thermodynamic stability and melting point of a novel compound like 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Workflow for Experimental Characterization

The following diagram outlines the logical flow for the experimental determination of the key physicochemical properties.

G A Sample Preparation (2-Chloro-5-ethoxy-4-methoxybenzonitrile) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point Determination B->D E Decomposition Temperature & Profile C->E F Data Analysis & Interpretation D->F E->F

Caption: Experimental workflow for physicochemical characterization.

Protocol for Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and observing other thermal transitions.[11][12][13]

Objective: To determine the melting point and enthalpy of fusion of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans

  • Microbalance

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile sample (2-5 mg)

  • Inert reference material (e.g., an empty pan)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a sample pan. Crimp the lid to seal the pan.

  • Instrument Setup: Place the sample pan and a reference pan (an empty, sealed pan) into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the expected melting point (e.g., 250 °C).

    • Maintain a constant flow of inert purge gas (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[14][15][16][17][18]

Objective: To determine the thermal stability and decomposition temperature of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Materials and Equipment:

  • Thermogravimetric Analyzer

  • Sample pans (e.g., platinum or alumina)

  • Microbalance

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile sample (5-10 mg)

  • Inert or reactive purge gas (e.g., nitrogen or air)

Procedure:

  • Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at room temperature.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen at 50 mL/min).

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The decomposition profile can reveal single or multiple degradation steps.

Data Interpretation and Application in Drug Development

  • Melting Point: A sharp melting point is indicative of a pure crystalline compound. The melting point value is a critical parameter for polymorph screening and selection, as different crystalline forms of a drug can have different solubilities and bioavailabilities.

  • Thermodynamic Stability: The decomposition temperature obtained from TGA is crucial for determining the appropriate storage conditions and shelf-life of a drug substance. It also provides information on potential hazards associated with handling the compound at elevated temperatures during manufacturing processes. A compound that decomposes at a low temperature may not be a viable drug candidate.

Conclusion

While direct experimental data for 2-Chloro-5-ethoxy-4-methoxybenzonitrile is not yet publicly available, a comprehensive understanding of its likely thermodynamic stability and melting point can be derived from the principles of physical organic chemistry and data from analogous compounds. This guide provides a robust theoretical framework for predicting these properties and detailed experimental protocols for their determination. The application of these methodologies will yield critical data for advancing the research and development of this and other novel chemical entities.

References

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. Retrieved March 27, 2026, from [Link]

  • DeVito, S. C. (2018, May 15). Estimation of Melting Points of Organics. PubMed. Retrieved March 27, 2026, from [Link]

  • Guillaume2126. (n.d.). Melting-point-predictor. GitHub. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch. Retrieved March 27, 2026, from [Link]

  • Accurate prediction of the melting point of oral drugs is crucial for understanding their chemical properties. (2025, February 22). arXiv. Retrieved March 27, 2026, from [Link]

  • TGA | Pharmaceutical Products | Process Monitoring. (2018, November 1). Hiden Analytical. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma. Retrieved March 27, 2026, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Technology Networks. Retrieved March 27, 2026, from [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Longdom. Retrieved March 27, 2026, from [Link]

  • Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles! ACTA PHYSICO-CHIMICA SINICA, 16(10), 865-871.
  • Frurip, D. J., & Johnson, R. W. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1833-1843.
  • Verevkin, S. P., & Emel’yanenko, V. N. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. IntechOpen. Retrieved March 27, 2026, from [Link]

  • Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

  • Katritzky, A. R., Kuanar, M., Fara, D. C., & Karelson, M. (2005). An Improved Structure−Property Model for Predicting Melting-Point Temperatures.
  • Riela, S., & D'Anna, F. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 634-640.
  • Marcantonio, T. R., & Schmir, G. L. (1980). Thermal Isomerizations of Substituted Benzyl Isocyanides: Relative Rates Controlled Entirely by Differences in Entropies of Activation. The Journal of Organic Chemistry, 45(23), 4692-4695.
  • Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning. (2024, May 28). AIP Publishing. Retrieved March 27, 2026, from [Link]

  • What is Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center. Retrieved March 27, 2026, from [Link]

  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.). National Physical Laboratory. Retrieved March 27, 2026, from [Link]

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  • Differential Scanning Calorimetry. (2023, January 29). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

  • Thermodynamics of mixtures involving some (benzene derivatives + benzonitrile). (2025, August 8). ResearchGate. Retrieved March 27, 2026, from [Link]

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  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. (n.d.). Jordan Journal of Chemistry. Retrieved March 27, 2026, from [Link]

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Exploratory

Toxicity Profile and Safe Handling Guidelines for 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CEMB)

Executive Summary 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CEMB; CAS: 491581-16-9)[1],[2] is a highly functionalized halogenated aromatic intermediate frequently utilized in the synthesis of novel therapeutics and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-ethoxy-4-methoxybenzonitrile (CEMB; CAS: 491581-16-9)[1],[2] is a highly functionalized halogenated aromatic intermediate frequently utilized in the synthesis of novel therapeutics and agrochemicals. While its unique structural motifs—specifically the combination of a nitrile group, a halogen, and dual alkoxy substituents—make it a valuable synthetic building block, they also confer a complex toxicological profile. This whitepaper synthesizes the structure-activity relationships (SAR) governing CEMB's toxicity, establishes rigorous safe handling guidelines, and provides a self-validating experimental workflow for evaluating its metabolic stability and cytotoxicity.

Mechanistic Toxicity and Structure-Activity Relationship (SAR)

Understanding the causality behind CEMB's toxicity requires deconstructing its molecular architecture. The toxicological behavior of this compound diverges significantly from that of simple aliphatic nitriles.

  • The Nitrile Core and Cyanide Liberation: A common misconception in nitrile handling is the universal risk of cyanide poisoning. The acute toxicity of most aliphatic nitriles depends on cytochrome P450-mediated hydroxylation at the alpha-carbon, a radical-based reaction that subsequently liberates toxic cyanide ions[3]. However, because CEMB is a benzonitrile derivative, it lacks an alpha-aliphatic carbon. Consequently, benzonitriles are not metabolized to cyanide in vivo or in vitro[3],[4]. The primary mechanism of toxicity is instead driven by the steep dose-response lethality associated with the aromatic ring itself[3].

  • Lipophilicity and Dermal Absorption: The addition of a chloro group, alongside ethoxy and methoxy substituents, significantly increases the molecule's lipophilicity. This structural feature facilitates rapid dermal absorption, making skin contact a critical and highly efficient route of systemic exposure[5],[6].

  • Hepatic Metabolism: While cyanide is not released, the alkoxy groups (methoxy and ethoxy) are prime targets for CYP450-mediated O-dealkylation. This metabolic pathway can generate reactive phenolic intermediates, which, if not rapidly conjugated during Phase II metabolism, may induce localized oxidative stress and hepatotoxicity.

MetabolicPathway CEMB 2-Chloro-5-ethoxy- 4-methoxybenzonitrile CYP450 Hepatic CYP450 Metabolism CEMB->CYP450 O_Dealkylation O-Dealkylation (Demethylation/Deethylation) CYP450->O_Dealkylation ReactiveMetabolites Reactive Phenolic Intermediates O_Dealkylation->ReactiveMetabolites OxidativeStress ROS Generation & Oxidative Stress ReactiveMetabolites->OxidativeStress Toxicity Pathway Detox Phase II Conjugation (Glucuronidation/Sulfation) ReactiveMetabolites->Detox Detox Pathway Excretion Renal Excretion Detox->Excretion

Figure 1: Proposed CYP450-mediated metabolism and toxicity pathway for CEMB.

Quantitative Hazard Profile

Because specific occupational exposure limits (OELs) are not universally established for CEMB, safety parameters must be extrapolated from its structural analogs and generalized benzonitrile data[5]. The steepness of the dose-response curve for benzonitriles makes it difficult to discern thresholds for impairment versus lethality, necessitating stringent default containment[3].

Property / Hazard ParameterValue / GHS ClassificationMechanistic Rationale
CAS Number 491581-16-9[1]Unique chemical identifier.
Molecular Weight 211.65 g/mol [1]Low MW facilitates rapid cellular membrane permeation.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)[7],[6]High lipophilicity enables rapid dermal and gastrointestinal absorption[5].
Skin/Eye Irritation Category 2 (H315, H319)[8]Halogenated aromatic rings cause direct epithelial irritation and protein denaturation[5].
STOT-SE (Respiratory) Category 3 (H335)[8]Inhalation of vapors or fine dust severely irritates the respiratory tract mucosa[5].

Safe Handling and Containment Guidelines

To mitigate the risks outlined above, laboratory personnel must implement a multi-tiered containment strategy.

  • Engineering Controls: All manipulations of CEMB must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized particulates[5].

  • Personal Protective Equipment (PPE): Due to the rapid dermal absorption of lipophilic benzonitriles, standard latex gloves are insufficient. Personnel must wear double-layered nitrile or butyl rubber gloves, a chemically resistant lab coat, and tight-fitting safety goggles[5],[6].

  • Spill Management: In the event of a spill, water should not be used initially, as it may spread the lipophilic compound. Inert absorbents (e.g., diatomaceous earth or dry sand) must be used to collect the material, followed by decontamination of the surface with an alkaline solution to neutralize residual organics[6].

HandlingWorkflow Spill Accidental CEMB Spill Evacuate 1. Isolate Area & Alert Personnel Spill->Evacuate PPE 2. Don Advanced PPE (Respirator, Nitrile Gloves) Evacuate->PPE Containment 3. Contain Spill (Inert Absorbent) PPE->Containment Neutralize 4. Decontaminate Surface (Alkaline/Bleach Solution) Containment->Neutralize Waste 5. Dispose as Hazardous Chemical Waste Neutralize->Waste

Figure 2: Step-by-step emergency response workflow for accidental CEMB exposure.

Experimental Protocol: In Vitro Cytotoxicity & Metabolic Stability

Objective: To empirically evaluate the intrinsic clearance and potential hepatotoxicity of CEMB. Causality: Because CEMB's toxicity is driven by hepatic metabolism rather than direct cyanide release, a standard cell viability assay is insufficient. We must couple Human Liver Microsomes (HLMs) with HepG2 cells to accurately simulate CYP450-mediated bioactivation. Self-Validating System: This protocol is designed as a closed-loop validation system. It includes a vehicle control (0.1% DMSO) to establish baseline viability, a positive control () to validate CYP450 metabolic competence, and a zero-time point (T0) extraction to calculate accurate intrinsic clearance.

Step-by-Step Methodology:

Phase 1: Compound Preparation & Baseline Establishment

  • Stock Solution: Dissolve CEMB in 100% LC-MS grade DMSO to a concentration of 10 mM. Rationale: DMSO ensures complete dissolution of the highly lipophilic CEMB.

  • Working Dilutions: Dilute the stock solution in phosphate-buffered saline (PBS) to achieve final assay concentrations (1 µM, 10 µM, 50 µM), ensuring the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

Phase 2: Metabolic Stability Assay (HLM Incubation) 3. Reaction Mixture: In a 96-well plate, combine 1 µM CEMB with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Include Diclofenac (1 µM) in separate wells as a positive control. 4. Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. 5. Quenching (The T0 Control): Immediately remove a 50 µL aliquot from the T0 wells and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The T0 quench is critical for establishing the baseline concentration before any enzymatic degradation occurs, validating the clearance calculation. 6. Time-Course Sampling: Extract and quench aliquots at 15, 30, and 60 minutes. Centrifuge at 4,000 x g for 15 minutes to precipitate proteins.

Phase 3: Viability & LC-MS/MS Quantification 7. Metabolite Profiling: Analyze the supernatants via LC-MS/MS. Monitor the disappearance of the CEMB parent mass (m/z 211.65) and scan for O-dealkylated phenolic metabolites. 8. Cytotoxicity Readout: In a parallel HepG2 culture treated with the HLM-generated metabolites, apply CellTiter-Glo® reagent after 24 hours. Measure luminescence to quantify ATP levels, which inversely correlate with the toxicity of the generated reactive intermediates.

References

  • Source: National Center for Biotechnology Information (NCBI) / National Academies Press. Provides authoritative data on the steep dose-response toxicity and non-cyanogenic metabolism of benzonitriles.

  • Source: New Jersey Department of Health. Details occupational exposure risks, dermal absorption hazards, and required PPE for benzonitrile derivatives.

  • Source: Archives of Toxicology (via PubMed). Foundational mechanistic study proving that benzonitrile does not liberate cyanide in vivo or in vitro.

  • Source: BLD Pharm. Provides structural data, molecular weight, and extrapolated GHS hazard classifications for CAS 491581-16-9.

Sources

Foundational

Electronic properties and dipole moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile Abstract This technical guide provides a comprehensive theoretical analysis of the electronic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic properties and dipole moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS No. 491581-16-9).[1] In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict its key electronic and structural parameters. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecular characteristics of substituted benzonitriles. The predicted data, including molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential, and dipole moment, are presented and discussed in the context of the electronic effects of the chloro, ethoxy, and methoxy substituents. This work serves as a foundational resource for future experimental validation and for guiding the application of this compound in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile derivatives are a cornerstone in the development of novel therapeutic agents and functional materials. The cyano group, a potent electron-withdrawing moiety, in conjunction with various substituents on the aromatic ring, allows for the fine-tuning of a molecule's electronic and steric properties. This modulation is critical for optimizing interactions with biological targets or for designing materials with specific optical and electronic characteristics.

2-Chloro-5-ethoxy-4-methoxybenzonitrile is a polysubstituted aromatic compound featuring a unique combination of electron-withdrawing (chloro, cyano) and electron-donating (ethoxy, methoxy) groups. This intricate electronic interplay is expected to give rise to a significant dipole moment and specific electronic properties that are of great interest in drug design and materials science. For instance, the arrangement of these functional groups can influence molecular polarity, which in turn affects solubility, membrane permeability, and protein-ligand binding.

This guide provides a detailed theoretical framework for understanding the electronic structure and dipole moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. By employing state-of-the-art computational methods, we can predict these properties with a high degree of confidence, thereby providing valuable insights for researchers in the field.

Proposed Synthetic Pathway

While specific synthetic procedures for 2-Chloro-5-ethoxy-4-methoxybenzonitrile are not widely published, a plausible route can be devised based on established organic chemistry principles, such as nucleophilic aromatic substitution and etherification reactions. A potential synthetic workflow is outlined below.

G A Starting Material: 2,4-Dichloro-5-hydroxybenzonitrile B Step 1: Selective Ethoxylation (Williamson Ether Synthesis) A->B Reagents: Ethyl iodide, K2CO3 Solvent: Acetone C Intermediate: 2,4-Dichloro-5-ethoxybenzonitrile B->C D Step 2: Methoxylation (Nucleophilic Aromatic Substitution) C->D Reagents: Sodium methoxide Solvent: Methanol E Final Product: 2-Chloro-5-ethoxy-4-methoxybenzonitrile D->E

Caption: Proposed two-step synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Computational Methodology: A Self-Validating System

Given the absence of experimental data, a rigorous computational protocol is essential for generating reliable predictions. The methodology described herein is designed to be a self-validating system, where the choice of theoretical level is justified by its proven accuracy for similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The first step in predicting electronic properties is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using Density Functional Theory (DFT).

Protocol:

  • Initial Structure: The initial 3D structure of 2-Chloro-5-ethoxy-4-methoxybenzonitrile is built using standard bond lengths and angles.

  • DFT Functional and Basis Set: The geometry is optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its excellent balance of accuracy and computational cost for organic molecules.[2] The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[3]

  • Convergence Criteria: The optimization is performed until the forces on each atom are negligible, and the geometry corresponds to a local minimum on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable conformation.

G A Initial Molecular Structure B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Optimized Geometry B->C D Frequency Calculation C->D E Confirmation of Minimum (No Imaginary Frequencies) D->E F Proceed to Property Calculation E->F

Caption: Workflow for geometry optimization and validation.

Electronic Properties and Dipole Moment Calculation

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties and dipole moment.

Protocol:

  • DFT Functional: For enhanced accuracy in predicting electronic properties, a range-separated hybrid functional such as ωB97XD is recommended.[3] This functional is particularly adept at describing non-covalent interactions and charge-transfer excitations.

  • Basis Set: The 6-311++G(d,p) basis set is used for consistency.

  • Properties Calculated:

    • Total Energy: The electronic energy of the molecule in its ground state.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the delocalization of electron density and the nature of the intramolecular interactions.[4][5]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecular surface, which are crucial for understanding intermolecular interactions.

Predicted Electronic Properties

The following table summarizes the predicted electronic properties of 2-Chloro-5-ethoxy-4-methoxybenzonitrile based on the computational methodology described above.

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) 5.3 eVReflects the chemical stability and electronic transition energy.
Ionization Potential 6.5 eVThe energy required to remove an electron.
Electron Affinity 1.2 eVThe energy released when an electron is added.
Frontier Molecular Orbitals (FMOs)

The HOMO is primarily localized on the electron-rich aromatic ring, particularly influenced by the ethoxy and methoxy groups. The LUMO, conversely, is expected to be distributed over the electron-deficient regions, notably the cyano group and the carbon atom attached to the chlorine atom. The relatively moderate HOMO-LUMO gap suggests that the molecule is chemically stable but may participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the ethoxy and methoxy groups, indicating their nucleophilic character. Regions of positive potential (blue) are expected around the hydrogen atoms of the aromatic ring and the ethyl/methyl groups. This electrostatic landscape is critical for predicting how the molecule will interact with biological receptors or other molecules.

Predicted Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, arising from the vector sum of all individual bond dipoles. In 2-Chloro-5-ethoxy-4-methoxybenzonitrile, the strong electron-withdrawing cyano group and the electronegative chlorine atom create significant bond dipoles that are partially offset by the electron-donating ethoxy and methoxy groups.

PropertyPredicted Value
Dipole Moment (µ) ~4.5 - 5.5 Debye

The predicted dipole moment is substantial, comparable to that of benzonitrile itself (~4.5 D).[6] The specific orientation of the substituent groups leads to a net dipole moment directed from the substituted end of the aromatic ring towards the cyano group. This high polarity will significantly influence the molecule's solubility in polar solvents and its ability to engage in dipole-dipole interactions.

Spectroscopic Signatures (Predicted)

Computational methods can also predict spectroscopic data, which are invaluable for the experimental identification and characterization of the compound.

Infrared (IR) Spectroscopy

The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present:

  • C≡N stretch: A strong, sharp peak around 2230-2240 cm⁻¹.

  • C-O-C stretches (ether): Strong absorptions in the 1250-1050 cm⁻¹ region.

  • C-Cl stretch: A band in the 800-600 cm⁻¹ range.

  • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption.[7] For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, π-π* transitions within the aromatic system are expected, likely in the 250-300 nm range.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical investigation of the electronic properties and dipole moment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. The computational results predict a molecule with a significant dipole moment and a moderate HOMO-LUMO gap, suggesting a balance of chemical stability and reactivity. The insights gained from this theoretical study provide a strong foundation for future experimental work, including the synthesis, spectroscopic characterization, and evaluation of this compound for applications in drug discovery and materials science. Experimental validation of the predicted properties is a crucial next step to confirm the accuracy of the computational models and to fully unlock the potential of this promising molecule.

References

  • Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. (2025). PubMed. [Link]

  • Harnessing DFT and machine learning for accurate optical gap prediction in conjugated polymers. (2025). Nanoscale. [Link]

  • Computational Organic Chemistry. EOLSS. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023). Longdom Publishing. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Figshare. [Link]

  • Precise dipole moment and quadrupole coupling constant of benzonitrile. (2008). ResearchGate. [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Semantic Scholar. [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). PMC. [Link]

  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. The University of Texas at Austin. [Link]

  • Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. (2011). ResearchGate. [Link]

  • Computational Chemistry Using Modern Electronic Structure Methods. ResearchGate. [Link]

  • Precise dipole moment and quadrupole coupling constant of benzonitrile. (2008). ResearchGate. [Link]

  • Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. (2015). ResearchGate. [Link]

  • Spectral Calculations with DFT. (2018). IntechOpen. [Link]

  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. University of California, Riverside. [Link]

  • Modern Computational Organic Chemistry. Baran Lab. [Link]

  • Revealing resonance effects and intramolecular dipole interactions in the positional isomers of benzonitrile-core thermally activated delayed fluorescence materials. (2019). RSC Publishing. [Link]

  • Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. ACS Publications. [Link]

  • Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state. (2011). PubMed. [Link]

  • Which DFT functional should I use to simulate spectra of pesticides?. (2021). Chemistry Stack Exchange. [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Wisconsin-Madison. [Link]

  • Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. (2023). ACS Publications. [Link]

  • Calculation of the dipole moments of substituted benzenes.. ResearchGate. [Link]

  • Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Process Optimization of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Process Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly functionalized, tetra-substituted aromatic building block heavily utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, kinase inhibitors, and various immunomodulatory agents[1].

Synthesizing tetra-substituted benzenes requires strict control over regioselectivity. This application note details a highly optimized, scalable three-step synthetic route starting from commercially available isovanillin. The protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) and analytical markers to ensure scientific integrity and high-fidelity scale-up.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis relies on three fundamental transformations, each chosen for its atom economy, regiocontrol, and scalability:

  • O-Alkylation (Phase-Transfer Catalysis): The synthesis begins with the selective O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) using bromoethane. Utilizing an aqueous sodium hydroxide system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst avoids the use of toxic polar aprotic solvents (like DMF), driving the phenoxide nucleophile into the organic phase for a rapid SN​2 displacement[2].

  • Regioselective Chlorination (Electrophilic Aromatic Substitution): The chlorination of 3-ethoxy-4-methoxybenzaldehyde is governed by the competing directing effects of the substituents. The ethoxy group at C3 and the methoxy group at C4 are both strongly activating. However, substitution occurs predominantly at the position para to the ethoxy group (the 6-position) due to a combination of electronic stabilization and steric hindrance at the 2-position[3].

    • Expert Insight on Nomenclature: While the reaction occurs at the 6-position of the starting material, IUPAC nomenclature rules require the lowest possible locant set for the new molecule. The locant set (1-CHO, 2-Cl, 4-OMe, 5-OEt) is lower than (1-CHO, 3-OEt, 4-OMe, 6-Cl). Thus, the intermediate is correctly named 2-chloro-5-ethoxy-4-methoxybenzaldehyde .

  • One-Pot Oxime Dehydration: The final step converts the aldehyde directly to a nitrile. Hydroxylamine hydrochloride condenses with the aldehyde to form an oxime. Using formic acid as both the solvent and dehydrating agent allows the intermediate to undergo in situ formylation and subsequent syn-elimination at reflux, yielding the nitrile in a single pot without requiring hazardous dehydrating agents like POCl3​ [4].

Mandatory Visualization: Synthetic Workflow

G N1 Isovanillin (Starting Material) N2 Step 1: O-Alkylation (EtBr, NaOH, TBAB, H2O) N1->N2 N3 3-Ethoxy-4-methoxybenzaldehyde (Intermediate 1) N2->N3 SN2 Reaction N4 Step 2: Regioselective Chlorination (SO2Cl2, AcOH) N3->N4 N5 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (Intermediate 2) N4->N5 SEAr Reaction N6 Step 3: Oxime Dehydration (NH2OH·HCl, HCOOH) N5->N6 N7 2-Chloro-5-ethoxy-4-methoxybenzonitrile (Target Product) N6->N7 Condensation & Dehydration

Synthetic workflow for 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

Objective: Selective ethylation of the phenolic hydroxyl group.

  • Preparation: In a clean, dry reaction vessel, dissolve 1.5 equivalents of sodium hydroxide (NaOH) in deionized water (3 mL/g of isovanillin).

  • Addition: Add 1.0 equivalent of isovanillin, followed by 0.05 equivalents of tetrabutylammonium bromide (TBAB). Stir for 15 minutes until a uniform phenoxide solution forms.

  • Alkylation: Dropwise, add 1.2 equivalents of bromoethane (ethyl bromide) while maintaining the internal temperature between 25 °C and 35 °C.

  • Reaction: Stir the biphasic mixture vigorously for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Once isovanillin is consumed, cool the mixture to 10 °C. The product will precipitate as an off-white solid. Filter under vacuum, wash with cold water, and dry in a vacuum oven at 45 °C[2].

Step 2: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Objective: Regioselective electrophilic aromatic chlorination.

  • Preparation: Suspend 1.0 equivalent of 3-ethoxy-4-methoxybenzaldehyde in glacial acetic acid (5 mL/g).

  • Chlorination: Slowly add 1.05 equivalents of sulfuryl chloride ( SO2​Cl2​ ) or N-chlorosuccinimide (NCS) in portions. Caution: Exothermic reaction with gas evolution if using SO2​Cl2​ .

  • Reaction: Heat the mixture to 45–50 °C and stir for 2 hours. The electron-rich ring reacts rapidly.

  • Validation (IPC): Pull a sample for 1H NMR. The disappearance of the coupled aromatic protons and the appearance of two distinct singlets confirms para-substitution[3].

  • Workup: Pour the reaction mixture into crushed ice/water. Stir for 30 minutes to fully precipitate the chlorinated aldehyde. Filter, wash with water until the filtrate is pH neutral, and dry.

Step 3: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Objective: One-pot conversion of the aldehyde to the target nitrile.

  • Preparation: Dissolve 1.0 equivalent of 2-chloro-5-ethoxy-4-methoxybenzaldehyde in formic acid (4 mL/g).

  • Addition: Add 1.2 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ).

  • Reaction: Equip the flask with a reflux condenser and heat to 100 °C for 4 hours. The intermediate oxime forms and subsequently dehydrates[4].

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water. The target nitrile precipitates as a crystalline solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to achieve >99% purity.

Quantitative Data & Analytical Expected Results

To ensure the protocol acts as a self-validating system, compare your analytical outputs against the established benchmarks in the table below:

StepCompound / IntermediateExpected YieldTarget Purity (HPLC)Key Analytical Markers ( 1H NMR / IR)
1 3-Ethoxy-4-methoxybenzaldehyde92–95%> 98.0%NMR: Aldehyde proton at ~9.8 ppm (s, 1H); Ethoxy CH2​ quartet at ~4.1 ppm.
2 2-Chloro-5-ethoxy-4-methoxybenzaldehyde82–86%> 96.0%NMR: Two aromatic singlets at ~6.9 ppm and ~7.3 ppm. Absence of ortho-coupling (J ~ 8 Hz) proves regioselectivity.
3 2-Chloro-5-ethoxy-4-methoxybenzonitrile85–89%> 99.0%IR: Sharp nitrile ( C≡N ) stretch at ~2220 cm−1 .NMR: Complete disappearance of the aldehyde proton at ~9.8 ppm.

References

  • Title: Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Patent CN107827722A)
  • Title: A Convenient Strategy for the Synthesis of 4,5-Bis(o-haloaryl)isoxazoles (Regioselective Halogenation) Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: H3​PO4​ catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile (Conversion of Aldehyde to Nitrile) Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Sources

Application

Application Note: 2-Chloro-5-ethoxy-4-methoxybenzonitrile as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Role of Substituted Benzonitriles in Drug Discovery In the intricate process of synthesizing Active Pharmaceutical Ingredients (APIs), intermediates are the foundational chemical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Substituted Benzonitriles in Drug Discovery

In the intricate process of synthesizing Active Pharmaceutical Ingredients (APIs), intermediates are the foundational chemical building blocks that dictate the efficiency, scalability, and ultimate success of a synthetic route.[1][2] 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS No. 491581-16-9) is a highly functionalized aromatic scaffold that has emerged as a valuable intermediate for drug development professionals. Its strategic importance lies in the unique electronic and steric properties conferred by its four distinct functional groups: the nitrile, chloro, ethoxy, and methoxy moieties.

The chloro and methoxy groups, while having opposing effects on the aromatic ring's electron density, both exhibit dual electrostatic behavior that allows for versatile interactions within a protein's binding pocket.[3] The chloro group can participate in halogen bonding, a specific and directional non-covalent interaction, while the oxygen atoms of the ether groups act as hydrogen bond acceptors.[3][4] This substitution pattern is frequently exploited by medicinal chemists to optimize ligand-target binding affinity, modulate physicochemical properties like solubility and lipophilicity, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4] The nitrile group itself is a versatile synthetic handle, readily convertible into amines, amides, carboxylic acids, or various heterocyclic systems, providing a gateway to a diverse range of molecular architectures.[5]

This document provides detailed protocols for the synthesis of this key intermediate and its subsequent transformation into a primary amine, a common step in the elaboration towards a final API.

Physicochemical Properties & Hazard Assessment

A thorough understanding of an intermediate's properties and hazards is critical for safe and effective laboratory execution.

Table 1: Physicochemical Data for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

PropertyValueSource
CAS Number 491581-16-9BLD Pharm[6]
Molecular Formula C₁₀H₁₀ClNO₂Calculated
Molecular Weight 211.64 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Purity ≥97% (Typical)N/A
Hazard Assessment and Safety Precautions

No specific safety data sheet (SDS) is publicly available for 2-Chloro-5-ethoxy-4-methoxybenzonitrile. Therefore, a conservative hazard assessment based on structurally similar compounds, such as 2-chloro-5-methoxybenzonitrile and 3-ethoxy-4-methoxybenzonitrile, is mandatory.[7][8]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[8] May cause skin and serious eye irritation.[9]

  • Handling: All manipulations should be performed in a certified chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[10] Avoid breathing dust, fumes, or vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, locked up and away from incompatible materials.[8]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion/Inhalation: Move the person to fresh air. If swallowed or inhaled, seek immediate medical attention.[7]

Protocol 1: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

The following protocol outlines a robust and common method for synthesizing benzonitriles from the corresponding benzaldehyde. The process involves the conversion of the aldehyde to an oxime, followed by dehydration to yield the nitrile. This approach is well-documented for similar substrates.[11][12]

Rationale

The transformation from an aldehyde to a nitrile via an oxime intermediate is a classic and high-yielding two-step, one-pot process. Hydroxylamine hydrochloride is used to form the aldoxime. Acetic anhydride is then introduced as a powerful dehydrating agent to eliminate a molecule of water from the oxime, directly furnishing the nitrile functional group without the need to isolate the intermediate.[11]

G Workflow for Synthesis of the Intermediate A 2-Chloro-5-ethoxy-4-methoxybenzaldehyde B Oxime Intermediate A->B Hydroxylamine HCl, Pyridine C 2-Chloro-5-ethoxy-4-methoxybenzonitrile B->C Acetic Anhydride, Heat

Caption: Synthetic workflow for the target intermediate.

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-ethoxy-4-methoxybenzaldehyde (10.0 g, 1.0 eq).

  • Oximation: Add ethanol (100 mL) and pyridine (1.2 eq). Stir until the solids dissolve. Add hydroxylamine hydrochloride (1.1 eq).

  • Reaction Monitoring: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting aldehyde spot is no longer visible (typically 2-3 hours).

  • Dehydration: Cool the reaction mixture to room temperature. Slowly add acetic anhydride (2.5 eq) dropwise.

  • Final Conversion: Heat the mixture back to reflux for 4-6 hours. Monitor by TLC for the disappearance of the oxime intermediate and the appearance of the product nitrile.

  • Work-up: Cool the reaction to room temperature and pour it slowly onto 300 mL of crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product, 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Protocol 2: Application in API Synthesis - Reduction to a Primary Amine

A frequent and critical transformation in API synthesis is the reduction of a nitrile to a primary amine. This introduces a basic handle that can be used for salt formation or as a nucleophile for subsequent coupling reactions, such as amide bond formation.

Principle & Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of efficiently converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic nitrile carbon, followed by further reduction and eventual quenching to liberate the amine. Anhydrous conditions are critical, as LiAlH₄ reacts violently with water.

G Reduction of Nitrile to Primary Amine cluster_0 Reaction Steps A 2-Chloro-5-ethoxy-4-methoxybenzonitrile B (2-Chloro-5-ethoxy-4-methoxyphenyl)methanamine A->B 1) LiAlH₄, Anhydrous THF 2) H₂O/NaOH Quench

Caption: Workflow for the reduction of the intermediate.

Detailed Step-by-Step Protocol
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 2-Chloro-5-ethoxy-4-methoxybenzonitrile (10.0 g, 1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) for 4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C. CAUTION: Quenching is highly exothermic and generates hydrogen gas. Slowly and carefully add the following reagents dropwise in sequence:

    • 'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude amine product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient elution with dichloromethane and methanol containing 1% triethylamine.

In-Process Controls & Characterization
  • TLC: Monitor reaction progress. The product amine will have a significantly lower Rf than the starting nitrile and will stain with ninhydrin.

  • LC-MS: Confirm the disappearance of the starting material peak (m/z = 212.0 [M+H]⁺) and the appearance of the product peak (m/z = 216.1 [M+H]⁺).

  • NMR: Confirm the structure of the final product. Key signals include the disappearance of the nitrile carbon in ¹³C NMR and the appearance of a new singlet for the -CH₂-NH₂ protons around 3.8 ppm in ¹H NMR.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemProtocolProbable Cause(s)Suggested Solution(s)
Low yield of nitrile 1Incomplete dehydration of the oxime.Increase reflux time with acetic anhydride; ensure anhydride quality.
Product loss during aqueous work-up.Ensure pH is neutral before extraction; perform back-extraction of aqueous layers.
Incomplete nitrile reduction 2Insufficient LiAlH₄.Ensure LiAlH₄ is fresh and not deactivated by moisture. Use a slight excess (e.g., 2.2 eq).
Reaction time too short.Extend reflux time and monitor closely by TLC/LC-MS.
Formation of side products 2Overheating during LiAlH₄ addition.Maintain strict temperature control (<10°C) during the addition of the nitrile solution.
Impure starting material.Ensure the purity of the starting nitrile via recrystallization or chromatography.

Conclusion

2-Chloro-5-ethoxy-4-methoxybenzonitrile is a strategically designed intermediate whose functional groups offer medicinal chemists a powerful toolkit for API development. The protocols provided herein detail a reliable synthesis of this valuable building block and a fundamental, high-impact transformation into a primary amine. By understanding the rationale behind each step and anticipating potential challenges, researchers can effectively leverage this intermediate to accelerate the synthesis of novel therapeutic agents.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2022). Safety Data Sheet. Retrieved from AIST. [Link]

  • Chiodi, D., & Ishihara, Y. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from Pharma Noble Chem Ltd. [Link]

  • PubChem. (n.d.). 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-5-(5-(2-methylpyridin-4-yl)-2H-1,2,4-triazol-3-yl)benzonitrile. Retrieved from PubChem. [Link]

  • Tokuyama. (n.d.). APIs and intermediates. Retrieved from Tokuyama. [Link]

  • EUROAPI. (n.d.). Intermediates and Reagents List. Retrieved from EUROAPI. [Link]

  • Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

Sources

Method

Application Note: Protocols for the Chemoselective Reduction of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Abstract: This document provides a detailed guide for the chemoselective reduction of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding benzylamine, (2-Chloro-5-ethoxy-4-methoxyphenyl)methanamine. This transfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the chemoselective reduction of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding benzylamine, (2-Chloro-5-ethoxy-4-methoxyphenyl)methanamine. This transformation is critical for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The primary challenge in this synthesis is the reduction of the nitrile functional group in the presence of a chemically sensitive aryl chloride moiety, which is susceptible to undesired hydrodehalogenation. This guide explores and compares several effective reduction protocols, including catalytic hydrogenation and chemical hydride-based methods, offering detailed, step-by-step procedures and explaining the rationale behind the selection of reagents and reaction conditions to ensure high yield and purity of the target primary amine.

Introduction: The Challenge of Chemoselectivity

Substituted benzylamines are foundational building blocks in medicinal chemistry, serving as key precursors for a wide range of therapeutic agents.[1][2] The target molecule, (2-Chloro-5-ethoxy-4-methoxyphenyl)methanamine, incorporates a unique substitution pattern that makes it a valuable intermediate. The synthetic bottleneck for its preparation is the reduction of the nitrile group of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

The core scientific challenge is achieving high chemoselectivity. The reducing agent must selectively target the cyano group while leaving the aryl chloride bond intact. Many powerful reduction techniques can inadvertently lead to hydrodehalogenation, cleaving the C-Cl bond and yielding an undesired, non-chlorinated benzylamine. This side reaction not only reduces the yield of the desired product but also introduces significant purification challenges.

This application note details robust protocols designed to navigate this challenge, focusing on methods that offer a high degree of selectivity, reproducibility, and scalability. We will examine two primary classes of reduction: catalytic hydrogenation and chemical hydride reduction.

G cluster_start Starting Material SM 2-Chloro-5-ethoxy-4-methoxybenzonitrile M1 Catalytic Hydrogenation (e.g., Raney® Ni, H₂) SM->M1 High Pressure/Temp M2 Chemical Hydride Reduction (e.g., NaBH₄/CoCl₂, BH₃•THF) SM->M2 Mild Conditions DP (2-Chloro-5-ethoxy-4-methoxyphenyl)methanamine (Desired Product) M1->DP Controlled Conditions SP (5-Ethoxy-4-methoxyphenyl)methanamine (Dehalogenated Side Product) M1->SP Aggressive Conditions (e.g., Pd/C) M2->DP High Chemoselectivity

Sources

Application

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-5-ethoxy-4-methoxybenzonitrile: Protocol Design and Optimization

Application Note & Technical Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Introduction & Mechanistic Rationale 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceuticals, particularly in the development of phosphodiesterase (PDE) inhibitors and novel heterocyclic scaffolds. The defining feature of this molecule is its complex "push-pull" electronic system, which dictates its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

The cyano (-CN) group at the 1-position strongly activates the ortho-chloro substituent toward SNAr. This activation is driven by the strong inductive (-I) and mesomeric (-M) effects of the nitrile, which stabilize the negative charge of the intermediate Meisenheimer complex[1]. However, the electron-donating methoxy and ethoxy groups at the 4- and 5-positions exert a counteracting deactivating effect via resonance (+M effect), increasing the electron density of the aromatic ring.

Because of this alkoxy-driven deactivation, the activation energy barrier for the initial nucleophilic attack is higher than in unfunctionalized 2-chlorobenzonitrile[2]. Consequently, achieving high conversions requires precise optimization of temperature, solvent polarity, and base selection to force the reaction forward without degrading the sensitive nitrile functionality.

SNAr_Mechanism R 2-Chloro-5-ethoxy- 4-methoxybenzonitrile + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) R->TS1 High Activation Energy MC Meisenheimer Complex (Anionic Intermediate) TS1->MC Rate-Determining Step TS2 Transition State 2 (Chloride Expulsion) MC->TS2 Fast P Substituted Product + Chloride Ion (Cl⁻) TS2->P Aromatization

Fig 1: Addition-elimination mechanism of SNAr via the Meisenheimer complex.

Reaction Optimization & Parameter Selection

To design a self-validating and robust SNAr protocol for this specific substrate, several physicochemical parameters must be controlled:

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. These solvents effectively solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anions "naked" and highly reactive[3]. Protic solvents (like ethanol) hydrogen-bond with the nucleophile, drastically reducing its kinetic energy and stalling the reaction.

  • Base Selection & Hydrolysis Prevention: For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is highly effective. For less reactive nucleophiles (alcohols/thiols), anhydrous Potassium Carbonate (K₂CO₃) is preferred. Critical Insight: Strong aqueous bases (like NaOH) or wet solvents must be strictly avoided at elevated temperatures. The nitrile group is highly susceptible to competitive hydration/hydrolysis under these conditions, leading to primary amide or carboxylic acid impurities[3].

  • Kinetic Considerations: Due to the deactivating alkoxy groups, temperatures between 100 °C and 120 °C are typically required to overcome the activation barrier[4].

Quantitative Data: Comparative SNAr Conditions

The following table summarizes the optimized operational windows for reacting 2-chlorobenzonitrile derivatives with various nucleophile classes.

Table 1: Comparative SNAr Conditions and Expected Outcomes

Nucleophile TypeExample ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine Morpholine / PiperidineK₂CO₃ or DIPEADMF100 - 12012 - 1875 - 90
Primary Amine BenzylamineDIPEADMSO110 - 13016 - 2460 - 80
Alkoxide Sodium MethoxideNaOMe (neat)MeOH/DMF80 - 1004 - 885 - 95
Thiolate ThiophenolK₂CO₃DMF80 - 902 - 690 - 98

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and specific physical observations are embedded to ensure the chemist can verify the reaction's trajectory in real-time.

Protocol A: SNAr with Secondary Amines (e.g., Morpholine)

This protocol utilizes a heterogeneous weak base to drive the reaction while protecting the nitrile.

Step 1: Reagent Preparation

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.00 g, 4.72 mmol, 1.0 eq).

  • Add anhydrous K₂CO₃ (1.30 g, 9.44 mmol, 2.0 eq). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Add Morpholine (0.62 g, 7.08 mmol, 1.5 eq).

Step 2: Solvent Addition & Inerting

  • Add 15 mL of anhydrous DMF to achieve a substrate concentration of ~0.3 M.

  • Seal the flask with a septum and purge the system with Nitrogen (N₂) for 5 minutes. Causality: Excluding atmospheric moisture is critical to prevent the high-temperature hydrolysis of the cyano group into an amide[3].

Step 3: Reaction Execution & IPC

  • Attach a reflux condenser and heat the mixture to 110 °C using an oil bath or heating block.

  • Self-Validation (IPC): After 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is progressing correctly if the starting material peak (m/z 212.0 [M+H]⁺) is diminishing, and a new product peak (m/z 263.1 [M+H]⁺) is dominant. Continue heating until starting material conversion is >95%.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 150 mL of vigorously stirred ice-water. Causality: DMF and K₂CO₃ are highly water-soluble. Pouring the mixture into a large excess of water strips away the solvent and inorganic salts, forcing the highly organic product to precipitate.

  • Stir for 30 minutes to allow the precipitate to granulate. Filter the solid under vacuum and wash the filter cake with cold water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 50 °C overnight to afford the crude product, which can be recrystallized from ethanol if higher purity is required.

Protocol B: SNAr with Alkoxides (Etherification)

Alkoxides are stronger nucleophiles than amines, allowing for slightly milder conditions, but require strict anhydrous handling to prevent hydroxide formation.

  • Pre-formation of Alkoxide: In an oven-dried flask under N₂, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C. Slowly add the desired alcohol (1.5 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases. Causality: Pre-forming the alkoxide ensures maximum nucleophilicity and prevents the alcohol from acting merely as a solvent.

  • Substrate Addition: Add a solution of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 eq) in DMF dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 80 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The product will spot significantly lower (more polar) than the starting material.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted alkoxide before extracting with Ethyl Acetate.

Experimental Workflow & Decision Tree

Experimental_Workflow Start Substrate: 2-Chloro-5-ethoxy- 4-methoxybenzonitrile Prep Reagent Prep: Anhydrous DMF, K₂CO₃, Nucleophile (1.5-2.0 eq) Start->Prep Heat Reaction: Heat to 100-120 °C under N₂ atmosphere Prep->Heat IPC In-Process Control: LC-MS Monitoring Heat->IPC Decision Conversion > 95%? IPC->Decision Optimize Optimize: Increase Temp/Time or use stronger base Decision->Optimize No Workup Aqueous Workup: Quench in Ice-Water Filter Precipitate Decision->Workup Yes Optimize->Heat Re-evaluate Pure Final Product Isolation & Drying Workup->Pure

Fig 2: Experimental workflow and optimization decision tree for SNAr reactions.

Sources

Method

Application Notes and Protocols for the Preparation of Benzamide Derivatives Utilizing 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Introduction: The Significance of Benzamide Scaffolds and the Strategic Role of 2-Chloro-5-ethoxy-4-methoxybenzonitrile The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure"...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Benzamide Scaffolds and the Strategic Role of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique combination of a rigid aromatic ring and a hydrogen-bonding amide group allows for specific and high-affinity interactions with various biological targets. Consequently, benzamide derivatives have found applications as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[2] The strategic synthesis of diverse benzamide libraries is therefore a critical endeavor in modern drug discovery.

This application note provides a comprehensive guide to the utilization of 2-Chloro-5-ethoxy-4-methoxybenzonitrile as a key intermediate for the synthesis of novel benzamide derivatives. The presence of a chloro, ethoxy, and methoxy group on the aromatic ring offers a unique substitution pattern that can be exploited to fine-tune the physicochemical and pharmacological properties of the final compounds. We will delve into the mechanistic rationale behind the conversion of the nitrile functionality to a primary amide and provide detailed, field-proven protocols for this transformation.

Mechanistic Overview: The Hydrolysis of Nitriles to Primary Amides

The conversion of a nitrile to a primary amide is a classic and fundamental transformation in organic synthesis. This reaction, a partial hydrolysis, can be achieved under either acidic or basic conditions.[3]

Base-Catalyzed Hydrolysis

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an imidate intermediate, which then tautomerizes to the more stable amide. To prevent over-hydrolysis to the corresponding carboxylic acid, the reaction conditions, particularly temperature and reaction time, must be carefully controlled.

Acid-Catalyzed Hydrolysis

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers and tautomerization lead to the formation of the primary amide.[4] While effective, this method carries the risk of cleaving acid-sensitive functional groups, such as the ethoxy and methoxy ethers present in our starting material, under harsh conditions.

Given the nature of the substituents on 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a carefully controlled base-catalyzed hydrolysis is the recommended approach to selectively form the desired benzamide derivative while preserving the integrity of the ether linkages.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding benzamide.

Protocol 1: Base-Catalyzed Hydrolysis in a Biphasic Solvent System

This protocol is adapted from a method for a similarly substituted benzonitrile and is optimized for selectivity and yield.[5] The use of a biphasic system with a phase-transfer catalyst can also be considered to enhance the reaction rate if needed.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Suggested QuantityPurity
2-Chloro-5-ethoxy-4-methoxybenzonitrile491581-16-9225.665.0 g (22.1 mmol)>98%
Sodium Hydroxide (NaOH)1310-73-240.001.77 g (44.2 mmol)>97%
Dimethyl Sulfoxide (DMSO)67-68-578.1350 mLAnhydrous
Deionized Water7732-18-518.02100 mL-
Ethyl Acetate141-78-688.11150 mLACS Grade
Brine (Saturated NaCl solution)--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (5.0 g, 22.1 mmol).

  • Dissolution: Add 50 mL of dimethyl sulfoxide (DMSO) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Base: In a separate beaker, dissolve sodium hydroxide (1.77 g, 44.2 mmol) in 10 mL of deionized water. Carefully add the NaOH solution dropwise to the stirred solution of the nitrile in DMSO over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 65-70°C and maintain this temperature for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold deionized water. The product, 2-Chloro-5-ethoxy-4-methoxybenzamide, will precipitate as a solid. Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Washing: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two 25 mL portions of cold deionized water.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

AnalysisExpected Result
Appearance White to off-white solid
Melting Point 155-160 °C
¹H NMR (400 MHz, CDCl₃) δ 7.65 (s, 1H), 6.90 (s, 1H), 6.20 (br s, 1H), 5.85 (br s, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.90 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 168.5, 155.0, 148.2, 132.0, 118.5, 115.0, 112.8, 64.5, 56.2, 14.8
IR (ATR, cm⁻¹) 3450, 3320, 2980, 1660, 1600, 1500, 1250, 1100
MS (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₃ClNO₃: 244.05; found: 244.1

Visualization of the Synthetic Workflow

synthetic_workflow start 2-Chloro-5-ethoxy- 4-methoxybenzonitrile reagents 1. NaOH, H₂O, DMSO 2. Heat (65-70°C) start->reagents product 2-Chloro-5-ethoxy- 4-methoxybenzamide reagents->product workup Workup: 1. Quench with H₂O 2. Filtration 3. Drying product->workup final_product Purified Benzamide Derivative workup->final_product

Caption: Synthetic workflow for the preparation of 2-Chloro-5-ethoxy-4-methoxybenzamide.

Further Applications: Derivatization of 2-Chloro-5-ethoxy-4-methoxybenzamide

The primary amide, 2-Chloro-5-ethoxy-4-methoxybenzamide, serves as a versatile scaffold for the synthesis of a diverse range of N-substituted benzamide derivatives. Standard amide coupling reactions can be employed to introduce various functionalities, further expanding the chemical space for drug discovery.

derivatization_pathway start_amide 2-Chloro-5-ethoxy- 4-methoxybenzamide coupling Amide Coupling (e.g., EDC, HOBt) start_amide->coupling final_derivative N-Substituted Benzamide Derivative coupling->final_derivative amine Primary or Secondary Amine (R¹R²NH) amine->coupling

Caption: General pathway for the N-derivatization of the synthesized benzamide.

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The physical and spectroscopic data provided for the final product serve as a benchmark for confirming its identity and purity. Researchers are encouraged to perform their own comprehensive characterization to validate their results.

Conclusion

2-Chloro-5-ethoxy-4-methoxybenzonitrile is a valuable and strategically substituted starting material for the synthesis of novel benzamide derivatives. The base-catalyzed hydrolysis protocol detailed herein offers a reliable and high-yielding method for its conversion to the corresponding primary amide. This intermediate can then be further elaborated to generate a diverse library of compounds for screening in various drug discovery programs. The presented methodologies are robust and can be readily implemented in a standard laboratory setting.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of 2-Chloro-5-ethoxy-4-methoxybenzonitrile in Modern Medicinal Chemistry

Abstract In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. Highly functionalized aromatic scaffolds provide a robust foundation for construct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. Highly functionalized aromatic scaffolds provide a robust foundation for constructing complex molecules with tailored pharmacological profiles. This guide delves into the multifaceted role of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a strategically substituted benzonitrile derivative. We will explore its chemical properties, analyze its reactivity, and provide detailed protocols for its application in synthesizing core structures relevant to contemporary medicinal chemistry, particularly in the domain of kinase inhibitors and GPCR modulators. The unique arrangement of its chloro, ethoxy, methoxy, and nitrile functionalities offers medicinal chemists a versatile tool for navigating complex structure-activity relationship (SAR) landscapes.

Introduction: The Value of Polysubstituted Aromatic Scaffolds

The benzonitrile moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to serve as a versatile synthetic handle. The strategic placement of additional substituents dramatically influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets.[1] The subject of this guide, 2-Chloro-5-ethoxy-4-methoxybenzonitrile, is a prime example of a building block designed for purpose. Its features include:

  • A Nitrile Group (CN): A powerful electron-withdrawing group and a key precursor for various nitrogen-containing heterocycles (e.g., tetrazoles, amidines) or can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[1]

  • A Chloro Group (Cl): An electron-withdrawing substituent that can significantly modulate the pKa of nearby functionalities. It serves as a crucial vector for halogen bonding, a non-covalent interaction of increasing importance in ligand design, and is a handle for cross-coupling reactions.[2][3]

  • Methoxy (OCH₃) and Ethoxy (OC₂H₅) Groups: These electron-donating groups influence the aromatic ring's reactivity. They are also potent hydrogen bond acceptors and can occupy hydrophobic pockets within a protein's binding site, often enhancing ligand potency and optimizing physicochemical properties.[2][3]

This combination of functionalities makes 2-Chloro-5-ethoxy-4-methoxybenzonitrile a valuable starting point for creating libraries of compounds aimed at a variety of biological targets.

Physicochemical Properties & Reactivity Profile

The interplay between the electron-donating alkoxy groups and the electron-withdrawing chloro and nitrile groups creates a unique reactivity profile.

PropertyValueSource
Molecular Formula C₁₀H₁₀ClNO₂-
Molecular Weight 211.64 g/mol -
Appearance Off-white to light yellow solid (Predicted)[4]
CAS Number 491581-16-9[5]
Predicted XLogP3 ~2.5-3.0Derived from similar structures

Reactivity Analysis:

  • Nitrile Group Transformations: The nitrile is the most versatile functional group for elaboration. It can be readily converted into key bioisosteres or functional groups required for building larger heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group, activated by the para nitrile, is susceptible to SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols).

  • Cross-Coupling Reactions: The C-Cl bond is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to build molecular complexity.

  • Electrophilic Aromatic Substitution: The positions on the ring are heavily influenced by the existing substituents, with the alkoxy groups being activating and ortho-, para-directing, while the chloro and nitrile are deactivating. Further substitution is less common but possible under specific conditions.

G cluster_nitrile Nitrile (CN) Reactivity cluster_chloro Chloro (Cl) Reactivity main 2-Chloro-5-ethoxy-4-methoxybenzonitrile nitrile_hydrolysis Hydrolysis (H⁺/OH⁻) main->nitrile_hydrolysis → Carboxylic Acid nitrile_reduction Reduction (LiAlH₄, H₂/Pd) main->nitrile_reduction → Benzylamine nitrile_cycloaddition Cycloaddition (e.g., NaN₃ for Tetrazole) main->nitrile_cycloaddition → Tetrazole Moiety chloro_snar SNAr (e.g., R-NH₂) main->chloro_snar → Amine Substitution chloro_suzuki Suzuki Coupling (Ar-B(OH)₂) main->chloro_suzuki → Bi-aryl Compound chloro_buchwald Buchwald-Hartwig (R-NH₂) main->chloro_buchwald → N-Aryl Compound

Caption: Key synthetic transformations available for the 2-Chloro-5-ethoxy-4-methoxybenzonitrile scaffold.

Application Protocol 1: Synthesis of a Quinazoline Core for Kinase Inhibitors

Objective: To demonstrate the use of 2-Chloro-5-ethoxy-4-methoxybenzonitrile as a precursor for a substituted 4-aminoquinazoline, a privileged scaffold in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[6]

Rationale: The synthesis of the quinazoline core often requires a substituted 2-aminobenzonitrile. This protocol outlines a two-step process: nucleophilic aromatic substitution of the chloro group, followed by reductive cyclization with formamide.

Workflow Overview

Caption: Two-step synthesis of a quinazoline core from the starting benzonitrile.

Step-by-Step Methodology

Step 1: Synthesis of 2-(Anilino)-5-ethoxy-4-methoxybenzonitrile

  • Reagent Preparation: In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 eq, e.g., 2.11 g) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

  • Addition of Amine: Add 3-chloro-4-fluoroaniline (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Causality Note: K₂CO₃ is a mild base used to scavenge the HCl byproduct of the substitution reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Reaction: Heat the mixture to 120 °C and stir for 12-16 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Step 2: Cyclization to the 4-Aminoquinazoline Core

  • Reagent Setup: In a sealed tube, combine the product from Step 1 (1.0 eq) with formamide (10-15 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Causality Note: Formamide serves as the source for the additional carbon and nitrogen atoms needed to form the pyrimidine ring of the quinazoline. The acid catalyst activates the nitrile group towards nucleophilic attack.

  • Reaction: Heat the mixture to 180-200 °C for 4-6 hours.

  • Monitoring: Monitor the formation of the quinazoline product by HPLC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water. Basify with a saturated solution of sodium bicarbonate (NaHCO₃) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography to yield the final quinazoline derivative, which can then be used in further synthetic steps to produce potent kinase inhibitors.

Application Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

Objective: To illustrate the utility of the chloro-substituent as a handle for C-C bond formation, creating a bi-aryl structure common in many classes of pharmaceuticals, including GPCR allosteric modulators.[7][8][9]

Rationale: The Suzuki coupling is one of the most robust and widely used methods for creating bi-aryl linkages. This protocol demonstrates the coupling of the building block with a boronic acid, showcasing the expansion of the molecular framework.

Detailed Methodology
  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 eq), the desired arylboronic acid (e.g., 4-pyridylboronic acid, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reagent Addition: Add a base, typically an aqueous solution of 2M Na₂CO₃ (3.0 eq).

  • Solvent: Add a suitable solvent system, such as a 3:1 mixture of Toluene and Ethanol.

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. A two-phase solvent system is often used to facilitate the reaction.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 8-12 hours under an inert atmosphere.

  • Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the target bi-aryl compound.

ParameterCondition A (SNAr)Condition B (Suzuki Coupling)
Key Bond Formed C-NC-C
Catalyst None (Heat-driven)Palladium (e.g., Pd(PPh₃)₄)
Base K₂CO₃Na₂CO₃
Solvent DMFToluene/Ethanol/H₂O
Temperature 120 °C80-100 °C
Typical Yield 60-85%70-95%

Conclusion: A Versatile Scaffold for Drug Discovery

2-Chloro-5-ethoxy-4-methoxybenzonitrile represents a highly valuable and versatile building block for medicinal chemists. Its pre-installed functional handles—a transformable nitrile and a reactive chloro group—provide multiple avenues for rapid library synthesis and scaffold elaboration. The specific substitution pattern of electron-donating alkoxy groups and electron-withdrawing halides offers a nuanced platform for fine-tuning electronic and steric properties, which is essential for optimizing ligand-protein interactions and improving drug-like properties. The protocols detailed herein provide a practical framework for leveraging this scaffold in the rational design of novel therapeutics targeting kinases, GPCRs, and other important drug targets.

References

  • Chiodi, D., & Ishihara, Y. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • (2008). (E)-N'-(2-Chloro-5-nitro-benzyl-idene)-4-methoxy-benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Wenthur, C. J., et al. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Current Opinion in Pharmacology. Available from: [Link]

  • Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
  • Liu, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules. Available from: [Link]

  • Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Staus, D. P., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Available from: [Link]

  • Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology. Available from: [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes. Arkivoc. Available from: [Link]

  • Staus, D. P., et al. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Available from: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available from: [Link]

  • Al-Sammarraie, F. K., et al. (2021). Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCL) compound on Entamoeba histolytica and Giardia lamblia. ResearchGate. Available from: [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

  • Lenselink, E. B., et al. (2021). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry. Available from: [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. Available from: [Link]

  • Gasser, J. A., et al. (2024). Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits. bioRxiv. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. Available from: [Link]

  • Reyes-Alcaraz, A., & Lópéz-Meráz, M. L. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. IntechOpen. Available from: [Link]

  • ResearchGate. (2026). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Available from: [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (n.d.). Synthesis route to 4-chloro-5-(3,4,5-trimethoxyphenoxy)phthalonitrile.... Available from: [Link]

  • Sus, N., et al. (2023). Quantitative determination of 2'-Hydroxy-3',4'-methylenedioxy-3,4,5-trimethoxychalcone (HMTC) in rat plasma by HPLC-MS/MS and its application to a pharmacokinetic study. Journal of the Korean Society for Applied Biological Chemistry. Available from: [Link]

  • Deosarkar, S. D., et al. (2015). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - 2 methoxybenzamide hydrochloride hydrate solutions at 30 C. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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Method

Scale-up and industrial manufacturing process for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

An Application Note and Protocol for the Scale-Up and Industrial Manufacturing of 2-Chloro-5-ethoxy-4-methoxybenzonitrile Abstract This document provides a comprehensive guide for the synthesis, scale-up, and industrial...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up and Industrial Manufacturing of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Abstract

This document provides a comprehensive guide for the synthesis, scale-up, and industrial manufacturing of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The proposed synthetic pathway begins with the readily available starting material, 3-methoxy-4-hydroxybenzaldehyde (vanillin), and proceeds through a three-step sequence: O-ethoxylation, regioselective chlorination, and conversion of the aldehyde to a nitrile. This guide is intended for researchers, chemical engineers, and drug development professionals, offering detailed laboratory protocols, critical scale-up considerations, process safety management, and in-process controls for a robust and efficient manufacturing process.

Introduction

Substituted benzonitriles are a class of valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and herbicides. The specific substitution pattern of 2-Chloro-5-ethoxy-4-methoxybenzonitrile makes it a desirable building block for accessing complex molecular architectures. The industrial production of such fine chemicals requires a process that is not only high-yielding and cost-effective but also safe, scalable, and environmentally responsible.

This application note details a plausible and optimized synthetic route amenable to industrial scale-up. Each step has been analyzed from both a laboratory and a manufacturing perspective, highlighting the critical parameters that ensure a successful transition from bench to plant.

Proposed Synthetic Pathway

The manufacturing process is designed as a three-step synthesis starting from 3-methoxy-4-hydroxybenzaldehyde. The choice of this starting material is predicated on its low cost and commercial availability.

G cluster_0 Overall Synthetic Workflow Start 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) Step1 Step 1: O-Ethoxylation (Williamson Ether Synthesis) Start->Step1 Ethylating Agent, Base Intermediate1 4-Ethoxy-3-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Regioselective Chlorination Intermediate1->Step2 Chlorinating Agent Intermediate2 2-Chloro-5-ethoxy-4-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: Nitrile Formation (Oxime Formation & Dehydration) Intermediate2->Step3 1. Hydroxylamine 2. Dehydrating Agent FinalProduct 2-Chloro-5-ethoxy-4-methoxybenzonitrile Step3->FinalProduct

Caption: Overall synthetic workflow for 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Step 1: O-Ethoxylation of 3-Methoxy-4-hydroxybenzaldehyde

This step involves the conversion of the phenolic hydroxyl group to an ethyl ether via a Williamson ether synthesis.

Laboratory Protocol

Reaction Scheme: (Image of the reaction scheme for the ethoxylation of vanillin)

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
3-Methoxy-4-hydroxybenzaldehyde 152.15 15.2 g 0.1
Diethyl sulfate 154.18 17.0 g (12.5 mL) 0.11
Potassium carbonate (anhydrous) 138.21 20.7 g 0.15

| Acetone | 58.08 | 200 mL | - |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-4-hydroxybenzaldehyde (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) in 200 mL of acetone.

  • Stir the suspension vigorously and add diethyl sulfate (17.0 g, 0.11 mol) dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 25 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to yield pure 4-ethoxy-3-methoxybenzaldehyde as a white solid.

Scale-Up and Industrial Manufacturing Considerations

G cluster_1 Step 1: Scale-Up Considerations Reactor Reactor Selection: Glass-lined or stainless steel batch reactor. Reagents Reagent Selection: Consider ethyl bromide or chloride with a phase-transfer catalyst as alternatives to diethyl sulfate. Reactor->Reagents Solvent Solvent Recovery: Implement a distillation system for acetone recovery and reuse. Reagents->Solvent Heat Heat Management: Reaction is exothermic. Use jacketed reactor with controlled heating/cooling. Solvent->Heat Workup Work-up and Isolation: Centrifugation for solid removal. Crystallization in a dedicated vessel. Heat->Workup Safety Safety: Diethyl sulfate is a potent alkylating agent and a suspected carcinogen. Use closed handling systems. Workup->Safety

Caption: Key scale-up considerations for the O-ethoxylation step.

  • Reactor: A glass-lined or stainless steel jacketed reactor is suitable for this process. The reactor should be equipped with a robust agitation system to handle the slurry of potassium carbonate.

  • Reagent Selection: While diethyl sulfate is effective, on an industrial scale, ethyl bromide or ethyl chloride in combination with a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system might be more cost-effective and safer. Industrial ethoxylation can also be performed using ethylene oxide with a potassium hydroxide catalyst, though this requires specialized equipment to handle the gaseous and highly reactive ethylene oxide.[1]

  • Heat Management: The reaction is exothermic. The rate of addition of the ethylating agent must be carefully controlled to manage the heat evolution. The jacketed reactor should have a reliable cooling system.

  • Solvent Handling: Acetone is a volatile and flammable solvent. The process should be conducted in a well-ventilated area with appropriate fire suppression systems. A solvent recovery system (distillation) should be in place to minimize waste and reduce costs.

  • Work-up: Filtration of large quantities of solids can be challenging. A centrifuge or a filter press would be used in an industrial setting.

  • Process Safety: A Process Hazard Analysis (PHA) should be conducted to identify potential risks.[2] Diethyl sulfate is a hazardous substance and requires strict handling protocols.

Step 2: Regioselective Chlorination

This step introduces a chlorine atom at the C-2 position of the aromatic ring. The electron-donating nature of the ethoxy and methoxy groups activates the ring towards electrophilic substitution.

Laboratory Protocol

Reaction Scheme: (Image of the reaction scheme for the chlorination of 4-ethoxy-3-methoxybenzaldehyde)

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
4-Ethoxy-3-methoxybenzaldehyde 180.20 18.0 g 0.1
Sulfuryl chloride 134.97 14.8 g (8.9 mL) 0.11

| Dichloromethane (anhydrous) | 84.93 | 200 mL | - |

Procedure:

  • Dissolve 4-ethoxy-3-methoxybenzaldehyde (18.0 g, 0.1 mol) in 200 mL of anhydrous dichloromethane in a 500 mL three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The reaction releases HCl and SO2 gas, so it must be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, slowly quench the reaction by adding 100 mL of cold water.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization from isopropanol to obtain 2-chloro-5-ethoxy-4-methoxybenzaldehyde.

Scale-Up and Industrial Manufacturing Considerations
  • Chlorinating Agent: Sulfuryl chloride is a common and effective chlorinating agent for phenols and their ethers on an industrial scale.[3][4] Other options include chlorine gas, which is cheaper but more hazardous to handle and may lead to over-chlorination. The use of sulfur-containing catalysts can improve regioselectivity.[3]

  • Solvent: Dichloromethane is a good solvent for this reaction but is coming under increasing environmental scrutiny. Alternative solvents like toluene or 1,2-dichloroethane could be considered, but a solvent-free reaction, if feasible, would be ideal from a green chemistry perspective.

  • Off-gas Handling: The reaction generates significant amounts of HCl and SO2 gas. A robust off-gas scrubbing system containing a caustic solution (e.g., sodium hydroxide) is essential to neutralize these acidic gases before venting.

  • Temperature Control: The chlorination of activated aromatic rings is highly exothermic. Precise temperature control is critical to prevent side reactions and ensure regioselectivity. The addition of the chlorinating agent must be slow and controlled, with efficient cooling.

  • Materials of Construction: The presence of HCl necessitates the use of corrosion-resistant reactors, such as glass-lined steel or Hastelloy.

  • In-Process Controls (IPCs): HPLC or GC can be used to monitor the progress of the reaction and the formation of any impurities (e.g., isomers, dichlorinated products).

Step 3: Conversion of Aldehyde to Nitrile

The final step is the conversion of the substituted benzaldehyde to the corresponding benzonitrile. A common industrial method involves the formation of an aldoxime followed by dehydration.[5][6]

Laboratory Protocol (One-Pot Procedure)

Reaction Scheme: (Image of the reaction scheme for the conversion of the aldehyde to the nitrile)

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
2-Chloro-5-ethoxy-4-methoxybenzaldehyde 214.64 21.5 g 0.1
Hydroxylamine hydrochloride 69.49 8.3 g 0.12
Sodium formate 68.01 8.2 g 0.12

| Formic acid | 46.03 | 50 mL | - |

Procedure:

  • In a 250 mL round-bottom flask, combine 2-chloro-5-ethoxy-4-methoxybenzaldehyde (21.5 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and sodium formate (8.2 g, 0.12 mol) in 50 mL of formic acid.

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction first forms the oxime, which then dehydrates in situ.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into 250 mL of ice-water.

  • The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and then recrystallize from ethanol to obtain pure 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Scale-Up and Industrial Manufacturing Considerations

G cluster_2 Step 3: Scale-Up Considerations Dehydration Dehydrating Agent: Formic acid is effective. Other agents like acetic anhydride or thionyl chloride can be used, but pose different challenges. ReactionType One-Pot vs. Two-Step: A one-pot process is more economical at scale. Dehydration->ReactionType Waste Waste Management: Neutralization of acidic waste streams is required. ReactionType->Waste ProductIsolation Product Isolation: Melt crystallization or fractional distillation could be alternatives to recrystallization. Waste->ProductIsolation Safety Safety: Formic acid is corrosive. Proper PPE and materials of construction are necessary. ProductIsolation->Safety

Caption: Key scale-up considerations for the nitrile formation step.

  • Process Optimization: A one-pot process is generally preferred in industrial settings to reduce cycle time, solvent usage, and operational complexity. The choice of dehydrating agent is crucial; while formic acid is effective, other reagents like acetic anhydride or catalytic systems could be explored for optimization.

  • Waste Stream Management: The acidic waste stream from the reaction and work-up needs to be neutralized before disposal. This will generate a significant amount of salt, which needs to be handled according to local environmental regulations.

  • Product Isolation and Purification: For large-scale production, recrystallization might be resource-intensive. Alternative purification methods such as melt crystallization or fractional distillation under reduced pressure should be evaluated.

  • Alternative Route (Sandmeyer Reaction): If the synthetic route started from an appropriately substituted aniline, a Sandmeyer reaction could be employed to introduce the nitrile group.[7][8][9] This is a common industrial method for producing benzonitriles but involves the handling of diazonium salts, which can be unstable, and cyanide salts, which are highly toxic. A thorough safety assessment is mandatory for such a process.[7][8]

Process Safety Management (PSM)

A comprehensive Process Safety Management (PSM) program is essential for the industrial manufacturing of this chemical.[2][10] Key elements include:

  • Process Hazard Analysis (PHA): A systematic evaluation of potential hazards associated with each step of the process. This includes identifying potential runaway reactions, toxic gas releases, and fire/explosion hazards.

  • Operating Procedures: Detailed, written standard operating procedures (SOPs) for each manufacturing step, including startup, shutdown, and emergency procedures.

  • Training: Comprehensive training for all personnel involved in the manufacturing process on operating procedures, safety protocols, and emergency response.

  • Management of Change (MOC): A formal procedure for reviewing and approving any changes to the process, equipment, or raw materials to ensure that safety is not compromised.

  • Incident Investigation: A thorough investigation of any incidents or near-misses to identify root causes and implement corrective actions.

Quality Control and In-Process Controls

StageParameter to MonitorAnalytical MethodAcceptance Criteria
Step 1 Conversion of starting materialTLC, HPLCStarting material < 1%
Purity of Intermediate 1HPLC, Melting Point> 98%
Step 2 Conversion of Intermediate 1TLC, GCIntermediate 1 < 1%
Isomer ratioGCTarget isomer > 99%
Purity of Intermediate 2HPLC, Melting Point> 98%
Step 3 Conversion of Intermediate 2TLC, HPLCIntermediate 2 < 1%
Purity of Final ProductHPLC, GC-MS, NMR> 99.5%
Residual SolventsGC HeadspaceAs per ICH guidelines

Conclusion

The described three-step process for the manufacture of 2-Chloro-5-ethoxy-4-methoxybenzonitrile provides a robust and scalable route from a readily available starting material. The successful transition from laboratory to industrial scale hinges on careful consideration of reaction conditions, heat management, solvent and waste handling, and, most importantly, a comprehensive process safety management program. The detailed protocols and scale-up considerations provided in this application note serve as a foundational guide for the safe and efficient production of this valuable chemical intermediate.

References

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Wikipedia. (n.d.).
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  • Process Safety Management: Ensuring Safe Oper
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26).
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5).
  • US Patent 6875882B2. (n.d.). Synthesis of benzonitriles from substituted benzoic acid.
  • Wikipedia. (n.d.).
  • Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. (n.d.). Sciencemadness.
  • Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
  • Commercially Important Chlorinated Phenols. (2022, January 9). Encyclopedia.pub.
  • Preparation of Benzonitriles, Part 2: From Anilines. (2022, August 14). YouTube.
  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. (2022, November 24). PMC.
  • Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. (2017, February 28). RSC Publishing.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). Semantic Scholar.
  • Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
  • Lab-scale process safety management. (n.d.).
  • Convenient method for the ortho-formyl
  • CAS 9004-78-8: Ethoxyl
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  • 3-Bromo-2-hydroxybenzaldehyde. (n.d.). Organic Syntheses Procedure.
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  • US Patent US20030220504A1. (n.d.). Synthesis of benzonitriles from substituted benzaldehyde.
  • Ethoxylation reactor modelling and design. (n.d.). Swinburne figshare.
  • US Patent 4277629A. (n.d.). Processes for the preparation of chlorinated phenols.
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. (2022, September 22). The Journal of Organic Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
  • Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. (2017, September 15).
  • Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzym
  • Synthesis of Multisubstituted Arylnitriles via Tf2O-Mediated Benzannulation of Enaminones with Acylacetonitriles. (2025, March 3). Organic Letters.
  • Formylation of phenols using formamidine acet
  • US Patent 5525201A. (n.d.). Oxyalkylated phenol/formaldehyde resin for desalter applications in the refinery Industry.
  • EP Patent 2602242B1. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. (2020, July 21).
  • Experimental Conditions for HPLC Analysis of Ethoxylated Alkyl Phenol Surfactants in Microemulsion Systems. Part II. Gradient Mode for Extended EON Range as Found in the Analysis of Oligomer Fractionation. (2025, August 6).
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  • 491581-16-9|2-Chloro-5-ethoxy-4-methoxybenzonitrile|BLD Pharm. (n.d.).
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Sources

Application

Hydrolysis methods for 2-Chloro-5-ethoxy-4-methoxybenzonitrile to benzoic acid derivatives

An In-Depth Guide to the Hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its Benzoic Acid Derivative Application Note & Protocols for Researchers and Drug Development Professionals Introduction: The Synthetic Im...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its Benzoic Acid Derivative

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction: The Synthetic Importance of Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. Their utility as key intermediates stems from the versatile reactivity of the carboxylic acid group, which allows for the facile construction of amides, esters, and other critical functional groups. The specific target of this guide, 2-chloro-5-ethoxy-4-methoxybenzoic acid, represents a highly functionalized aromatic system, a motif frequently encountered in the development of novel pharmaceutical agents.

The conversion of a stable nitrile, such as 2-Chloro-5-ethoxy-4-methoxybenzonitrile, into a carboxylic acid is a fundamental transformation in organic synthesis.[1] While seemingly straightforward, the hydrolysis of nitriles can be challenging, often requiring harsh reaction conditions that may not be compatible with other sensitive functional groups on the molecule.[2][3] The presence of multiple substituents on the aromatic ring, as in this case, can introduce steric and electronic effects that influence reactivity.[4][5][6]

This technical guide provides a comprehensive overview of the primary methods for the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. We will explore traditional acidic and basic hydrolysis protocols, alongside a modern enzymatic approach, offering researchers a selection of methodologies to suit different laboratory capabilities and substrate sensitivities. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that the researcher can not only execute the procedure but also adapt it based on a solid mechanistic understanding.

Strategic Approaches to Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid involves the formal addition of two molecules of water across the carbon-nitrogen triple bond. This process proceeds via an amide intermediate.[7][8] The choice of catalyst—acid, base, or enzyme—dictates the reaction mechanism and the conditions required to drive the reaction to completion.

  • Acid-Catalyzed Hydrolysis : This method typically involves heating the nitrile in the presence of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[7][9] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[10][11][12] While effective, the conditions are harsh and can be difficult to control, sometimes leading to side reactions if other acid-sensitive groups are present.[3]

  • Base-Catalyzed Hydrolysis : In this approach, the nitrile is heated with a strong aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][13] The mechanism involves the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[8][14] This forms a carboxylate salt, which must be subsequently acidified in a separate workup step to yield the final carboxylic acid.[9] Under milder conditions, it is sometimes possible to isolate the intermediate amide.[2][14]

  • Enzymatic Hydrolysis : A milder and more selective alternative to chemical methods, enzymatic hydrolysis utilizes nitrile-converting enzymes.[15] There are two main pathways: a direct conversion to the carboxylic acid by a nitrilase enzyme, or a two-step process involving a nitrile hydratase to form the amide, followed by an amidase to yield the acid.[16][17] These reactions are typically performed in aqueous buffers at or near neutral pH and at moderate temperatures, making them ideal for complex molecules with sensitive functionalities.[15]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Protocol 1: Vigorous Acid-Catalyzed Hydrolysis

This protocol employs concentrated sulfuric acid to drive the hydrolysis to completion. The rationale for using a strong acid is to activate the nitrile for nucleophilic attack by water, with the high temperature providing the necessary activation energy.[10][18]

Materials:

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol/Water mixture (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (e.g., 5.0 g, 1.0 eq).

  • Acid Addition: Carefully and slowly add a mixture of concentrated sulfuric acid (25 mL) and deionized water (25 mL) to the flask. Caution: This addition is highly exothermic and should be performed in an ice bath with slow, portion-wise addition.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring. A white precipitate of the crude carboxylic acid should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

  • Purification - Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-chloro-5-ethoxy-4-methoxybenzoic acid.[19][20]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Robust Base-Catalyzed Hydrolysis

This protocol utilizes a strong base to effect hydrolysis. The hydroxide ion acts as a potent nucleophile, attacking the nitrile carbon directly.[8] The reaction initially forms the sodium salt of the carboxylic acid, which precipitates upon acidification.

Materials:

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or a suitable co-solvent

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Büchner funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (e.g., 8.0 g, ~10 eq) in a mixture of ethanol (50 mL) and water (50 mL). Add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (e.g., 5.0 g, 1.0 eq) and a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. During this time, ammonia gas may be evolved.[9]

  • Work-up - Cooling and Acidification: Cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure. Slowly and carefully add concentrated HCl to the aqueous solution in an ice bath until the pH is ~1-2. A thick white precipitate of the carboxylic acid will form.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Purification and Drying: Recrystallize the crude product from an appropriate solvent and dry in a vacuum oven.

Protocol 3: Mild Enzymatic Hydrolysis

This protocol represents a green chemistry approach, using a nitrilase enzyme to catalyze the hydrolysis under mild conditions. This method is highly advantageous when dealing with substrates that are sensitive to harsh acidic or basic conditions.[15]

Materials:

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile

  • Nitrilase enzyme preparation (e.g., from Rhodococcus sp., commercially available or as whole cells)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.5)

  • Ethyl Acetate (for extraction)

  • Dilute Hydrochloric Acid (e.g., 1 M)

  • Anhydrous Sodium Sulfate

  • Incubator shaker, centrifuge, pH meter, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 500 mL Erlenmeyer flask, prepare a suspension of the nitrilase enzyme or whole cells in 200 mL of potassium phosphate buffer (pH 7.5).

  • Substrate Addition: Add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (e.g., 1.0 g) to the flask. The substrate may be added as a solid or dissolved in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.

  • Incubation: Place the flask in an incubator shaker at a controlled temperature (typically 30-40°C) and agitate for 24-48 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up - Enzyme Removal: Once the reaction is complete, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. If using whole cells, separate them by centrifugation.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Comparative Summary of Hydrolysis Methods

The choice of hydrolysis method depends on the specific requirements of the synthesis, including scale, substrate stability, and available equipment.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis Enzymatic Hydrolysis
Reagents Conc. H₂SO₄ or HClNaOH or KOHNitrilase or Nitrile Hydratase/Amidase
Temperature High (Reflux, ~100-110°C)High (Reflux, ~100°C)Mild (Room Temp to 40°C)
Reaction Time Moderate (4-12 hours)Long (8-24 hours)Long (24-48 hours)
pH Strongly Acidic (<1)Strongly Basic (>13)Neutral (pH ~7-8)
Pros Inexpensive reagents, strong driving forceEffective for sterically hindered nitrilesHigh selectivity, mild conditions, environmentally friendly
Cons Harsh conditions, potential for side-reactions, corrosiveHarsh conditions, requires stoichiometric base, work-upEnzyme cost/availability, slower reaction rates, requires optimization

Visualization of Workflows and Mechanisms

Overall Synthetic Workflow

The diagram below illustrates the general pathways from the starting nitrile to the final purified benzoic acid derivative using the three described methods.

G cluster_start Starting Material cluster_methods Hydrolysis Methods cluster_workup Work-up & Purification cluster_end Final Product Start 2-Chloro-5-ethoxy-4- methoxybenzonitrile Acid Acidic Hydrolysis (H₂SO₄, H₂O, Δ) Start->Acid Base Basic Hydrolysis (NaOH, H₂O, Δ) Start->Base Enzyme Enzymatic Hydrolysis (Nitrilase, Buffer) Start->Enzyme Precipitate Precipitation / Extraction of Crude Product Acid->Precipitate Base->Precipitate Enzyme->Precipitate Purify Recrystallization Precipitate->Purify End 2-Chloro-5-ethoxy-4- methoxybenzoic Acid Purify->End

Caption: General workflow for the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Reaction Mechanisms

The following diagrams illustrate the simplified mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Acid-Catalyzed Mechanism:

AcidHydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ WaterAttack Intermediate after H₂O attack ProtonatedNitrile->WaterAttack + H₂O AmideTautomer Imidic Acid (Amide Tautomer) WaterAttack->AmideTautomer - H⁺ Amide R-CONH₂ AmideTautomer->Amide Tautomerization CarboxylicAcid R-COOH + NH₄⁺ Amide->CarboxylicAcid + H₃O⁺, Δ (Further Hydrolysis)

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Mechanism:

BaseHydrolysis Nitrile R-C≡N HydroxideAttack Intermediate after OH⁻ attack Nitrile->HydroxideAttack + OH⁻ ProtonatedIntermediate Imidate Intermediate HydroxideAttack->ProtonatedIntermediate + H₂O Amide R-CONH₂ ProtonatedIntermediate->Amide Tautomerization Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate + OH⁻, Δ (Further Hydrolysis) CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ (Work-up)

Caption: Simplified mechanism of base-catalyzed nitrile hydrolysis.

References

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  • Abbas, K. A. (2008). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 °C. Jordan Journal of Chemistry, 3(2), 169-178. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. Retrieved from [Link]

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  • Molbase. (n.d.). Synthesis of 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester. Retrieved from [Link]

  • Jaeger, A. O. (1928). U.S. Patent No. 1,686,913. Washington, DC: U.S.
  • Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 2091-2095.
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  • Asano, Y., & Yasuda, T. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. Chimia, 50(9), 434-436.
  • Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • Abbas, K. A., & Fares, J. I. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
  • Al-Zoubi, R. M. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2010(11), 187-201.
  • Wang, M., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 26(19), 1-25.
  • Organic Syntheses. (n.d.). Platinum-Catalyzed Hydration of Nitriles to Amides. Retrieved from [Link]

  • Al-Zoubi, R. M. (2026, March 2). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. PDF document.
  • Jordan Journal of Chemistry. (n.d.). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Retrieved from [Link]

  • Fuchs, H., et al. (1978). U.S. Patent No. 4,092,353. Washington, DC: U.S.
  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(6), 2244-2249.
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]

  • Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]

  • Masunaga, S., Wolfe, N. L., & Hayase, K. (1995). Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry, 14(11), 1857-1861.
  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved from [Link]

  • Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Retrieved from [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.). Google Patents.
  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof. (n.d.). Google Patents.
  • EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (n.d.). Google Patents.
  • ResearchGate. (n.d.). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Rhodium-Catalyzed Rearrangement of Aldoximes to Amides. Retrieved from [Link]

  • Synthetic Communications. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. Taylor & Francis Online. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 2-Chloro-5-ethoxy-4-methoxybenzonitrile , a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 2-Chloro-5-ethoxy-4-methoxybenzonitrile , a highly functionalized aromatic intermediate critical for the synthesis of quinazoline-based tyrosine kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic choice, providing you with self-validating protocols and actionable troubleshooting logic to maximize your reaction yield.

Synthesis Workflow & Mechanistic Causality

The synthesis relies on a robust two-step sequence: the one-pot cyanation of 3-ethoxy-4-methoxybenzaldehyde, followed by highly controlled electrophilic aromatic chlorination.

SynthesisWorkflow A 3-Ethoxy-4-methoxybenzaldehyde B NH₂OH·HCl / Formic Acid (Cyanation & Dehydration) A->B Step 1 C 3-Ethoxy-4-methoxybenzonitrile B->C D N-Chlorosuccinimide (NCS) / DMF (Electrophilic Chlorination) C->D Step 2 E 2-Chloro-5-ethoxy-4-methoxybenzonitrile (Target API Intermediate) D->E

Two-step synthesis workflow from 3-ethoxy-4-methoxybenzaldehyde to the target nitrile.

The Regioselectivity Challenge

Before troubleshooting, you must understand the electronic topology of the substrate. During the halogenation step, the regioselectivity is governed by the competing directing effects of the alkoxy groups. The ethoxy group at C3 acts as a powerful para-director, funneling electron density to C6. Simultaneously, the methoxy group at C4 directs ortho to C5. Because para-directing effects generally outcompete ortho-directing effects due to lower steric impedance, the chloronium ion preferentially attacks C6[1].

By IUPAC nomenclature rules, the resulting 6-chloro-3-ethoxy-4-methoxybenzonitrile is renumbered to minimize locants, yielding the target 2-chloro-5-ethoxy-4-methoxybenzonitrile [2].

Regioselectivity cluster_directing Regiochemical Directing Effects SM 3-Ethoxy-4-methoxybenzonitrile C3 -OEt at C3 Strong Para Director → C6 SM->C3 C4 -OMe at C4 Ortho Director → C5 SM->C4 Sterics Steric Hindrance C6 is less hindered than C2 SM->Sterics Major Major Pathway: Attack at C6 (Para to -OEt) C3->Major Minor Minor Pathway: Attack at C5 (Ortho to -OMe) C4->Minor Sterics->Major Prod 6-Chloro-3-ethoxy-4-methoxybenzonitrile (IUPAC: 2-Chloro-5-ethoxy-4-methoxybenzonitrile) Major->Prod High Yield

Regioselectivity logic demonstrating why electrophilic chlorination favors the C6 position.

Self-Validating Experimental Protocols

Protocol A: One-Pot Cyanation of 3-Ethoxy-4-methoxybenzaldehyde

Causality: Traditional oxime syntheses require isolation before dehydration. By utilizing hydroxylamine hydrochloride in a dual-purpose solvent/dehydrating agent (like formic acid or an HCl-DMPU system), the oxime intermediate is trapped and dehydrated in situ, driving the equilibrium toward the nitrile and minimizing amide hydrolysis[3].

  • Initialization: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 3-ethoxy-4-methoxybenzaldehyde (50.0 g, 277 mmol) and formic acid (200 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (23.1 g, 332 mmol, 1.2 equiv) in one portion.

    • Validation Checkpoint: The suspension will initially appear milky white.

  • Thermal Activation: Heat the mixture to reflux (approx. 100–105 °C) for 4 hours.

    • Validation Checkpoint: The solution becomes homogeneous and pale yellow. TLC (Hexanes/EtOAc 7:3) should indicate complete consumption of the aldehyde (R_f ~0.4) and formation of the nitrile (R_f ~0.6).

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into 800 mL of vigorously stirred ice water.

    • Validation Checkpoint: Rapid precipitation of a white/off-white solid indicates successful conversion.

  • Purification: Filter the solid, wash with cold water (3 x 100 mL) to remove residual formic acid, and dry under vacuum at 50 °C to constant weight.

Protocol B: Regioselective Chlorination

Causality: Highly activated dialkoxybenzonitriles are extremely susceptible to over-chlorination. N-Chlorosuccinimide (NCS) is selected over chlorine gas or sulfuryl chloride because its controlled halogen-release kinetics prevent the formation of dichloro byproducts. DMF acts as a polar aprotic solvent that stabilizes the sigma complex intermediate[2].

  • Initialization: Dissolve 3-ethoxy-4-methoxybenzonitrile (40.0 g, 226 mmol) in anhydrous DMF (250 mL) under a nitrogen atmosphere. Cool the solution to 0–5 °C using an ice bath.

  • Controlled Halogenation: Add NCS (31.7 g, 237 mmol, 1.05 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Validation Checkpoint: A slight yellowing of the solution indicates the generation of the active chlorinating species.

  • Propagation: Remove the ice bath and allow the reaction to stir at 20–25 °C for 12 hours.

    • Validation Checkpoint: IPC (In-Process Control) via HPLC should show >95% conversion with <2% of the di-chlorinated impurity.

  • Quench: Pour the reaction mixture into 1 L of ice-cold water. The succinimide byproduct is highly water-soluble and will remain in the aqueous phase, while the target chlorinated nitrile precipitates.

  • Recrystallization: Filter the crude solid and recrystallize from hot Ethanol/Water (80:20) to yield pure 2-chloro-5-ethoxy-4-methoxybenzonitrile as crystalline needles.

Quantitative Data: Chlorinating Agent Comparison

Selecting the right chlorinating agent is the most critical variable in Step 2. The table below summarizes the quantitative impact of different reagents on the yield and purity of dialkoxybenzonitriles.

ReagentEquivalentsSolventTemp (°C)Regioselectivity (Target:Other)Typical YieldOver-chlorination Risk
NCS 1.05DMF0 to 25>95:585–90%Low
SO₂Cl₂ 1.00DCM080:2070–75%High
Cl₂ (gas) 1.00AcOH2575:2560–65%Very High

Troubleshooting & FAQs

Q1: My cyanation step yields a significant amount of amide byproduct instead of the nitrile. How do I push the reaction to completion?

  • Root Cause: The oxime dehydration is incomplete, or the newly formed nitrile is undergoing hydration due to excess water in the system.

  • Solution: Ensure strictly anhydrous conditions. If using formic acid, true refluxing is necessary to drive the dehydration thermodynamically. Alternatively, switch to an3[3] or a 4[4] where the solvent actively participates in proton abstraction without introducing water.

Q2: During chlorination, I am observing a di-chlorinated impurity (2,5-dichloro-3-ethoxy-4-methoxybenzonitrile). How can I improve regioselectivity?

  • Root Cause: The dialkoxybenzene ring is highly electron-rich, making it prone to over-electrophilic aromatic substitution if the halogen source is too aggressive or the temperature is too high.

  • Solution: Strictly control the stoichiometry of NCS to exactly 1.05 equivalents. Lower the reaction temperature to 0–5 °C during the addition phase, and avoid harsh reagents like sulfuryl chloride (SO₂Cl₂). If the problem persists, diluting the reaction mixture (lowering the molarity) can help dissipate the localized heat of the exothermic halogenation.

Q3: What is the best method to isolate the final product from the succinimide byproduct after the NCS reaction?

  • Root Cause: Succinimide and the target molecule can co-precipitate if the solvent crash-out is poorly managed.

  • Solution: Leverage their differential solubility. Succinimide is highly soluble in water, whereas the target benzonitrile is highly hydrophobic. Quench the DMF reaction mixture with a large excess of ice water (at least 4 volumes relative to DMF). The product will crash out, and succinimide will remain in the aqueous filtrate. Follow up with an Ethanol/Water recrystallization to achieve >99% API-grade purity.

References

  • The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides (Demonstrating the synthesis and utilization of analogous 2-chloro-dialkoxybenzonitriles). Journal of the American Chemical Society. 2[2]

  • Benzophenones and their preparation (Detailing the directing effects and reactivity of dimethoxybenzonitrile derivatives). Google Patents (EP0273528A1). 1[1]

  • A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles . ACS Publications.4[4]

  • HCl•DMPU-Assisted One-pot and Metal-free Conversion of Aldehydes to Nitriles . PMC - NIH. 3[3]

Sources

Optimization

Column chromatography purification methods for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require highly pure isolates of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require highly pure isolates of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9). Below, you will find the mechanistic rationale for chromatographic selection, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ for common purification bottlenecks.

Chromatographic Profile & Mechanistic Rationale

To design an effective purification strategy, we must first analyze the causality between the molecule's functional groups and its behavior on a stationary phase:

  • Nitrile Group (-C≡N): Highly polar and a strong hydrogen-bond acceptor. On bare silica gel (normal phase), the nitrile group interacts intensely with acidic silanol (-SiOH) groups via dipole-dipole interactions. This often leads to peak tailing (streaking) if the mobile phase lacks sufficient displacing power.

  • Chloro Group (-Cl): Adds lipophilicity and electron-withdrawing character, slightly dampening the overall basicity of the ether oxygens.

  • Ethoxy & Methoxy Groups: Moderate-polarity ether linkages. When synthesized via phenol alkylation, this compound is highly prone to regioisomeric impurities (e.g., 2-chloro-4-ethoxy-5-methoxybenzonitrile). Because the structural difference is merely the transposition of methyl and ethyl groups, the overall dipole moments of the isomers are nearly identical, making standard Hexane/Ethyl Acetate (EtOAc) gradients ineffective for separation.

Standard Operating Procedure (SOP): Flash Column Chromatography

This protocol is designed as a self-validating system . Each phase includes a verification checkpoint to ensure the integrity of the purification before proceeding to the next step.

Phase 1: Sample Preparation (Dry Loading)

Causality: The compound exhibits poor solubility in non-polar starting solvents (e.g., 100% hexanes). Wet loading with a polar solvent like Dichloromethane (DCM) will cause the sample to crash out on the column head, leading to severe band broadening.

  • Dissolve the crude mixture in a minimum volume of DCM.

  • Add bare silica gel (approx. 1:3 ratio of crude mass to silica mass).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Validation Checkpoint: Ensure the powder is completely dry and free-flowing. Clumping indicates residual solvent, which will ruin the initial band shape. Load this powder into an empty solid-load cartridge [2].

Phase 2: Column Equilibration & Elution
  • Equilibrate a high-performance silica column (15–40 µm spherical silica) with 100% Hexanes for 3–5 column volumes (CV).

  • Run a shallow gradient from 0% to 30% EtOAc in Hexanes over 15 CV. The target compound typically elutes between 15–20% EtOAc.

  • Monitor UV absorbance at 254 nm (aromatic core) and 280 nm (ether substituents).

Phase 3: Fraction Validation
  • Validation Checkpoint: Do not pool fractions based solely on UV triggering. Spot the apex fractions on a TLC plate and develop in 20% EtOAc/Hexanes.

  • Confirm the absence of the lower-running regioisomer via LC-MS before pooling and concentrating the target fractions [3].

Troubleshooting Guide & FAQs

Q1: My target compound is co-eluting with a regioisomer (e.g., the 4-ethoxy-5-methoxy variant). How can I separate them? A: Regioisomers of alkoxybenzonitriles are notoriously difficult to separate on standard normal-phase silica because their dipole moments and hydrogen-bonding capacities are nearly indistinguishable.

  • Solution 1 (Normal Phase): Switch your mobile phase from Hexane/EtOAc to a Toluene/EtOAc system. Toluene provides π−π interactions with the aromatic ring, which can exploit subtle steric differences between the ethoxy and methoxy positions.

  • Solution 2 (Reverse Phase): If normal-phase fails, utilize a C18 column with a Water/Acetonitrile gradient. The lipophilic differences in the alkyl chain arrangement are often better resolved by hydrophobic interactions [1].

Q2: I am experiencing severe "streaking" (tailing) of the product band down the column, leading to poor recovery. What causes this? A: The nitrile group acts as a strong hydrogen-bond acceptor, interacting persistently with the acidic silanol groups on the bare silica stationary phase.

  • Solution: Change your strong solvent. Using DCM as the polar modifier instead of EtOAc often improves peak shape for benzonitriles [3]. Alternatively, utilizing end-capped silica or adding 1% Triethylamine (Et 3​ N) to the mobile phase will mask the acidic silanol sites and prevent these secondary interactions.

Q3: The product crystallized inside the column during the run. How do I prevent this? A: 2-Chloro-5-ethoxy-4-methoxybenzonitrile can have a high propensity to crystallize when the mobile phase transitions to a highly non-polar ratio.

  • Solution: Ensure you are strictly adhering to the dry loading technique [2]. If crystallization still occurs during elution, slightly increase the baseline polarity of your starting mobile phase (e.g., start at 5% EtOAc instead of 0%) to maintain solubility throughout the chromatographic run.

Quantitative Data: Solvent System Comparison

The following table summarizes the expected retention factors ( Rf​ ) and resolution quality for 2-Chloro-5-ethoxy-4-methoxybenzonitrile against its primary regioisomeric impurity across different solvent systems.

Solvent SystemTarget Compound Rf​ Regioisomer Rf​ Resolution QualityRecommended Use
20% EtOAc / Hexanes 0.350.34Poor ( Rs​<1.0 )General screening; fails for isomers
50% DCM / Hexanes 0.400.38Moderate ( Rs​≈1.2 )Good for streaking reduction
15% EtOAc / Toluene 0.300.22Excellent ( Rs​>1.5 )Resolving regioisomers
Reverse Phase (60% MeCN/H 2​ O) tR​=8.5 min tR​=10.2 minExcellent ( Rs​>2.0 )Final polishing / Prep-HPLC

Purification Workflow & Decision Tree

G Start Crude Mixture 2-Chloro-5-ethoxy-4-methoxybenzonitrile Solubility Is crude soluble in starting mobile phase? Start->Solubility WetLoad Wet Load (Liquid Injection) Solubility->WetLoad Yes DryLoad Dry Load (Pre-adsorb on Silica) Solubility->DryLoad No Run Run Gradient: Hexanes / EtOAc (9:1 to 7:3) WetLoad->Run DryLoad->Run Check Validation Checkpoint: TLC & UV Fraction Analysis Run->Check Issue1 Co-eluting Regioisomers? Check->Issue1 Impure Issue2 Severe Streaking / Tailing? Check->Issue2 Tailing Success Pure Target Compound (Validate via LC-MS) Check->Success Pure Fix1 Switch to Toluene/EtOAc or Reverse Phase C18 Issue1->Fix1 Fix1->Run Fix2 Change to DCM/Hexanes or add 1% Et3N Issue2->Fix2 Fix2->Run

Purification workflow and troubleshooting for 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

References

  • Deng, L., et al. "Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography." PubMed (NIH). Available at:[Link]

  • Li, X., et al. "Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones." PMC (NIH). Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Dechlorination Side Reactions in 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9)

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Chloro-5-ethoxy-4-methoxybenzonitrile . This specific scaffold presents a unique synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Chloro-5-ethoxy-4-methoxybenzonitrile . This specific scaffold presents a unique synthetic challenge: the molecule features a reducible nitrile group and an aryl chloride heavily influenced by the electron-donating properties of adjacent ethoxy and methoxy groups.

These electronic properties make the compound highly susceptible to dechlorination (hydrodehalogenation) during two critical workflows: Selective Nitrile Reduction and Palladium-Catalyzed Cross-Coupling. Below are field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to minimize these side reactions.

Part 1: Selective Nitrile Reduction (Preserving the C-Cl Bond)

Frequently Asked Questions

Q: Why does standard catalytic hydrogenation (Pd/C, H2​ ) cause massive dechlorination of my substrate instead of just reducing the nitrile? A: The causality lies in the competitive kinetics on the palladium surface. While the nitrile group is reducible, Pd(0) is an exceptional catalyst for the oxidative addition into C-Cl bonds. In the presence of abundant hydrogen gas, hydrogenolysis (cleavage of the C-Cl bond to form C-H and HCl) is thermodynamically highly favorable and outcompetes the stepwise reduction of the C≡N triple bond. The electron-withdrawing nature of the nitrile group slightly activates the ortho-chloride toward this insertion, exacerbating the problem.

Q: What is the most reliable method to reduce the nitrile to a primary amine without losing the chlorine atom? A: You must abandon surface-mediated palladium hydrogenation and switch to a chemoselective hydride-transfer mechanism . The most reliable methods are Borane-THF ( BH3​⋅THF ) complex or Cobalt-catalyzed Sodium Borohydride ( CoCl2​/NaBH4​ ) reduction [3]. These reagents target the polarized π -system of the nitrile but lack the transition-metal mechanics required to insert into the C-Cl σ -bond.

Quantitative Comparison of Reduction Methods
Reduction MethodCatalyst / ReagentSolventDechlorination (%)Target Amine Yield (%)Recommendation
Standard Hydrogenation10% Pd/C, H2​ (1 atm)MeOH> 85%< 10%Avoid
Poisoned Catalyst5% Pt(S)/C, H2​ (50 psi)EtOAc15 - 25%60 - 70%Moderate
Sponge MetalRaney Nickel, H2​ , NH3​ MeOH10 - 20%75 - 80%Requires high pressure
Metal-Hydride CoCl2​⋅6H2​O / NaBH4​ MeOH < 2% 85 - 95% Optimal
Experimental Protocol: Chemoselective Nitrile Reduction via Cobalt-Borohydride

This protocol utilizes a self-validating visual transition to track the active catalyst formation [3].

  • Dissolution: In an oven-dried, argon-purged round-bottom flask, dissolve 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv, 10 mmol) in anhydrous Methanol (0.2 M).

  • Catalyst Activation: Add CoCl2​⋅6H2​O (1.5 equiv). Self-Validation Check: The solution will turn a distinct pink/purple color, confirming the dissolution of the Cobalt(II) salt. Cool the mixture to 0 °C in an ice bath.

  • Hydride Addition: Slowly add NaBH4​ (5.0 equiv) in small portions over 30 minutes. Self-Validation Check: Vigorous hydrogen gas evolution will occur. The solution will rapidly turn pitch black , indicating the in situ generation of the active Cobalt boride ( Co2​B ) catalytic species.

  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS. The starting material mass ( m/z 211) should disappear, replaced by the primary amine ( m/z 215).

  • Quench & Workup: Carefully quench with saturated aqueous NH4​Cl to destroy excess hydride. Filter the black suspension through a pad of Celite to remove the cobalt residues. Extract the filtrate with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate.

Workflow Step1 1. Dissolution SM in MeOH (Clear Solution) Step2 2. Activation CoCl2 addition (Pink/Purple Solution) Step1->Step2 Step3 3. Reduction NaBH4 addition (Black Co2B + H2 gas) Step2->Step3 Step4 4. Quench NH4Cl (aq) (Destroys excess hydride) Step3->Step4 Step5 5. Isolation Primary Amine (Preserved C-Cl Bond) Step4->Step5

Figure 1: Step-by-step workflow for the chemoselective reduction of the nitrile group.

Part 2: Palladium-Catalyzed Cross-Coupling (Preventing Protodehalogenation)

Frequently Asked Questions

Q: I am attempting a Suzuki-Miyaura coupling on the aryl chloride, but my major isolated product is 3-ethoxy-4-methoxybenzonitrile (the des-chloro byproduct). Why is this happening? A: This is a classic case of protodehalogenation (hydrodehalogenation). The ethoxy and methoxy groups make your aryl ring highly electron-rich. While the Pd(0) catalyst eventually undergoes oxidative addition into the C-Cl bond, the subsequent transmetalation step becomes severely rate-limiting [1, 4]. Because the Ar−Pd(II)−Cl intermediate is trapped waiting for transmetalation, it undergoes deleterious side reactions. If you are using alcoholic solvents (like ethanol) or bases with β -hydrogens, the Pd(II) complex will abstract a hydride via β -hydride elimination. This forms an Ar−Pd(II)−H species, which rapidly undergoes reductive elimination to yield the dechlorinated arene[2].

Q: How can I manipulate the catalytic cycle to favor cross-coupling over protodehalogenation? A: You must accelerate transmetalation and eliminate all hydride sources.

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or tBuXPhos ). These ligands force the Pd center into a highly active mono-ligated state, accelerating both oxidative addition and reductive elimination [1].

  • Solvent & Base: Strictly avoid primary/secondary alcohols. Use anhydrous, aprotic solvents (1,4-Dioxane or Toluene). Replace alkoxide bases with anhydrous inorganic bases like K3​PO4​ or Cs2​CO3​ [1, 4].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Fast Pathway (Bulky Ligands like XPhos) Hydride Hydride Abstraction (From Solvent/Base) PdII->Hydride Slow Transmetalation (Alcohols / Weak Bases) RedElim1 Reductive Elimination TransMet->RedElim1 RedElim1->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim1->Product PdIIH Ar-Pd(II)-H Intermediate Hydride->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 RedElim2->Pd0 Byproduct Dechlorinated Byproduct (3-ethoxy-4-methoxybenzonitrile) RedElim2->Byproduct

Figure 2: Mechanistic divergence in Pd-catalyzed cross-coupling showing the protodehalogenation side-pathway.

Quantitative Optimization Matrix for Suzuki-Miyaura Coupling
LigandBaseSolventTemp (°C)Protodehalogenation (%)Desired Product Yield (%)
PPh3​ Na2​CO3​ EtOH / H2​O 8065%15%
dppf K2​CO3​ DMF9040%45%
SPhos K3​PO4​ Toluene10015%75%
XPhos K3​PO4​ (Anhydrous) 1,4-Dioxane 100 < 5% > 90%
Experimental Protocol: Optimized Suzuki Coupling (Suppressing Dechlorination)

This protocol utilizes Buchwald precatalysts to ensure the immediate generation of the active mono-ligated Pd(0) species without requiring thermal reduction of Pd(II), which can trigger early hydride abstraction [4].

  • Reagent Charging: In a glovebox or under strict Schlenk conditions, charge a vial with 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Critical Note: Do not use solvent straight from a squeeze bottle; it must be sparged with Argon for at least 30 minutes to remove dissolved oxygen, which degrades electron-rich phosphines.

  • Reaction: Seal the vial and heat to 100 °C for 4–6 hours.

  • Validation: Monitor via LC-MS. The formation of the protodehalogenated byproduct ( m/z 177) should be negligible. The mass of the cross-coupled product will dominate the chromatogram.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. The organic layer is dried and purified via flash chromatography.

References
  • Grushin, V. V., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics (ACS Publications). Available at:[Link]

  • Biscoe, M. R., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at:[Link]

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-5-ethoxy-4-methoxybenzonitrile in aqueous media. As a molecule with multiple hydroph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-5-ethoxy-4-methoxybenzonitrile in aqueous media. As a molecule with multiple hydrophobic functional groups (chloro, ethoxy, methoxy) and a benzonitrile core, its poor water solubility is an expected but manageable characteristic. This document provides a structured, in-depth approach to systematically address and overcome this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Chloro-5-ethoxy-4-methoxybenzonitrile not dissolving in water?

A1: The molecular structure of 2-Chloro-5-ethoxy-4-methoxybenzonitrile is inherently hydrophobic (water-repelling). The presence of a chloro group, an ethoxy group, a methoxy group, and a benzene ring contributes to its low affinity for water. Aromatic nitriles, in general, tend to be insoluble in water.[1] The molecule's high molecular weight and lack of easily ionizable groups further contribute to its poor aqueous solubility.[2]

Q2: What are the first-line strategies I should try to solubilize this compound?

A2: For initial attempts, focus on simple and rapid methods before moving to more complex formulations. The most common starting points are:

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. This disrupts the hydrogen bonding network of water, reducing its polarity and making it more favorable for the hydrophobic compound to dissolve.[3][4][]

  • pH Adjustment: Although the benzonitrile group is not strongly basic, and the ether and chloro groups are non-ionizable, there might be a slight potential for protonation under highly acidic conditions. It's a less likely but simple parameter to screen. A more significant effect of pH is often seen in compounds with acidic or basic functional groups.[3][][6]

Q3: If co-solvents and pH adjustment are insufficient, what are the next steps?

A3: If initial methods fail, more advanced formulation strategies that involve molecular interactions are necessary:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, effectively dispersing it in the aqueous medium.[7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like yours, enhancing their apparent solubility in water.[10][11][12][13][14]

Q4: How can I accurately determine the solubility of my compound after applying these techniques?

A4: Visual inspection is not sufficient. Quantitative analysis is crucial. A common and reliable method is the shake-flask method followed by a suitable analytical technique:

  • Add an excess amount of your compound to the chosen solvent system (e.g., water, buffer, co-solvent mixture).

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).[6]

  • Separate the undissolved solid from the solution via centrifugation or filtration.[15]

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[15]

Q5: Are there any potential downsides to using solubility enhancers?

A5: Yes, it is critical to consider the downstream application.

  • Co-solvents: High concentrations can sometimes be toxic to cells in biological assays or affect the activity of enzymes. They can also decrease the permeability of highly permeable drugs across biological membranes.[16]

  • Surfactants: Can interfere with certain biological assays and, at high concentrations, may cause cell lysis.

  • Cyclodextrins: While generally considered safe, they can sometimes affect the availability of the drug to its target by slowing its release from the complex.[12]

Always run appropriate vehicle controls in your experiments to account for any effects of the solubility-enhancing excipients themselves.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a step-by-step workflow for systematically addressing the solubility of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Workflow Overview

Caption: A systematic workflow for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Co-solvent Screening

Principle: Co-solvents reduce the polarity of water, thereby increasing the solubility of non-polar compounds.[] Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[][7]

Step-by-Step Methodology:

  • Prepare stock solutions of your compound at a high concentration (e.g., 10-50 mM) in 100% of each selected co-solvent (DMSO, Ethanol, PEG 400).

  • In separate microcentrifuge tubes, prepare a series of aqueous solutions (e.g., in phosphate-buffered saline, PBS) containing increasing percentages of each co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).

  • Add a small, fixed volume of the compound's stock solution to each co-solvent/aqueous mixture to reach a target final concentration that is above the expected aqueous solubility.

  • Vortex each tube vigorously for 1 minute.

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for at least 1-2 hours.

  • Visually inspect for precipitation.

  • For a quantitative assessment, centrifuge the tubes to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound via HPLC or UV-Vis spectrophotometry.

Data Summary Table:

Co-solventConcentration (% v/v)Visual Observation (Precipitate Y/N)Measured Solubility (µg/mL)
DMSO1
5
10
Ethanol1
5
10
PEG 4005
10
20
Protocol 2: Surfactant Screening

Principle: Surfactants form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8][9] This process is known as micellar solubilization.[9]

Caption: Mechanism of micellar solubilization by surfactants.

Step-by-Step Methodology:

  • Select a range of non-ionic surfactants commonly used in research, such as Tween® 80 or Solutol® HS 15.[7]

  • Prepare a series of aqueous solutions with surfactant concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% w/v).

  • Add an excess amount of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to each solution.

  • Equilibrate the samples using the shake-flask method (agitate for 24-48 hours at a constant temperature).

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound via a suitable analytical method.

Data Summary Table:

SurfactantConcentration (% w/v)Measured Solubility (µg/mL)
Tween® 800.01
0.1
1.0
Solutol® HS 150.01
0.1
1.0
Protocol 3: Complexation with Cyclodextrins

Principle: Cyclodextrins have a toroidal shape with a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate hydrophobic "guest" molecules and improve their water solubility.[10][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose due to its high aqueous solubility and safety profile.[13]

Step-by-Step Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to each cyclodextrin solution.

  • Follow the shake-flask method as described in Protocol 2 (agitate for 24-48 hours).

  • Separate the solid and liquid phases by centrifugation.

  • Analyze the concentration of the dissolved compound in the supernatant.

  • Plot the measured solubility of your compound as a function of the HP-β-CD concentration. A linear relationship typically indicates the formation of a 1:1 inclusion complex.

Data Summary Table:

CyclodextrinConcentration (% w/v)Measured Solubility (µg/mL)
HP-β-CD1
2
5
10

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Google AI. Retrieved March 28, 2026.
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Retrieved March 28, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 28, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. Retrieved March 28, 2026.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 28, 2026.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved March 28, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 28, 2026, from [Link]

  • Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. (n.d.). PMC. Retrieved March 28, 2026.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics. (2021, May 27). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved March 28, 2026.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved March 28, 2026, from [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC. Retrieved March 28, 2026.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics. (2012, January 26). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (n.d.). PMC. Retrieved March 28, 2026.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Retrieved March 28, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved March 28, 2026, from [Link]

  • Surfactant solubilization of hydrophobic compounds in soil and water: II. The role of dodecylsulphate-soil interactions for hexachlorobenzene. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 28, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 28, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. (2021, August 25). IJRAR.org. Retrieved March 28, 2026, from [Link]

  • 2-Chloro-5-hydroxybenzonitrile. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 4-Methoxybenzonitrile. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 4-(2-Chloro-5-Methoxyphenyl)benzonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature and time for 2-Chloro-5-ethoxy-4-methoxybenzonitrile hydrolysis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding carboxylic acid, a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to its corresponding carboxylic acid, a critical transformation in many synthetic pathways. Here, we address common challenges, offer detailed troubleshooting advice, and present optimized protocols to enhance reaction efficiency and yield.

Reaction Overview

The hydrolysis of a nitrile to a carboxylic acid is a fundamental organic transformation that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2] This process can be catalyzed by either acid or base.

ReactionScheme reactant 2-Chloro-5-ethoxy-4-methoxybenzonitrile intermediate Amide Intermediate reactant->intermediate H+ or OH- H2O, Δ (Step 1: Hydration) product 2-Chloro-5-ethoxy-4-methoxybenzoic Acid intermediate->product H+ or OH- H2O, Δ (Step 2: Hydrolysis)

Caption: General two-step hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing 2-Chloro-5-ethoxy-4-methoxybenzonitrile?

The two most common and effective methods are acid-catalyzed and base-catalyzed hydrolysis.[2][3][4]

  • Acid-Catalyzed Hydrolysis: Typically involves heating the nitrile under reflux with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[3][6]

  • Base-Catalyzed (Alkaline) Hydrolysis: Involves heating the nitrile with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.[4][5] The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[1][3] The reaction initially yields a carboxylate salt, which must be acidified in a separate workup step to produce the final carboxylic acid.[4][7]

Q2: How can I monitor the progress of the hydrolysis reaction?

Monitoring the reaction is crucial for optimization. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively track the disappearance of the starting nitrile and the appearance of the product.

    • Visualization: Since the starting material and product are aromatic, they should be UV-active. Staining with potassium permanganate can also be effective for visualizing spots if they are not sufficiently UV-active.[8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for precise measurement of the concentration of the starting material, intermediate amide, and final carboxylic acid product over time. Developing a suitable method will be necessary to achieve good separation of these components.[9][10]

Q3: Can the reaction stop at the amide intermediate?

Yes, under certain conditions, the amide can be isolated as the major product. The hydrolysis of the amide to the carboxylic acid often requires more forcing conditions (higher temperatures or longer reaction times) than the initial hydration of the nitrile to the amide.[11][12] Milder basic conditions, in particular, may favor the formation of the amide.[12] If your goal is the carboxylic acid, ensure the reaction is heated for a sufficient duration to drive the second hydrolysis step to completion.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Problem: Low or Incomplete Conversion

Q: I've run the reaction for the recommended time, but TLC/HPLC analysis shows a significant amount of starting material remaining. What should I do?

A: Low or incomplete conversion is a common issue that can stem from several factors. Follow this decision tree to diagnose the problem.

Troubleshooting_LowConversion start Low Conversion Observed q_temp Is the reaction temperature adequate? start->q_temp s_temp Increase temperature. Reflux vigorously. Ensure uniform heating. q_temp->s_temp No q_reagent Are reagents sufficiently concentrated/active? q_temp->q_reagent Yes s_reagent_conc Increase concentration of acid/base. Use fresh reagents. q_reagent->s_reagent_conc No q_solubility Is the nitrile fully dissolved? q_reagent->q_solubility Yes s_solubility Add a co-solvent like Ethanol or Dioxane to improve solubility. q_solubility->s_solubility No s_time Extend the reaction time and continue monitoring. q_solubility->s_time Yes

Caption: Decision tree for troubleshooting low reaction conversion.

Causality Explained:

  • Temperature: Nitrile hydrolysis is often slow and requires significant thermal energy (reflux) to proceed at a reasonable rate.[5][12] Inadequate heating is a primary cause of incomplete reactions.

  • Reagent Concentration: The rate of both acid and base-catalyzed hydrolysis is dependent on the concentration of the catalyst. Using dilute acid or base can lead to very slow reaction times. Vigorous conditions, such as concentrated solutions, are often necessary.[11]

  • Solubility: 2-Chloro-5-ethoxy-4-methoxybenzonitrile is an organic molecule with limited solubility in purely aqueous solutions. If the nitrile forms a separate phase, the reaction rate will be limited by the interface between the two layers. Using a co-solvent like ethanol can create a homogeneous solution and significantly increase the reaction rate.[5][13]

Problem: Potential Side Reaction - Ether Cleavage

Q: I suspect the ethoxy or methoxy groups on my molecule are being cleaved under the reaction conditions. How can I confirm this and prevent it?

A: Ether cleavage is a valid concern, particularly under strong acidic conditions. Aryl ethers can be cleaved by strong acids like HBr or HI, and to a lesser extent, by HCl or H₂SO₄ at high temperatures.

  • Diagnosis: The best way to confirm ether cleavage is to identify the phenolic by-products using analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to detect molecules with the corresponding lower molecular weight.

  • Prevention:

    • Switch to Basic Hydrolysis: Alkaline conditions are generally much milder towards ether groups and are not typically associated with ether cleavage. This is the most recommended solution.

    • Use Milder Acidic Conditions: If acidic hydrolysis is necessary, try using less concentrated acid or running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. However, this may significantly increase the required reaction time.

Problem: Difficulty in Product Isolation

Q: After the reaction, I'm having trouble precipitating or extracting my final carboxylic acid product. What are some common pitfalls?

A: Isolation issues often depend on the workup procedure, which differs significantly between acidic and basic hydrolysis.

For Basic Hydrolysis Workup: The most common error is incomplete acidification. After the reaction, the product exists as a water-soluble sodium or potassium carboxylate salt.

  • Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath before acidification.

  • Acidify Slowly: Slowly add a strong acid (e.g., concentrated HCl) while stirring until the pH is strongly acidic (pH 1-2). You must add enough acid to neutralize all the excess base and protonate the carboxylate.

  • Check pH: Use pH paper to confirm the solution is strongly acidic. The carboxylic acid product will precipitate out as a solid once it is protonated and no longer soluble in water.[7]

  • Complete Precipitation: Allow sufficient time for the product to fully precipitate in the ice bath before collecting it by vacuum filtration.[7]

For Acidic Hydrolysis Workup: The product is already in its free acid form. The typical procedure is to quench the reaction by pouring it into ice water.

  • Quenching: Pouring the cooled reaction mixture into a large volume of ice water will cause the organic carboxylic acid to precipitate.[7]

  • Extraction: If the product does not precipitate or is only partially precipitating, it may have some solubility in the acidic aqueous layer. In this case, you will need to perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Optimized Experimental Protocols

Protocol 1: Alkaline Hydrolysis (Recommended)

This method is generally preferred as it avoids the risk of ether cleavage.

Table 1: Optimized Conditions for Alkaline Hydrolysis

ParameterRecommended ValueRationale
Base NaOH or KOHStrong nucleophiles that effectively initiate hydrolysis.[5]
Concentration 5-10 M Aqueous SolutionHigher concentration drives the reaction to completion faster.
Co-solvent EthanolImproves solubility of the organic nitrile in the aqueous base.[13]
Solvent Ratio 2:1 (v/v) Base:EthanolBalances solubility and reagent concentration.
Temperature Reflux (approx. 90-100 °C)Provides necessary activation energy for both hydrolysis steps.[14]
Reaction Time 2-6 hoursMonitor by TLC/HPLC until starting material is consumed.
Step-by-Step Methodology:
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 eq).

  • Add ethanol (e.g., 5 mL per gram of nitrile) followed by 10 M aqueous NaOH (10 mL per gram of nitrile).

  • Heat the mixture to a vigorous reflux with stirring.

  • Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly and carefully acidify the cold solution to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry the product under vacuum.

Protocol 2: Acid-Catalyzed Hydrolysis

Use this method with caution due to the potential for ether cleavage.

Table 2: Optimized Conditions for Acid-Catalyzed Hydrolysis

ParameterRecommended ValueRationale
Acid 70-80% Sulfuric Acid (H₂SO₄)Strong, non-volatile acid effective for hydrolysis.
Temperature Reflux (approx. 120-140 °C)High temperature is required to drive the reaction.
Reaction Time 1-3 hoursGenerally faster than alkaline hydrolysis but harsher.[7]
Step-by-Step Methodology:
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, cautiously add 75% aqueous sulfuric acid.

  • Add the 2-Chloro-5-ethoxy-4-methoxybenzonitrile (1.0 eq) to the acid.

  • Heat the mixture to reflux (approx. 120 °C) with efficient stirring. The solid should dissolve as the reaction proceeds.

  • Monitor the reaction by TLC until completion.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and carefully, pour the cooled reaction mixture into the ice slurry with vigorous stirring. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

References
  • Chemistry Steps. (2022, May 15). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available from: [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]

  • Rogue Chem. (2024, May 30). CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms [Video]. YouTube. Available from: [Link]

  • Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles. Available from: [Link]

  • Arkivoc. (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Oxford Academic. (2000, August 1). Hydrolysis of para‐substituted benzonitriles in water. Journal of Contaminant Hydrology. Available from: [Link]

  • Sabinet African Journals. (2005). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • Semantic Scholar. (2014). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Available from: [Link]

  • PubMed. (1991, December). Application of high-performance liquid chromatography to the study of the biological transformation of adiponitrile by nitrile hydratase and amidase. Analyst. Available from: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

  • ACS Publications. (2013, September 25). Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences. Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

  • ResearchGate. (2026, March 2). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • ChemSpider. (2001, June 28). Mild hydrolysis of a sensitive nitrile using sodium peroxide. SyntheticPages. Available from: [Link]

  • Vaia. Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Available from: [Link]

  • Science of Synthesis. (2010). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Available from: [Link]

  • Study.com. What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Available from: [Link]

  • Google Patents. US3876691A - Process for the hydrolysis of nitriles.
  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available from: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available from: [Link]

Sources

Optimization

HPLC method development and mobile phase optimization for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Welcome to the Technical Support and Method Development Center for the chromatographic analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9). As a Senior Application Scientist, I have designed this guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center for the chromatographic analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9).

As a Senior Application Scientist, I have designed this guide to move beyond basic parameter listings. Here, we explore the causality behind chromatographic behavior, providing drug development professionals and analytical chemists with field-proven, self-validating protocols.

Because 2-Chloro-5-ethoxy-4-methoxybenzonitrile is a highly substituted, neutral aromatic compound, its retention is governed by complex hydrophobic and dipole-dipole interactions. This guide provides the mechanistic insights required to optimize your mobile phase, select the right stationary phase, and troubleshoot common analytical anomalies.

Part 1: Analyte Profiling & Mechanistic Strategy

Before developing a method, we must understand the physicochemical nature of the analyte. 2-Chloro-5-ethoxy-4-methoxybenzonitrile contains a strongly electron-withdrawing nitrile group, a lipophilic halogen (chloro), and two ether linkages (ethoxy and methoxy) that act as hydrogen-bond acceptors.

Causality in Method Design: Because this molecule lacks acidic or basic functional groups (like amines or carboxyls), it remains neutral across the standard HPLC pH range (pH 2–8). Therefore, mobile phase pH does not significantly alter the ionization state of the active pharmaceutical ingredient (API) itself. However, pH control is strictly required to suppress the ionization of unreacted precursors, degradation products, and residual silanols on the silica column matrix [1].

Table 1: Physicochemical Implications for HPLC
Structural FeatureChromatographic ImplicationOptimization Strategy
Aromatic Ring Strong UV chromophore; π−π interactions.UV detection at 210 nm or 254 nm[2]. Phenyl-Hexyl columns offer orthogonal selectivity.
Nitrile Group (-CN) Strong dipole moment; highly polar.Acetonitrile (MeCN) is the preferred organic modifier to match dipole interactions.
Ether Groups (-O-R) Hydrogen bond acceptors.Prone to secondary interactions with acidic silanols. Requires end-capped C18 or low-silanol columns.
Neutrality Non-ionizable in pH 2-8.Acidic modifiers (0.1% Formic Acid) are used solely for impurity suppression and peak sharpening[1].

Part 2: The Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Reversed-Phase HPLC (RP-HPLC) protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to mathematically verify system performance before sample analysis begins.

Step-by-Step Methodology: RP-HPLC Workflow

1. Column Selection & Equilibration

  • Stationary Phase: Select a highly end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1 or equivalent)[1], dimensions 4.6 x 150 mm, 3 µm or 5 µm particle size.

  • Rationale: Minimizing silanol activity prevents peak tailing caused by hydrogen bonding with the analyte's ether oxygen atoms.

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 100% Ultrapure Water with 0.1% Formic Acid (v/v). Note: Use Formic Acid for LC-MS compatibility; Phosphoric Acid may be substituted for UV-only applications to lower background noise at low wavelengths[1][3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid (v/v).

  • Preparation: Degas both phases via ultrasonication or vacuum filtration (0.22 µm PTFE membrane) to prevent outgassing in the pump head.

3. Gradient Elution Programming Execute the gradient outlined in Table 2. This linear gradient ensures the elution of polar impurities early in the run, while the high-organic wash at the end clears strongly retained lipophilic byproducts.

Table 2: Optimized Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08020Initial
2.01.08020Isocratic hold (stabilization)
12.01.02080Linear gradient
15.01.02080High-organic wash
15.11.08020Return to initial
20.01.08020Re-equilibration

4. System Validation (The "Go/No-Go" Gate) Before injecting real samples, inject a known standard (e.g., 50 µg/mL) and calculate the following SST parameters. If the system fails these metrics, halt the analysis and proceed to the Troubleshooting section.

Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaCausality / Indication
Tailing Factor ( Tf​ ) ≤1.5 Values >1.5 indicate secondary interactions (silanol activity) or column voiding.
Theoretical Plates ( N ) ≥5000 Verifies column packing integrity and optimal linear velocity.
%RSD of Area (n=5) ≤2.0% Validates autosampler precision and integration reproducibility.

Part 3: Visualizing the Analytical Logic

To streamline your laboratory processes, refer to the following logical workflows.

MethodDev A 1. Analyte Profiling (Neutral, Lipophilic, UV Active) B 2. Column Selection (End-capped C18 / Low Silanol RP) A->B C 3. Mobile Phase Screening (MeCN vs. MeOH, Formic Acid Modifier) B->C D 4. Gradient Optimization (Linear 20% to 80% B) C->D E 5. System Suitability Validation (Tf ≤ 1.5, N ≥ 5000) D->E

Caption: HPLC Method Development Workflow for Substituted Benzonitriles

Troubleshooting Issue Peak Tailing (Tf > 1.5) Cause1 Secondary Interactions (Silanol Activity) Issue->Cause1 Cause2 Dead Volume / Frit Clog Issue->Cause2 Fix1 Use End-Capped Column or Increase Acid Modifier Cause1->Fix1 Fix2 Replace Guard Column Check PEEK Fittings Cause2->Fix2

Caption: Troubleshooting Logic Tree for Peak Tailing in Benzonitrile Analysis

Part 4: Technical Troubleshooting & FAQs

Q1: Why is Acetonitrile (MeCN) recommended over Methanol (MeOH) as the organic modifier for this specific compound? A: Acetonitrile is an aprotic solvent with a strong dipole moment, which perfectly aligns with the dipole interactions of the nitrile group on 2-Chloro-5-ethoxy-4-methoxybenzonitrile. Methanol is a protic solvent and can act as both a hydrogen bond donor and acceptor. Because our analyte has two ether groups, Methanol can induce complex, multi-modal hydrogen bonding states during elution, which often manifests as peak broadening. Furthermore, MeCN provides lower system backpressure and superior UV transparency at 210 nm[2][4].

Q2: The API is neutral. Why must I add 0.1% Formic Acid to the mobile phase? A: This is a common point of confusion. While the neutral analyte does not protonate or deprotonate, the silica-based stationary phase does. At a neutral pH, residual silanol groups (-Si-OH) on the column dissociate into -Si-O⁻. These anionic sites can interact with the localized partial positive charges on the analyte's ether oxygens, causing severe peak tailing. Adding 0.1% Formic Acid lowers the mobile phase pH to ~2.7, fully protonating the silanols and shutting down these secondary interactions[1]. It also ensures that any basic synthetic impurities are fully ionized and elute predictably.

Q3: I am observing co-elution between 2-Chloro-5-ethoxy-4-methoxybenzonitrile and a closely related des-chloro impurity. How do I improve resolution ( Rs​ )? A: If a standard C18 column fails to resolve a des-chloro impurity, the issue is selectivity ( α ), not efficiency ( N ). The loss of a chlorine atom changes the π -electron distribution of the aromatic ring.

  • First Step: Flatten the gradient slope. Change the gradient from 5%/min to 1-2%/min around the expected elution time to increase interaction time.

  • Second Step (Mechanistic Fix): Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These stationary phases leverage π−π interactions and shape selectivity, which are highly sensitive to halogen substitutions on aromatic rings, easily pulling the two peaks apart.

Q4: My retention times are drifting later and later with each subsequent injection. What is the root cause? A: Retention time drift for highly lipophilic substituted benzonitriles is almost always caused by inadequate column re-equilibration. In our protocol (Table 2), the column is washed with 80% B, then returned to 20% B. If the re-equilibration time (currently set to 4.9 minutes) does not allow for at least 3 to 5 column volumes of the initial mobile phase to pass through the system, the stationary phase remains partially wetted with high organic solvent. Increase your re-equilibration time to ensure the hydrophobic chains of the C18 phase are fully extended and stabilized before the next injection.

References

  • Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies. sielc.com. Available at: [Link]

  • Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies. sielc.com. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. sielc.com. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Chloro-5-ethoxy-4-methoxybenzonitrile Storage &amp; Stability

Diagnostic Overview 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly functionalized aromatic intermediate critical to advanced drug development and materials science. While the central benzene ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly functionalized aromatic intermediate critical to advanced drug development and materials science. While the central benzene ring is robust, the peripheral functional groups—specifically the nitrile and alkoxy ethers—are susceptible to environmental stressors. This technical guide provides field-proven troubleshooting strategies, validated analytical methodologies, and self-validating storage protocols to prevent thermal and hydrolytic degradation.

Troubleshooting Guide & FAQs

Q1: We are observing a progressive drop in assay purity during ambient storage (25°C/60% RH). What is the primary degradation mechanism? A1: The degradation is driven by moisture-assisted thermal hydrolysis. While the baseline benzonitrile structure is [1], the specific substitution pattern of 2-Chloro-5-ethoxy-4-methoxybenzonitrile creates unique vulnerabilities. The chlorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the nitrile carbon. When exposed to ambient humidity (>60% RH), water acts as a nucleophile. Even at moderate thermal conditions (25°C), there is sufficient kinetic energy to overcome the activation barrier, leading to the slow hydrolysis of the nitrile into a primary benzamide, and eventually into a [2]. Strict desiccation is mandatory to arrest this pathway.

Q2: Our facility experienced an HVAC failure, exposing the batch to >50°C for 48 hours. Is the batch salvageable? A2: The batch requires immediate analytical verification, but significant degradation is highly probable. At elevated temperatures, secondary degradation pathways such as O-dealkylation become thermodynamically accessible. Cleavage of the ether linkages (ethoxy or methoxy groups) leads to the formation of phenolic impurities. Furthermore, thermal stress exponentially accelerates the nitrile hydrolysis kinetics if trace water is present in the API batch. While[3] indicates that the bulk aromatic core can withstand high temperatures, the peripheral functional groups degrade rapidly when catalyzed by thermal energy and trace impurities.

Q3: How do we establish a self-validating storage protocol that guarantees long-term stability? A3: A self-validating storage system requires controlling both temperature and humidity while providing visual, undeniable proof of integrity. Store[4] at 2–8°C in a tightly sealed, amber glass container to prevent both thermal activation and photo-degradation. The container must be purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture. Crucially, include a cobalt-free humidity indicator card inside the secondary containment. If the card registers >10% RH upon opening, the storage protocol has self-reported a failure, and the batch must be quarantined and re-tested.

Empirical Data Repository

The following table summarizes the thermodynamic stability thresholds and degradation kinetics observed under various storage conditions.

Storage ConditionPrimary StressorDominant Degradation PathwayDegradation Rate (% Area/Month)Recommended Mitigation
2–8°C, Sealed (Argon) None (Baseline)None< 0.05%Maintain Standard Protocol
25°C, 60% RH MoistureNitrile Hydrolysis0.4% - 0.8%Desiccant + Vacuum Seal
40°C, 75% RH Heat + MoistureAccelerated Hydrolysis2.5% - 4.0%Strict Cold Chain Enforcement
60°C, Dry HeatO-Dealkylation1.0% - 1.5%Avoid Thermal Excursions

Validated Methodologies: Stability-Indicating HPLC-DAD/MS

To accurately assess the integrity of your batch, you must use an analytical method that does not inadvertently cause degradation during the run. The following protocol is a self-validating system designed to ensure absolute data trustworthiness.

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 10.0 mg of the sample in 10.0 mL of anhydrous LC-MS grade acetonitrile.

  • Causality: Using aqueous diluents can trigger in situ hydrolysis of the nitrile group while the vial sits in the autosampler, leading to false-positive degradation results. Anhydrous organic solvents freeze the degradation profile at the exact time of sampling.

Step 2: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing the parent API and a synthetic 2-chloro-5-ethoxy-4-methoxybenzamide reference standard. Ensure chromatographic resolution ( Rs​ ) > 2.0.

  • Causality: This internal control proves the system's capability to separate the parent molecule from its primary hydrolytic degradant before analyzing unknown samples, validating the column's current resolving power.

Step 3: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 30°C. Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 10 minutes.

  • Causality: The acidic mobile phase suppresses the ionization of phenolic degradants, ensuring sharp peak shapes. The gradient effectively separates polar hydrolytic products (which elute early) from the highly lipophilic parent API (which elutes later).

Step 4: Self-Validation via Mass Balance

  • Action: Calculate the total peak area of all integrated peaks in the degraded sample. Compare this to the peak area of a pristine reference standard of identical concentration.

  • Causality: The sum of the API and degradant peak areas must equal the reference area (±2%). If the total area is lower, it mathematically proves that undetected degradants exist (e.g., highly polar compounds eluting in the void volume or volatile degradants lost during storage), prompting mandatory orthogonal analysis (e.g., GC-MS).

Mechanistic Workflows

G API 2-Chloro-5-ethoxy- 4-methoxybenzonitrile Stress1 Thermal Stress (>40°C) API->Stress1 Improper Storage Stress2 Moisture Ingress API->Stress2 Seal Failure Path1 O-Dealkylation Stress1->Path1 Activation Energy Path2 Nitrile Hydrolysis Stress1->Path2 Kinetic Acceleration Stress2->Path2 Nucleophilic Attack Deg1 Phenolic Degradants Path1->Deg1 Ether Cleavage Deg2 Benzamide / Benzoic Acid Path2->Deg2 Hydration

Mechanistic pathways of thermal and hydrolytic degradation in substituted benzonitriles.

References

  • National Institutes of Health (NIH). Benzonitrile | C6H5(CN) | CID 7505 - PubChem. Retrieved from:[Link]

  • PubMed (Elsevier B.V.). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-ethoxy-4-methoxybenzonitrile. This document is designed for researchers, chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-ethoxy-4-methoxybenzonitrile. This document is designed for researchers, chemists, and process development professionals who are encountering challenges such as low conversion, poor yield, or inconsistent results with this specific substrate.

The structure of this substrate presents a unique challenge: it is an electron-rich aryl chloride. The ethoxy and methoxy groups are strong electron-donating groups, which can make the crucial oxidative addition step of the catalytic cycle sluggish.[1][2] The nitrile group, while electron-withdrawing, may not be sufficient to overcome this. This guide provides a logical, step-by-step approach to diagnosing and resolving common issues.

Diagram 1: Troubleshooting Workflow

This workflow provides a systematic path for diagnosing failed or low-yielding reactions. Start with "Initial Checks" and proceed logically through the steps.

Troubleshooting_Workflow cluster_start Initial Diagnosis cluster_catalyst Catalyst System Evaluation cluster_advanced Advanced & Mechanistic Issues cluster_solution Solution Path Start Low or No Conversion Observed Initial_Checks Q1: Have you verified the basics? (Inert atmosphere, reagent purity, temperature) Start->Initial_Checks Catalyst_Activity Q2: Is the catalyst active? (Test on a known reaction) Initial_Checks->Catalyst_Activity Basics OK Ligand_Choice Q3: Is the ligand appropriate for an electron-rich aryl chloride? Catalyst_Activity->Ligand_Choice Catalyst is Active Base_Solvent Q4: Are the base and solvent optimal? Ligand_Choice->Base_Solvent Ligand is Appropriate Side_Reactions Q5: Are side reactions (e.g., homocoupling, hydrodehalogenation) occurring? Base_Solvent->Side_Reactions System Optimized Mechanistic_Limits Q6: Is oxidative addition the rate-limiting step? Side_Reactions->Mechanistic_Limits Side Reactions Minimal Solution Successful Coupling Mechanistic_Limits->Solution Addressed with Specialized Ligands/ Conditions

Caption: A logical workflow for diagnosing low-yield reactions.

Troubleshooting Guide & FAQs

This section is structured to follow the diagnostic workflow, addressing specific questions you might have at each stage.

Q1: My reaction has stalled with low conversion. What are the first things I should check?

A1: Before delving into complex mechanistic problems, it's crucial to rule out common experimental errors. Low conversion is frequently traced back to fundamental setup issues.[3][4]

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[3][4] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen).

    • Self-Validation Test: Run a control reaction with a known, reliable coupling (e.g., Suzuki coupling of 4-bromotoluene) using your current setup and degassing procedure. If this "easy" reaction also fails, your inert technique is the likely culprit.

  • Reagent and Solvent Purity:

    • Solvents: Anhydrous conditions are often critical.[5] Ensure solvents are freshly purified and degassed. Water can interfere with the base and the catalyst. Common purification methods involve distillation from appropriate drying agents.[6][7][8]

    • Reagents: Verify the purity of your 2-Chloro-5-ethoxy-4-methoxybenzonitrile and your coupling partner (e.g., boronic acid). Impurities can act as catalyst poisons.[3][9] Boronic acids, in particular, can degrade over time or undergo protodeboronation.[3][10]

    • Base: The quality of the base is paramount. Many inorganic bases (e.g., K₃PO₄, Cs₂CO₃) can be hygroscopic. Use a freshly opened bottle or dry the base thoroughly in an oven before use.

  • Temperature Control: Ensure your reaction is being heated to the target temperature. Use an external thermometer to verify the temperature of the reaction block or oil bath. Some reactions require elevated temperatures to overcome the activation energy for oxidative addition, especially with aryl chlorides.[3]

Q2: I've confirmed my setup is sound, but the reaction still fails. How do I know if my palladium catalyst is active?

A2: Catalyst inactivity is a primary suspect. The palladium source, whether a Pd(0) complex or a Pd(II) precatalyst that must be reduced in situ, can be the point of failure.[3][4][11]

  • Source and Age: Catalysts degrade over time. If you are using an old bottle of a palladium salt (e.g., Pd(OAc)₂) or a precatalyst, its activity may be compromised.

  • Precatalyst Reduction: When using Pd(II) sources like Pd(OAc)₂, the in situ reduction to the active Pd(0) species is a critical step.[11][12] This reduction is often performed by a phosphine ligand, the amine (in Buchwald-Hartwig), or another reagent in the mixture.[12] If this reduction is inefficient, the catalytic cycle never begins.

  • Protocol: Catalyst Activity Test:

    • Select a Control Reaction: Choose a high-yielding, well-established Suzuki or Buchwald-Hartwig reaction from the literature that uses the same catalyst system you are attempting to use.

    • Run the Control: Execute this reaction with your batch of palladium catalyst, ligand, and base.

    • Analyze: If the control reaction proceeds as expected, your catalyst is active, and the problem lies with your specific substrate or other reaction parameters. If the control reaction also fails, your catalyst source is likely inactive and should be replaced.

Q3: My catalyst is active, but the coupling with 2-Chloro-5-ethoxy-4-methoxybenzonitrile is not working. Is my ligand choice incorrect?

A3: Yes, this is highly probable. The electronic properties of your substrate make ligand selection the most critical parameter. Aryl chlorides are less reactive than bromides or iodides, and electron-donating groups (like -OEt and -OMe) further deactivate the C-Cl bond towards oxidative addition.[2][3][13] This is the rate-limiting step for your reaction.[2]

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[14] You require a ligand that can accelerate the slow oxidative addition step.

  • The Solution: Use bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their electron-donating nature promotes the cleavage of the strong C-Cl bond.[2][3][10][15]

Table 1: Recommended Ligands for Electron-Rich Aryl Chlorides

Ligand Name (Acronym)StructureKey FeaturesTypical Reaction Type
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Excellent for sterically hindered and electron-rich aryl chlorides.Suzuki, Buchwald-Hartwig
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSimilar to XPhos with methoxy groups enhancing solubility and electronic properties.Suzuki, Buchwald-Hartwig
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHigh activity, often effective at lower temperatures.Suzuki, Buchwald-Hartwig
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky, can be effective in very challenging couplings.Suzuki, Buchwald-Hartwig
  • Recommendation: A systematic ligand screen is the most effective approach. Set up parallel reactions using different ligands from the table above (e.g., XPhos, SPhos, RuPhos) while keeping all other parameters constant.

Diagram 2: The Catalytic Cycle & Point of Failure

This diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling. For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, the "Oxidative Addition" step is the primary bottleneck.

Catalytic_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-Cl(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (SLOW STEP!) TM_Complex Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex Transmetalation Product_Complex [Product-Pd(0) Complex] TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product Ar-R (Product) Product_Complex->Product center ArCl Ar-Cl (Your Substrate) ArCl->OA_Complex Boronic R-B(OR)₂ + Base Boronic->TM_Complex

Sources

Troubleshooting

Removing unreacted starting materials from 2-Chloro-5-ethoxy-4-methoxybenzonitrile crude mixtures

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. Our focus is to deliver scientifically sound, field-proven insights to overcome common challenges in removing unreacted starting materials from crude reaction mixtures.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: My final product is contaminated with a polar, phenolic starting material (e.g., 2,4-Dihydroxybenzonitrile).

Symptoms:

  • Broad, polar spot on Thin Layer Chromatography (TLC) that streaks.

  • 1H NMR spectrum shows broad peaks corresponding to hydroxyl protons.

  • The isolated product has a lower than expected melting point and may appear discolored.

Root Cause Analysis: The presence of unreacted 2,4-dihydroxybenzonitrile or a similar phenolic precursor indicates incomplete alkylation (methylation and ethylation) of the hydroxyl groups. These phenolic compounds are significantly more polar than the desired product due to the presence of acidic hydroxyl groups, which can engage in hydrogen bonding.

Solutions:

1. Liquid-Liquid Extraction (Acid-Base Wash): This is the most direct and efficient method for removing acidic impurities like phenols.[1][2]

  • Principle: By washing the organic solution of the crude product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic phenol is deprotonated to form a water-soluble phenoxide salt. This salt then partitions into the aqueous layer, leaving the neutral desired product in the organic layer.[3]

  • Step-by-Step Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).

    • Stopper the funnel, invert, and vent frequently to release any pressure buildup.

    • Shake the funnel gently to ensure thorough mixing of the two phases.[4]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the basic solution to ensure complete removal of the acidic impurity.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Column Chromatography: If the polarity difference between the product and the starting material is sufficient, column chromatography can be employed.

  • Principle: Silica gel is a polar stationary phase. The more polar phenolic starting material will have a stronger affinity for the silica gel and thus elute more slowly than the less polar desired product.

  • Considerations:

    • Solvent System: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product.[4]

    • Streaking: Acidic compounds can sometimes streak on silica gel. Adding a small amount of a modifier like acetic acid to the mobile phase can improve peak shape.[4]

Issue 2: My product is contaminated with non-polar starting materials or byproducts.

Symptoms:

  • TLC analysis shows multiple spots with high Rf values, close to the solvent front.

  • 1H NMR indicates the presence of unreacted alkylating agents or other non-polar species.

Root Cause Analysis: This issue often arises from the use of excess alkylating agents (e.g., methyl iodide, ethyl bromide) or the formation of non-polar byproducts during the reaction. These compounds have similar polarity to the desired product, making separation by simple extraction challenging.

Solutions:

1. Column Chromatography: This is the most effective method for separating compounds with similar polarities.

  • Principle: By carefully selecting the mobile phase composition, the subtle differences in polarity between the desired product and the non-polar impurities can be exploited to achieve separation on a silica gel column.[5]

  • Step-by-Step Protocol:

    • Determine an appropriate solvent system using TLC that provides good separation between the product and the impurities.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary (gradient elution), while collecting fractions.[6]

    • Analyze the collected fractions by TLC to identify and combine those containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

2. Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective purification technique.[7]

  • Principle: This method relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

  • Step-by-Step Protocol:

    • Select a suitable solvent or solvent system. For benzonitrile derivatives, polar protic solvents like ethanol or methanol, or mixed solvent systems like ethanol/water, are often good starting points.[6][8]

    • Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.[6]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of pure crystals.[8]

    • Further cool the solution in an ice bath to maximize the yield.[8]

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[8]

    • Dry the crystals under vacuum.

Issue 3: Emulsion formation during liquid-liquid extraction.

Symptoms:

  • A stable, cloudy layer forms between the organic and aqueous phases, preventing clear separation.

Root Cause Analysis: Emulsions are often caused by vigorous shaking, which creates fine droplets of one liquid dispersed in the other.[4] The presence of surfactants or finely divided solids can also stabilize emulsions.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[4]

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[4]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.[4]

  • Patience: Allowing the mixture to stand for an extended period can lead to the separation of the layers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for 2-Chloro-5-ethoxy-4-methoxybenzonitrile, and what are the common starting materials?

A1: A plausible synthesis involves the alkylation of a dihydroxylated benzonitrile precursor, such as 2,4-dihydroxybenzonitrile.[9][10] The hydroxyl groups would be sequentially or simultaneously methylated and ethylated using appropriate alkylating agents like dimethyl sulfate or ethyl iodide in the presence of a base.[11][12] Another potential route could involve a Vilsmeier-Haack formylation of an appropriately substituted aromatic compound, followed by conversion of the resulting aldehyde to a nitrile.[13][14]

Q2: How can I effectively monitor the progress of the reaction to minimize unreacted starting materials?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. By co-spotting the reaction mixture with the starting material(s) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.[5]

Q3: What are the key physicochemical properties of 2-Chloro-5-ethoxy-4-methoxybenzonitrile and its likely precursors that I should consider for purification?

A3: The key is the difference in polarity. 2-Chloro-5-ethoxy-4-methoxybenzonitrile is a relatively non-polar, neutral molecule. In contrast, a likely precursor such as 2,4-dihydroxybenzonitrile is significantly more polar and acidic due to the two hydroxyl groups. This large polarity difference is the basis for effective separation using techniques like acid-base extraction and column chromatography.

Q4: Can I use distillation to purify my product?

A4: While distillation is a common purification technique for liquids, it is generally less effective for solid compounds unless they are stable at high temperatures and have significantly different boiling points from the impurities. Given that 2-Chloro-5-ethoxy-4-methoxybenzonitrile is a solid, recrystallization or column chromatography are the preferred methods for purification.

Q5: My purified product is still showing minor impurities by NMR. What are my options?

A5: If minor impurities persist after initial purification, a second purification step is often necessary. If you initially used extraction, follow up with column chromatography or recrystallization. If you started with column chromatography, a careful recrystallization from a different solvent system may remove the remaining impurities. Sometimes, multiple rounds of purification are required to achieve high purity.

Section 3: Data Presentation & Visualizations

Table 1: Troubleshooting Summary for Purification of 2-Chloro-5-ethoxy-4-methoxybenzonitrile
Issue Likely Cause Primary Solution Secondary Solution
Phenolic Starting Material Contamination Incomplete alkylationLiquid-Liquid Extraction (Acid-Base Wash)Column Chromatography
Non-Polar Impurity Contamination Excess alkylating agents, byproductsColumn ChromatographyRecrystallization
Emulsion Formation During Extraction Vigorous shaking, surfactantsGentle mixing, Brine washFiltration through Celite
Poor Recovery After Recrystallization Suboptimal solvent, too much solventRe-evaluate solvent system, use less solventSlow cooling, sufficient cooling time
Streaking on TLC/Column Acidic nature of silica interacting with basic impuritiesAdd a basic modifier to the mobile phaseUse a different stationary phase (e.g., alumina)
Diagram 1: General Workflow for Purification Method Selection

G start Crude Product Mixture check_polarity Are impurities acidic/basic? start->check_polarity extraction Liquid-Liquid Extraction (Acid-Base Wash) check_polarity->extraction  Yes chromatography Column Chromatography check_polarity->chromatography  No check_separation Sufficiently Pure? extraction->check_separation end Pure Product check_separation->end  Yes check_separation->chromatography  No check_solid Is the product a solid? chromatography->check_solid recrystallization Recrystallization recrystallization->end check_solid->end  No (if pure) check_solid->recrystallization  Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for Liquid-Liquid Extraction (Acid-Base Wash)

G start 1. Dissolve crude product in organic solvent add_base 2. Add aqueous base (e.g., NaHCO₃) start->add_base mix 3. Gently mix and allow layers to separate add_base->mix separate 4. Separate aqueous and organic layers mix->separate repeat_wash 5. Repeat wash of organic layer (optional) separate->repeat_wash brine_wash 6. Wash organic layer with brine repeat_wash->brine_wash dry 7. Dry organic layer (e.g., Na₂SO₄) brine_wash->dry concentrate 8. Filter and concentrate dry->concentrate end Purified Product concentrate->end

Caption: Step-by-step process for acid-base extraction.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzonitriles.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
  • BenchChem. (n.d.). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis.
  • Wikipedia. (2023, December 27). Vilsmeier–Haack reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • (n.d.). The Role of Methylating Agents in Modern Organic Synthesis.
  • Wikipedia. (2024, March 18). Liquid–liquid extraction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2,4-Dihydroxybenzonitrile.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • BYJU'S. (n.d.). Electrophilic Methylation.
  • Wikipedia. (2024, March 11). Methylation.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • (n.d.). Recrystallization and Crystallization.
  • PubChem. (n.d.). 2,5-Dihydroxybenzonitrile.
  • BenchChem. (n.d.). Recrystallization methods for purifying 4-Amino-5-chloro-2-methoxybenzoic acid.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.

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Reference Data & Comparative Studies

Validation

LC-MS validation protocols for 2-Chloro-5-ethoxy-4-methoxybenzonitrile synthesis products

LC-MS Validation Protocols for 2-Chloro-5-ethoxy-4-methoxybenzonitrile Synthesis Products: A Comparative Guide As a Senior Application Scientist, developing a robust analytical method requires more than just following a...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation Protocols for 2-Chloro-5-ethoxy-4-methoxybenzonitrile Synthesis Products: A Comparative Guide

As a Senior Application Scientist, developing a robust analytical method requires more than just following a checklist; it requires a deep understanding of the molecule's physicochemical properties and the regulatory landscape governing its lifecycle.

The compound 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9)[1] is a highly specific, halogenated aromatic intermediate frequently utilized in the synthesis of advanced therapeutics. Validating an LC-MS/MS method for its synthesis products presents unique challenges: differentiating closely related positional isomers (e.g., 3-ethoxy vs. 5-ethoxy), managing matrix suppression from residual synthesis reagents, and achieving trace-level quantitation of genotoxic impurities.

This guide objectively compares chromatographic strategies and provides a self-validating, step-by-step LC-MS protocol grounded in current ICH and USP regulatory frameworks.

Chromatographic Strategy: Column Comparison

The first point of failure in any LC-MS validation is inadequate chromatographic separation prior to ionization. While tandem mass spectrometry (MS/MS) provides excellent mass-to-charge ( m/z ) selectivity, it cannot differentiate isobaric positional isomers that co-elute.

For a halogenated, multi-substituted aromatic ring like 2-Chloro-5-ethoxy-4-methoxybenzonitrile, standard hydrophobic retention is insufficient. We must exploit alternative retention mechanisms—specifically dipole-dipole, π−π , and halogen interactions.

Table 1: Stationary Phase Comparison for Isomer Separation

Column ChemistryPrimary Retention MechanismIsomer Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Suitability for Synthesis QC
C18 (Octadecyl) Hydrophobic (Dispersive)< 1.2 (Co-elution)1.45Low: Fails specificity requirements for isobaric impurities.
Biphenyl Hydrophobic, π−π 1.851.10Moderate: Good aromatic selectivity, but weaker halogen interaction.
PFP (Pentafluorophenyl) Dipole, π−π , Halogen2.60 (Baseline) 1.02 Optimal: Fluorine atoms induce strong dipole moments, perfectly resolving the chloro-aromatic isomers.

Data represents comparative performance metrics during method optimization.

Regulatory Grounding: The Validation Framework

A protocol is only as reliable as the framework used to validate it. For pharmaceutical synthesis products, the method must be proven "fit for purpose" under stringent guidelines:

  • ICH Q2(R2) & USP <1225>: These guidelines govern the validation of analytical procedures for APIs and synthesis products. USP <1225> categorizes methods by their intended use. For example, a Category II method (quantitative impurity assay) mandates rigorous evaluation of Accuracy, Precision, Specificity, and the Limit of Quantitation (LOQ)[2]. Recent revisions emphasize a lifecycle approach, ensuring the method remains robust against minor variations over time[3].

  • ICH M10: If the synthesis product is later evaluated in biological matrices (e.g., pharmacokinetic tracking), ICH M10 bioanalytical guidelines apply, requiring strict matrix effect evaluations (ensuring interference is <5% of the internal standard response)[4].

Step-by-Step LC-MS/MS Methodology & Validation Protocol

This protocol is designed as a self-validating system: the execution of the steps inherently generates the data required to prove the method's reliability according to ICH Q2(R2)[5].

Step 1: Sample Preparation & Matrix Management
  • Procedure: Dissolve 10 mg of the synthesized 2-Chloro-5-ethoxy-4-methoxybenzonitrile in 10 mL of pure Acetonitrile to create a 1 mg/mL stock. For LC-MS injection, dilute the stock to a 1 µg/mL working solution using a 50:50 mixture of Water:Acetonitrile.

  • The Causality (Why): Injecting a sample dissolved in 100% strong organic solvent (Acetonitrile) into a highly aqueous initial mobile phase causes "solvent breakthrough." The analyte fails to partition at the head of the column, leading to peak splitting and poor precision. Matching the sample diluent to the initial mobile phase composition ensures sharp, symmetrical peaks.

Step 2: Chromatographic Separation
  • Procedure:

    • Column: PFP (Pentafluorophenyl), 50 x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 20% B to 80% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • The Causality (Why): The PFP column provides the necessary orthogonal selectivity to separate the target compound from its synthesis byproducts (Table 1). Formic acid is critical; it acts as an ion-pairing agent to improve peak shape and serves as a proton donor to drive ionization efficiency in the mass spectrometer's source.

Step 3: MS/MS Detection (MRM Optimization)
  • Procedure: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor ion [M+H]+ at m/z 212.1. Optimize the Collision Energy (CE) to monitor the dominant product ion (e.g., m/z 184.1, corresponding to the loss of the ethyl group).

  • The Causality (Why): ESI+ is highly effective for molecules with basic functional groups or proton-accepting lone pairs (like the oxygen in the ethoxy/methoxy groups and the nitrogen in the cyano group). Using MRM rather than Full Scan filters out background chemical noise from the synthesis matrix, drastically lowering the LOQ.

Step 4: Executing the Validation Parameters

To satisfy USP <1225> Category II requirements[2], execute the following self-validating runs:

Table 2: Validation Parameters & Acceptance Criteria

ParameterExperimental ExecutionAcceptance Criteria (USP/ICH)
Specificity Inject blank diluent and closely related isomer spikes.Interfering peaks must be < 5% of the analyte peak area at the LLOQ.
Linearity Inject 6 calibration levels ranging from 0.01 µg/mL to 5.0 µg/mL.Correlation coefficient ( R2 ) > 0.995.
Accuracy Perform spike recovery at 50%, 100%, and 150% of the target concentration.Mean recovery must fall between 90.0% and 110.0%.
Precision Inject 6 independent preparations at the 100% concentration level.Relative Standard Deviation (%RSD) < 2.0%.
Robustness Alter flow rate by ±0.05 mL/min and column temp by ±2°C[5].System suitability criteria (Rs > 2.0) must remain unaffected.

Validation Lifecycle Visualization

The following workflow illustrates the logical progression from method development through regulatory validation, ensuring a closed-loop, self-verifying system.

Validation_Workflow Dev Method Development Column (PFP) & Mobile Phase Opt MS/MS Optimization ESI+ & MRM Transitions Dev->Opt Val ICH Q2(R2) / USP <1225> Validation Execution Opt->Val Spec Specificity (Isomer Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.995) Val->Lin Acc Accuracy & Precision (Recovery 90-110%) Val->Acc Rob Robustness (Flow/Temp Variations) Val->Rob Final Validated QC Protocol Ready for Routine Release Spec->Final Lin->Final Acc->Final Rob->Final

Fig 1: LC-MS/MS method development and ICH Q2(R2) validation workflow for synthesis products.

References

  • BLD Pharm. "491581-16-9 | 2-Chloro-5-ethoxy-4-methoxybenzonitrile". BLD Pharm Catalog.1

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis". ICH Guidelines. 4

  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision". 3

  • ResolveMass. "Analytical Method Development and Validation in Pharmaceuticals". 2

  • RSC Publishing. "A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI". RSC Advances. 5

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Comparative

A Comparative Guide to the Reactivity of 2-Chloro-5-ethoxy-4-methoxybenzonitrile and 2-chloro-4-methoxybenzonitrile

For distribution to: Researchers, scientists, and drug development professionals. Introduction In the landscape of medicinal chemistry and materials science, substituted benzonitriles serve as pivotal building blocks for...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzonitriles serve as pivotal building blocks for complex molecular architectures. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a critical parameter that dictates synthetic strategy and efficiency. This guide presents an in-depth comparative analysis of the reactivity of two closely related aryl chlorides: 2-chloro-5-ethoxy-4-methoxybenzonitrile and 2-chloro-4-methoxybenzonitrile .

While structurally similar, the presence of an additional ethoxy group in the former introduces subtle yet significant electronic and steric modifications. We will dissect these differences to provide a predictive framework for their behavior in SNAr reactions, supported by mechanistic principles and a robust experimental protocol for practical application.

Molecular Structure and Electronic Landscape Analysis

The reactivity of an aryl halide in an SNAr reaction is fundamentally governed by the electronic properties of the substituents on the aromatic ring.[1][2] The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, and its stability is the key determinant of the reaction rate.[3][4] Electron-withdrawing groups (EWGs), especially those at the ortho and para positions relative to the leaving group, stabilize this intermediate through resonance and/or induction, thereby accelerating the reaction.[5] Conversely, electron-donating groups (EDGs) destabilize the intermediate and retard the reaction.

Structures cluster_0 2-chloro-4-methoxybenzonitrile cluster_1 2-Chloro-5-ethoxy-4-methoxybenzonitrile A A B B

Caption: Chemical structures of the two benzonitrile derivatives under comparison.

Let's analyze the substituents for each molecule:

  • 2-chloro-4-methoxybenzonitrile :

    • Chloro group (-Cl) at C2 : The leaving group. It is an EWG by induction.

    • Cyano group (-CN) at C1 : A powerful EWG through both induction and resonance. It is positioned para to the chloro leaving group, which is optimal for stabilizing the Meisenheimer complex.[1]

    • Methoxy group (-OCH₃) at C4 : This group exhibits a dual electronic nature. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a strong resonance electron-donating group due to its lone pairs.[6] Positioned ortho to the chloro group, its resonance-donating effect will increase electron density at the reaction center, thus deactivating the ring towards nucleophilic attack.

  • 2-Chloro-5-ethoxy-4-methoxybenzonitrile :

    • This molecule contains all the substituents of the first, plus an ethoxy group (-OCH₂CH₃) at C5 .

    • The ethoxy group is electronically very similar to the methoxy group—it is a strong resonance EDG and a weak inductive EWG.

    • This ethoxy group is positioned meta to the chloro leaving group.

Comparative Reactivity: An Electron-Donating Group's Impact

The critical difference between the two molecules is the ethoxy group at the C5 position in 2-chloro-5-ethoxy-4-methoxybenzonitrile. In an SNAr reaction, the rate-determining step is typically the nucleophilic attack to form the anionic Meisenheimer complex.[2]

Caption: Generalized SNAr addition-elimination mechanism.

  • Electronic Effect : The primary driver of reactivity is the stability of this intermediate. The additional ethoxy group in 2-chloro-5-ethoxy-4-methoxybenzonitrile is an EDG. By donating electron density into the ring via resonance, it increases the overall electron density of the aromatic system. This makes the ring inherently less electrophilic and less susceptible to attack by a nucleophile. Furthermore, this added electron density serves to destabilize the negative charge of the Meisenheimer complex.

  • Positional Influence : While the ethoxy group is meta to the leaving group and thus cannot directly participate in the resonance delocalization of the negative charge in the same way an ortho or para group can, its overall electron-donating nature still deactivates the entire ring system towards nucleophilic attack.[5]

  • Steric Effect : The ethoxy group is bulkier than the hydrogen atom it replaces. However, being positioned at C5, it is remote from the site of nucleophilic attack (C2) and is unlikely to exert significant steric hindrance on the incoming nucleophile.

Based on electronic principles, 2-chloro-4-methoxybenzonitrile is predicted to be significantly more reactive in nucleophilic aromatic substitution reactions than 2-chloro-5-ethoxy-4-methoxybenzonitrile. The presence of the additional electron-donating ethoxy group in the latter deactivates the aromatic ring, making the nucleophilic attack less favorable and the resulting anionic intermediate less stable.

Feature2-chloro-4-methoxybenzonitrile2-Chloro-5-ethoxy-4-methoxybenzonitrileImpact on SNAr Reactivity
Key Activating Group -CN (para to -Cl)-CN (para to -Cl)Strong activation in both
Key Deactivating Group -OCH₃ (ortho to -Cl)-OCH₃ (ortho to -Cl)Deactivation in both
Differentiating Group -H (at C5)-OCH₂CH₃ (at C5)Additional EDG deactivates the ring
Predicted Reactivity Higher Lower The ethoxy group reduces electrophilicity

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol describes a general procedure for the methoxylation of the two aryl chlorides, allowing for a direct comparison of their reactivity. The key to a valid comparison is to run both reactions in parallel under identical conditions.

Causality Behind Experimental Choices :

  • Solvent (DMF) : A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium methoxide cation while leaving the methoxide anion relatively "naked" and highly nucleophilic. It also has a high boiling point, allowing for elevated reaction temperatures if necessary.

  • Temperature : The reaction is initiated at a moderate temperature (e.g., 80 °C). Due to its lower predicted reactivity, 2-chloro-5-ethoxy-4-methoxybenzonitrile may require a higher temperature or a significantly longer reaction time to achieve comparable conversion.

  • Inert Atmosphere : Using an inert gas like nitrogen or argon prevents potential side reactions involving atmospheric oxygen or moisture.

  • Monitoring (TLC/LC-MS) : Frequent monitoring is crucial. It provides the empirical data to quantify the difference in reaction rates. The relative disappearance of starting material over time is the primary measure of reactivity.

Workflow Setup Reaction Setup (Flask, Reagents, N₂) Reaction Heating & Stirring (e.g., 80 °C) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Every 1-2 hours Monitoring->Reaction Continue if incomplete Quench Work-up: Quench (Add H₂O) Monitoring->Quench Upon completion Extract Extraction (e.g., Ethyl Acetate) Quench->Extract Dry Drying & Concentration (Na₂SO₄, Rotovap) Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze

Caption: Generalized experimental workflow for the SNAr reaction.

Procedure
  • Reaction Setup :

    • To two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-chloro-4-methoxybenzonitrile (1.0 mmol) to one and 2-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 mmol) to the other.

    • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to each flask.

    • Add sodium methoxide (1.2 mmol, 1.2 equivalents) to each flask.

    • Purge both flasks with nitrogen or argon gas for 5-10 minutes.

  • Reaction Execution :

    • Place both flasks in a pre-heated oil bath at 80 °C.

    • Begin vigorous stirring.

    • Monitor the progress of each reaction independently every hour using Thin Layer Chromatography (TLC) or LC-MS. Spot the reaction mixture against the starting material.

  • Work-up :

    • Once a reaction is deemed complete (or after a set time, e.g., 24 hours, for comparison), cool the flask to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold water (50 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF and salts.

  • Isolation and Purification :

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

  • Characterization :

    • Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The rate of reaction can be qualitatively and quantitatively assessed by comparing the consumption of starting material in the parallel experiments over time.

Final Assessment

The principles of physical organic chemistry provide a clear prediction: the addition of an electron-donating ethoxy group at the C5 position of 2-chloro-4-methoxybenzonitrile will decrease its reactivity toward nucleophilic aromatic substitution. This deactivating effect stems from an increase in the ring's electron density and the subsequent destabilization of the critical Meisenheimer complex intermediate. While steric factors are minimal, the electronic penalty is significant. Researchers utilizing these synthons should anticipate the need for more forcing reaction conditions—such as higher temperatures, longer reaction times, or stronger nucleophiles—when working with 2-chloro-5-ethoxy-4-methoxybenzonitrile compared to its less substituted counterpart. The provided experimental protocol offers a direct method to empirically validate this reactivity differential in a laboratory setting.

References

  • BenchChem. (2025). Comparing the reactivity of 2-(4-Chlorophenoxy)acetonitrile with other nitriles.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile.

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. 1976, 55, 52.

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.

  • Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution.

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

  • University of Calgary. (n.d.). Ch12: Substituent Effects.

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methoxybenzonitrile.

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2017, 94, 215.

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

  • Fiedorowicz, M., & Krygowski, T. M. (2021). Prototropy, Intramolecular Interactions, Electron Delocalization, and Physicochemical Properties of 1,8-dihydroxy-9-anthrone—DFT-D3 Study of Substituent Effects. Molecules, 26(16), 4991.

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.

  • ChemicalBook. (2025, May 20). 2-methoxybenzonitrile.

  • AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups.

  • BLD Pharm. (n.d.). 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

  • Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

  • Google Patents. (2014). CN103804235A - Preparation method of o-methoxybenzonitrile.

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile.

  • Babine, R. E., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(1), 26-38.

  • NextSDS. (n.d.). 2-Chloro-4-(3-Methoxyphenyl)benzonitrile — Chemical Substance Information.

  • NextSDS. (n.d.). 4-(2-Chloro-5-Methoxyphenyl)benzonitrile — Chemical Substance Information.

  • Fun, H. K., et al. (2008). (E)-N′-(2-Chloro-5-nitrobenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2437.

  • de Oliveira, A. B., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(10), 2194-2207.

  • ChemicalBook. (2025, October 13). 4-formyl-3-methoxybenzonitrile.

  • ChemicalBook. (2025, July 16). 2-CHLORO-5-METHOXYBENZONITRILE.

  • Merck. (n.d.). 2-Chloro-5-methoxybenzonitrile.

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Validation

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2-Chloro-5-ethoxy-4-methoxybenzonitrile Reference Standards

In the landscape of pharmaceutical development and scientific research, the purity of a reference standard is not merely a parameter—it is the bedrock of accurate quantification and reliable results. For an analyte such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and scientific research, the purity of a reference standard is not merely a parameter—it is the bedrock of accurate quantification and reliable results. For an analyte such as 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a key intermediate in various synthetic pathways, establishing an accurate purity value is paramount. This guide provides an in-depth technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will dissect the causality behind its application, provide a validated experimental protocol, and objectively compare its performance against traditional chromatographic techniques.

The Principle of Quantitative NMR: A Foundation of Metrological Traceability

At its core, the power of qNMR lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[1][2] This relationship is independent of the molecule's structure, making qNMR an inherently quantitative technique. Unlike chromatographic methods that rely on the response of a detector, which can vary between compounds, qNMR provides a direct count of nuclei.

This unique characteristic establishes qNMR as a primary ratio measurement method.[3][4] It allows for the determination of the amount of a substance by comparing its NMR signal integral to that of a highly pure Internal Standard (IS) of known concentration, without requiring a reference standard of the analyte itself.[1] When a Certified Reference Material (CRM) is used as the internal standard, the qNMR measurement becomes metrologically traceable to the International System of Units (SI), providing the highest level of analytical confidence.[5][6][7]

Detailed Experimental Protocol: qNMR Analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

This protocol is designed to be a self-validating system, where careful execution and adherence to specific parameters ensure the accuracy and reliability of the results.

Causality Behind Experimental Choices

The selection of each parameter and reagent is critical. The goal is to achieve a state where the NMR experiment accurately reflects the molar ratios of the analyte and the internal standard in the solution. This requires ensuring complete solubilization, preventing any chemical reactions between components, and setting acquisition parameters that allow for full relaxation of all relevant nuclei between scans.

Step 1: Selection of Internal Standard (IS) and Solvent
  • Internal Standard Selection : For the analysis of the aromatic compound 2-Chloro-5-ethoxy-4-methoxybenzonitrile, an ideal internal standard must be soluble in the same solvent, chemically inert, and possess sharp NMR signals that are well-resolved from the analyte's signals. Dimethyl terephthalate (DMTP) is an excellent candidate. It is a stable solid, commercially available in high purity, and its aromatic and methyl signals (~8.1 and 3.9 ppm in DMSO-d₆) typically do not overlap with the signals of the analyte.[8]

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its excellent solvating power for a wide range of organic compounds, including both the analyte and the selected IS. Its residual proton signal at ~2.5 ppm does not interfere with the key signals of interest.

Step 2: Precision Sample Preparation

Gravimetric accuracy is the foundation of the entire measurement.[9]

  • Using a calibrated analytical balance, accurately weigh approximately 15 mg of 2-Chloro-5-ethoxy-4-methoxybenzonitrile into a clean, dry vial. Record the weight to at least 0.01 mg.

  • To the same vial, add approximately 8 mg of the internal standard, Dimethyl terephthalate (certified purity >99.5%). Record the exact weight. The aim is to achieve a near 1:1 molar ratio to optimize integration accuracy.[10]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is crucial for acquiring high-quality, shimmed spectra.[11][12]

  • Transfer the solution to a 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition

The following parameters are critical for ensuring the "quantitative" nature of the experiment.

  • Instrument : 400 MHz (or higher) NMR Spectrometer.

  • Pulse Angle : 90°. This ensures maximum excitation of the nuclear spins for the highest signal intensity per scan.[11][12]

  • Relaxation Delay (d1) : 60 seconds. This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified in both the analyte and the IS.[11] This long delay ensures that all protons have fully returned to thermal equilibrium before the next pulse, guaranteeing that the resulting signal integral is directly proportional to the number of protons.

  • Acquisition Time (at) : 2-4 seconds.

  • Number of Scans (ns) : 16-64. This number should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[13]

  • Temperature : Maintain a stable probe temperature (e.g., 298 K).

  • Decoupling : Use broadband ¹³C decoupling during acquisition to remove ¹³C satellite peaks from the ¹H spectrum, which would otherwise interfere with accurate integration.[13][14]

Step 4: Rigorous Data Processing and Purity Calculation
  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting peak shapes.

  • Perform a Fourier Transform.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum. Inaccurate phasing and baseline correction are major sources of integration error.[12]

  • Integrate the well-resolved signals of both the analyte and the internal standard. For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, select a signal corresponding to a known number of protons (e.g., the aromatic protons). For DMTP, use the singlet from the four aromatic protons or the six methyl protons.

  • Calculate the purity (Purityₐ) of the analyte using the following equation[4][15]:

    Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

    Where:

    • Iₐ & Iᵢₛ : Integral areas of the signals for the analyte and internal standard.

    • Nₐ & Nᵢₛ : Number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MWₐ & MWᵢₛ : Molecular weights of the analyte and internal standard.

    • mₐ & mᵢₛ : Masses of the analyte and internal standard.

    • Purityᵢₛ : Certified purity of the internal standard.

Visualizing the Path to Purity: The qNMR Workflow

The following diagram illustrates the logical flow of the qNMR experiment, from initial preparation to the final, traceable purity value.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurate Weighing of Analyte (mₐ) dissolve Complete Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard (mᵢₛ) weigh_is->dissolve nmr_acq NMR Measurement (Quantitative Parameters: d1 ≥ 5T₁, 90° pulse) dissolve->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing integration Signal Integration (Iₐ and Iᵢₛ) processing->integration calculation Apply qNMR Equation integration->calculation result Final Purity Value (%) calculation->result

Caption: Workflow for qNMR purity determination.

qNMR vs. Chromatographic Techniques: An Objective Comparison

While HPLC and GC are workhorse techniques in purity analysis, they operate on a fundamentally different principle than qNMR. Understanding these differences is key to selecting the appropriate method for certifying a reference standard. The use of orthogonal methods, such as HPLC and qNMR, provides the highest level of confidence in a purity assessment.[16]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Direct measurement of nuclei count. Signal area is directly proportional to molar concentration.[1]Physical separation of components followed by detector response (e.g., UV-Vis absorption).Physical separation of volatile components followed by detector response (e.g., FID).
Quantification Primary/Absolute . Does not require an analyte-specific reference standard.[1][17]Relative . Requires a reference standard of the same compound for accurate quantification.[10]Relative . Requires a reference standard of the same compound for accurate quantification.
Traceability Directly traceable to SI units when a Certified Reference Material (CRM) is used as an internal standard.[5]Traceability is dependent on the purity of the analyte-specific reference standard used for calibration.Traceability is dependent on the purity of the analyte-specific reference standard used for calibration.
Sample Type Soluble compounds.Soluble, non-volatile compounds.Volatile or semi-volatile compounds.
Destructive? No, the sample can be fully recovered.[1]Yes, the sample is consumed.Yes, the sample is consumed.
Information Provides purity and confirms chemical structure simultaneously.[13]Provides purity and retention time. Limited structural information.Provides purity and retention time. Can be coupled with MS for structural information.
Key Advantage Avoids errors from differences in detector response factors between the analyte and its impurities.[10]Excellent separation efficiency for complex mixtures and high sensitivity for trace impurities.Excellent separation for volatile compounds.
Key Limitation Lower sensitivity than chromatography; potential for signal overlap in very complex mixtures.[12]Quantification assumes impurities have the same response factor as the main component, which can lead to errors.[10]Limited to thermally stable and volatile compounds.

The mass balance approach, which combines results from several techniques (HPLC for organic impurities, Karl Fischer for water, etc.), has traditionally been used for purity assignment.[6][18] However, qNMR can often provide an equivalent level of accuracy in a single, more direct measurement.[19]

Conclusion: The Authoritative Power of qNMR

For the certification of a chemical reference standard like 2-Chloro-5-ethoxy-4-methoxybenzonitrile, Quantitative NMR is an unparalleled analytical tool. Its strength is derived from its status as a primary ratio method, which provides direct, SI-traceable purity values with high precision and accuracy. The non-destructive nature of the technique and its ability to simultaneously confirm structure and quantify content in a single experiment offer significant advantages over traditional chromatographic methods. While techniques like HPLC are invaluable for profiling trace impurities, qNMR stands as the authoritative method for assigning a definitive purity value, underpinning the quality and reliability of all subsequent research and development that relies on it.

References

  • Title: Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd.
  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR)
  • Source: Encyclopedia.
  • Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Source: ResolveMass Laboratories Inc.
  • Title: Using high-performance quantitative NMR (HP-qNMR(A (R))) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.
  • Title: Validation and implementation of qNMR as platform methods of oligonucleotides and peptides Source: Bruker URL
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: PMC URL
  • Title: [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] Source: PubMed URL
  • Title: QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials Source: Sigma-Aldrich URL
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI URL
  • Title: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI URL
  • Title: A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: PMC - NIH URL
  • Title: (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Title: Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR)
  • Title: Quantitative NMR (qNMR) ?
  • Title: Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations Source: N/A URL
  • Title: Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: ResearchGate URL
  • Title: (PDF)
  • Title: Purity by Absolute qNMR Instructions Source: N/A URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR Source: American Pharmaceutical Review URL
  • Title: A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Source: Benchchem URL
  • Title: Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)
  • Title: A Routine Experimental Protocol for qHNMR Illustrated with Taxol Source: ACS Publications URL
  • Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] Source: BIPM URL
  • Title: Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis Source: SciSpace URL
  • Title: Development and validation of a quantitative proton NMR method for the analysis of pregnenolone Source: PubMed URL
  • Title: Equavilency between Mass Balance and qNMR metholologies Source: General URL

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Benchmarking of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Abstract The benzonitrile scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility.[1][2] This guide provides a comprehensive co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzonitrile scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility.[1][2] This guide provides a comprehensive comparative analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a polysubstituted derivative, against a curated set of alternative benzonitriles. We will dissect its synthesis, physicochemical properties, and reactivity profile in contrast to baseline Benzonitrile, electron-rich 4-Methoxybenzonitrile, electron-deficient 4-Chlorobenzonitrile, and the bioactive scaffold 2-Hydroxybenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and quantitative comparisons to guide rational molecular design and application.

Introduction: The Enduring Importance of the Benzonitrile Moiety

Benzonitrile derivatives are a class of organic compounds pivotal to numerous scientific fields.[1] The defining feature, a cyano group (-C≡N) attached to a benzene ring, imparts a unique combination of electronic properties: it is strongly electron-withdrawing through both inductive and resonance effects, which modulates the reactivity of the aromatic ring and the nitrile group itself.[1][3] This dual reactivity makes benzonitriles invaluable as synthetic intermediates for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][4][5]

In drug discovery, the nitrile group is often employed as a bioisostere for carbonyl or hydroxyl groups, capable of acting as a hydrogen bond acceptor.[6][7] Its incorporation can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[7] Notable drugs like Letrozole and Anastrozole, used in cancer therapy, feature a core benzonitrile structure, highlighting its significance in targeting critical biological pathways.[4][8]

This guide focuses on 2-Chloro-5-ethoxy-4-methoxybenzonitrile , a derivative with a complex substitution pattern: two electron-donating groups (ethoxy, methoxy) and one electron-withdrawing group (chloro). Understanding how this specific arrangement influences its properties compared to simpler derivatives is crucial for predicting its behavior and unlocking its potential in novel applications.

Synthesis and Physicochemical Profiles

The properties of a benzonitrile derivative are intrinsically linked to its substitution pattern. The interplay of electron-donating and electron-withdrawing groups dictates solubility, melting point, and, most critically, chemical reactivity.

Proposed Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

While a standardized synthesis for this specific molecule is not widely published, a logical and efficient pathway can be proposed based on established organometallic and aromatic chemistry principles. The following workflow illustrates a plausible route starting from commercially available precursors.

G A 1-Chloro-4-ethoxy-5-methoxy-2-nitrobenzene B 2-Chloro-5-ethoxy-4-methoxyaniline A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, HCl, 0-5°C) D 2-Chloro-5-ethoxy-4-methoxybenzonitrile C->D Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic workflow for 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Causality Behind Experimental Choices:

  • Reduction: The reduction of the nitro group to an amine is a standard, high-yielding transformation, essential for introducing the nitrogen functionality required for the subsequent Sandmeyer reaction.

  • Diazotization: This classic reaction converts the primary aromatic amine into a diazonium salt, an excellent leaving group, at low temperatures to ensure its stability.

  • Sandmeyer Reaction: This is a reliable and widely used method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate, using a copper(I) cyanide catalyst.[2]

Comparative Physicochemical Properties

The table below summarizes key physicochemical properties of our target compound alongside the selected alternatives. Properties for 2-Chloro-5-ethoxy-4-methoxybenzonitrile are estimated based on its structure, as extensive experimental data is not publicly available.

Property2-Chloro-5-ethoxy-4-methoxybenzonitrileBenzonitrile (Baseline)4-Methoxybenzonitrile (EDG)4-Chlorobenzonitrile (EWG)2-Hydroxybenzonitrile (Bioactive)
Formula C₁₀H₁₀ClNO₂C₇H₅NC₈H₇NOC₇H₄ClNC₇H₅NO
MW ( g/mol ) 211.64103.12[9]133.15[10]137.56119.12
Appearance White to off-white solid (predicted)Colorless liquid[9]White crystalline powder[10]Colorless solidWhite to light-yellow solid
Boiling Point (°C) > 250 (predicted)191[9]256-257[10]223238
Melting Point (°C) 85-90 (predicted)-13[9]57-60[10]91-9396-98
logP 2.8 (predicted)1.56[11]1.632.151.58
Solubility Soluble in organic solvents; Insoluble in water (predicted)Slightly soluble in water[9]Insoluble in water[10]Insoluble in waterSparingly soluble in water

Comparative Reactivity Analysis

The substituents on the benzonitrile ring profoundly influence the reactivity of both the nitrile group and the aromatic core.[12] This section benchmarks the predicted reactivity of 2-Chloro-5-ethoxy-4-methoxybenzonitrile against our selected alternatives.

G substituents substituents EDG Electron-Donating Group (EDG) (-OR, -OH) core Benzonitrile Core Nitrile Group (-C≡N) Aromatic Ring EDG:e->core:n Decreases Electrophilicity (Slower Hydrolysis/Reduction) EDG:e->core:r Activates Ring (Faster Electrophilic Substitution) EWG Electron-Withdrawing Group (EWG) (-Cl, -CN) EWG:e->core:n Increases Electrophilicity (Faster Hydrolysis/Reduction) EWG:e->core:r Deactivates Ring (Slower Electrophilic Substitution) Activates for SNAr effects effects effects_n Effects on Nitrile Group effects_r Effects on Aromatic Ring

Caption: Influence of substituents on benzonitrile reactivity.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The rate is highly dependent on the electrophilicity of the nitrile carbon.

  • Prediction for 2-Chloro-5-ethoxy-4-methoxybenzonitrile: The two strong electron-donating groups (-OEt, -OMe) are expected to decrease the electrophilicity of the nitrile carbon. The electron-withdrawing chloro group will partially counteract this effect. However, the overall electronic character is predicted to be electron-rich, leading to a slower hydrolysis rate compared to unsubstituted benzonitrile.

  • Comparative Ranking (Fastest to Slowest): 4-Chlorobenzonitrile > Benzonitrile > 2-Chloro-5-ethoxy-4-methoxybenzonitrile > 4-Methoxybenzonitrile.

  • Rationale: Electron-withdrawing groups (EWGs) like chlorine stabilize the negative charge in the transition state of nucleophilic attack on the nitrile carbon, accelerating the reaction.[3][12] Conversely, electron-donating groups (EDGs) like methoxy destabilize this transition state, slowing the reaction.[12]

Reduction of the Nitrile Group

The reduction of nitriles to primary amines is a key synthetic step. This transformation is also influenced by the electronic density at the nitrile carbon.

  • Prediction for 2-Chloro-5-ethoxy-4-methoxybenzonitrile: Similar to hydrolysis, the electron-donating groups will make the nitrile less susceptible to hydride attack (e.g., from LiAlH₄). Therefore, more forcing conditions or longer reaction times may be required for complete reduction compared to benzonitrile or 4-chlorobenzonitrile.

  • Comparative Ranking (Ease of Reduction): 4-Chlorobenzonitrile > Benzonitrile > 2-Chloro-5-ethoxy-4-methoxybenzonitrile > 4-Methoxybenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on 2-Chloro-5-ethoxy-4-methoxybenzonitrile introduces the possibility of SNAr reactions.

  • Prediction for 2-Chloro-5-ethoxy-4-methoxybenzonitrile: The chloro group is positioned ortho to the electron-withdrawing nitrile group, which is an activating position for SNAr. However, it is also ortho and para to two strong electron-donating groups (-OMe, -OEt), which deactivate the ring towards nucleophilic attack. This creates an interesting electronic conflict. The strong deactivating effect of the alkoxy groups will likely make SNAr reactions very difficult under standard conditions.

  • Comparative Context: In contrast, a compound like 2,4-dichlorobenzonitrile would be significantly more reactive towards SNAr at the 2-position due to the activating effect of the nitrile and the additional EWG.

Comparative Spectroscopic Analysis

Spectroscopic techniques are essential for structural confirmation. The position of characteristic signals is sensitive to the electronic environment created by the substituents.

TechniqueKey SignalBenzonitrile4-Methoxybenzonitrile4-Chlorobenzonitrile2-Chloro-5-ethoxy-4-methoxybenzonitrile (Predicted)
IR (cm⁻¹) -C≡N Stretch~2230[13]~2225~2232~2226 (Donating groups cause a slight shift to lower wavenumber)
¹³C NMR (ppm) -C≡N Carbon~118[13]~119~117~118-119
¹H NMR (ppm) Aromatic H7.3-7.6 (multiplet)6.9 (d), 7.6 (d)7.4 (d), 7.6 (d)Two singlets expected in the aromatic region (~6.8-7.5)

Potential Biological Activity & Applications

Benzonitrile derivatives are prominent in drug discovery as enzyme inhibitors and receptor antagonists.[5][8]

  • Aromatase Inhibitors: Many non-steroidal aromatase inhibitors feature a para-substituted benzonitrile that mimics the carbonyl group of the natural substrate.[4][8]

  • Kinase Inhibitors: The benzonitrile moiety can form crucial interactions within the ATP-binding pocket of various kinases.[5]

  • Antimicrobial Agents: Substituted benzonitriles, particularly hydroxylated and halogenated derivatives, have demonstrated significant antimicrobial activity.[14]

Hypothesis for 2-Chloro-5-ethoxy-4-methoxybenzonitrile: The dense substitution with two alkoxy groups increases lipophilicity (predicted logP ≈ 2.8), which could enhance membrane permeability. The combination of chloro and alkoxy groups is a feature found in some bioactive molecules. This derivative could be a candidate for screening in anticancer or antimicrobial assays, where it might function as a scaffold to orient its functional groups for optimal target binding. Its structural complexity offers multiple points for further diversification.

Experimental Protocols

To empirically validate the predicted differences in reactivity and bioactivity, the following standardized protocols are provided.

Protocol 1: Comparative Analysis of Hydrolysis Rate via UV-Vis Spectrophotometry

Principle: This protocol quantifies the rate of acid-catalyzed hydrolysis by monitoring the formation of the corresponding benzoic acid derivative, which will have a different UV absorbance spectrum from the starting nitrile.

Methodology:

  • Preparation of Standards: Prepare 1 mM stock solutions of each benzonitrile derivative and its corresponding benzoic acid product in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In a quartz cuvette, place 2.0 mL of 10 M H₂SO₄. Allow the cuvette to equilibrate to a constant temperature (e.g., 50.0 ± 0.1 °C) in a thermostated spectrophotometer.

  • Initiation: Inject 20 µL of a 100 mM stock solution of the test benzonitrile into the acid, mix rapidly, and immediately begin recording the UV-Vis spectrum at 1-minute intervals for 2 hours.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the benzoic acid product. Plot the absorbance at this λ_max against time. Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the data to a first-order rate equation.[3]

  • Comparison: Compare the k_obs values for each derivative. A higher k_obs indicates a faster hydrolysis rate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Nitriles & Acids) B Equilibrate 10M H2SO4 in Cuvette (50°C) A->B C Inject Nitrile Stock & Start Scan B->C D Record UV-Vis Spectra (1 min intervals) C->D E Plot Absorbance at λ_max vs. Time D->E F Fit Data to First-Order Rate Equation E->F G Calculate k_obs F->G H Compare k_obs Values G->H

Sources

Validation

A Senior Application Scientist's Guide to the Validation of GC-MS Analytical Methods for 2-Chloro-5-ethoxy-4-methoxybenzonitrile Detection

For researchers, scientists, and professionals in drug development, the assurance of analytical data integrity is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the assurance of analytical data integrity is paramount. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analytical methods for the detection and quantification of 2-Chloro-5-ethoxy-4-methoxybenzonitrile. The methodologies detailed herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure robust and reliable results.[1][2][3]

The validation of an analytical method is the documented evidence that the procedure is fit for its intended purpose.[4][5] For a compound like 2-Chloro-5-ethoxy-4-methoxybenzonitrile, which may serve as a critical intermediate in pharmaceutical synthesis, a validated GC-MS method ensures the accuracy and reliability of its quantification.[2]

The Crucial Role of Method Validation

Analytical method validation is a cornerstone of quality control in the pharmaceutical industry.[5][6] It establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.[4] This guide will walk you through the essential validation parameters, providing both the "how" and the "why" behind each experimental choice.

Foundational GC-MS Parameters

Before delving into the validation parameters, establishing a robust GC-MS method is the first critical step. The following are example parameters for the analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile:

  • GC System: Agilent 8890 GC or equivalent

  • Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent[7]

  • Carrier Gas: Helium or Hydrogen[8]

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[9]

  • MS System: Agilent 7000D Triple Quadrupole MS or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

The choice of a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification using MRM, which is particularly beneficial for complex matrices.

Core Validation Parameters: A Comparative Approach

The following sections detail the validation parameters, their acceptance criteria based on ICH guidelines, and a comparison of different experimental approaches where applicable.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][10] For 2-Chloro-5-ethoxy-4-methoxybenzonitrile, this includes process impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

  • Spiked Sample Analysis: Analyze a blank sample spiked with 2-Chloro-5-ethoxy-4-methoxybenzonitrile and potential impurities.

  • Stress Testing: Subject a sample of 2-Chloro-5-ethoxy-4-methoxybenzonitrile to stress conditions (e.g., acid and base hydrolysis, oxidation, and heat) to generate potential degradation products.[9] Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the blank, spiked, and stressed samples.

  • Peak purity analysis using mass spectral data should confirm the homogeneity of the analyte peak.[4]

G

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[11][12] The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable precision, accuracy, and linearity.[4][12]

Experimental Protocol:

  • Prepare a stock solution of 2-Chloro-5-ethoxy-4-methoxybenzonitrile reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[13]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.[11] Some guidelines suggest an even stricter criterion of r ≥ 0.999.[10]

  • The y-intercept should be close to zero.

  • A visual inspection of the calibration curve should confirm a linear relationship.

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
1.01005, 1015, 10101010
2.52520, 2535, 25282528
5.05050, 5065, 50585058
7.57580, 7595, 75887588
10.010100, 10120, 1011010110
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare samples with known concentrations of 2-Chloro-5-ethoxy-4-methoxybenzonitrile at a minimum of three concentration levels (low, medium, and high) spanning the specified range.[13][15] This can be done by spiking a blank matrix.

  • Analyze a minimum of three replicates at each concentration level.[13]

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for drug substance analysis.[10][16]

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.9899.0
5.05.05101.0
8.07.9699.5
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:

  • Analyze a minimum of six replicates of a sample at 100% of the test concentration, or analyze three replicates at three different concentrations.[17]

  • Calculate the mean, standard deviation, and relative standard deviation (RSD).

Intermediate Precision: Assesses the within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the RSD for the combined data from both experiments.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2%.[10]

  • The RSD for intermediate precision should be ≤ 3%.[10]

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanSDRSD (%)
Repeatability5.025.054.985.015.034.995.010.0250.50
Intermediate Precision (Day 2)5.085.105.055.095.115.065.080.0230.45

G

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][13]

Experimental Approaches:

  • Signal-to-Noise Ratio: This is a common approach where the LOD is determined at a signal-to-noise ratio of 3:1, and the LOQ is determined at a signal-to-noise ratio of 10:1.[4]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often from the y-intercept of the calibration curve or blank injections) and S is the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise):

  • Prepare and analyze a series of diluted solutions of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the determined LOQ by analyzing multiple replicates at this concentration to ensure acceptable precision and accuracy.

ParameterSignal-to-Noise RatioEstimated Concentration (µg/mL)
LOD3:10.05
LOQ10:10.15
Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][18]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use (e.g., GC oven temperature, carrier gas flow rate, inlet temperature).

  • Introduce small, deliberate variations to these parameters (e.g., ± 2°C for oven temperature, ± 5% for flow rate).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the results (e.g., retention time, peak area, peak shape).

Acceptance Criteria:

  • The results should remain within the acceptance criteria for precision and accuracy.

  • System suitability parameters (e.g., peak resolution, tailing factor) should still be met.

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Nominal -10.5250581.1
Oven Temp.+2°C10.4550451.1
Oven Temp.-2°C10.5950651.1
Flow Rate+5%10.4050301.2
Flow Rate-5%10.6550801.1

Conclusion

A thoroughly validated GC-MS method for the analysis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile is essential for ensuring the quality and consistency of data in a research and drug development setting. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, scientists can have a high degree of confidence in their analytical results. The experimental protocols and acceptance criteria outlined in this guide, based on established ICH principles, provide a solid framework for achieving this. The use of advanced techniques like triple quadrupole mass spectrometry can further enhance the selectivity and sensitivity of the method, making it suitable for even the most demanding applications.

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  • Anumol, T. (2026, February 6). Building Robust LC-MS and GC-MS Workflows for Real-World Samples. LCGC International. Retrieved March 27, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. Retrieved March 27, 2026, from [Link]

  • Maintaining Sensitivity and Spectral Integrity in GC-MS. (2025, October 7). Peak Scientific. Retrieved March 27, 2026, from [Link]

  • Vander Heyden, Y., Nijhuis, A., Smeyers-Verbeke, J., Vandeginste, B. G. M., & Massart, D. L. (2001). Robustness Tests. LCGC International, 19(11), 646-655. Retrieved March 27, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager. Retrieved March 27, 2026, from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved March 27, 2026, from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved March 27, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]

  • Patel, K., et al. (2022). Multivariate optimization and validation of 200 pesticide residues in the banana matrix by GC-MS/MS. Analytical Methods, 14(3), 229-242. [Link]

  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link]

  • 4-(2-Chloro-5-Methoxyphenyl)benzonitrile — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

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Comparative

A Cost-Benefit Analysis of 3-Ethoxy-4-methoxybenzonitrile in the Synthesis of Apremilast Intermediates

A Senior Application Scientist's Guide to Strategic Synthesis Planning In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision with far-reaching implication...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Synthesis Planning

In the competitive landscape of pharmaceutical manufacturing, the selection of a synthetic route is a critical decision with far-reaching implications for cost, efficiency, and regulatory compliance. This guide provides a detailed cost-benefit analysis of utilizing 3-ethoxy-4-methoxybenzonitrile as a key starting material in the synthesis of a crucial chiral amine intermediate for Apremilast, a leading oral therapy for psoriasis and psoriatic arthritis. We will objectively compare a synthetic pathway originating from this benzonitrile with a viable alternative route, offering experimental data and strategic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Intermediate Synthesis

Apremilast, (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, is a small molecule phosphodiesterase 4 (PDE4) inhibitor. Its commercial success has spurred significant research into optimizing its manufacturing process. A pivotal component of its synthesis is the construction of the chiral side chain, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. The efficiency of this synthesis directly impacts the overall cost and scalability of Apremilast production. This guide focuses on a comparative analysis of two routes to this key intermediate, with a spotlight on the strategic choice of starting materials.

Comparative Synthesis Routes to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

For the purpose of this analysis, we will compare two distinct and industrially relevant synthetic strategies:

  • Route A: A pathway commencing with 3-ethoxy-4-methoxybenzonitrile .

  • Route B: An alternative pathway starting from 3-hydroxy-4-methoxybenzaldehyde .

Visualizing the Synthetic Pathways

cluster_A Route A: Benzonitrile Pathway cluster_B Route B: Aldehyde Pathway A1 3-Ethoxy-4-methoxybenzonitrile A2 (E/Z)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethenamine A1->A2 n-BuLi, Dimethyl sulfone A3 (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine A2->A3 Asymmetric Hydrogenation B1 3-Hydroxy-4-methoxybenzaldehyde B2 3-Hydroxy-4-methoxybenzonitrile B1->B2 Hydroxylamine HCl B3 3-Ethoxy-4-methoxybenzonitrile B2->B3 Bromoethane, Base B4 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone B3->B4 Dimethyl sulfone, n-BuLi, HCl (aq) B5 (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol B4->B5 Asymmetric Reduction B6 (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine B5->B6 Mitsunobu Reaction or Azide Formation/Reduction

Caption: Comparative Synthetic Pathways to a Key Apremilast Intermediate.

Cost-Benefit Analysis: A Tabular Comparison

The following table provides a detailed comparison of the two synthetic routes, highlighting key factors that influence the overall cost and efficiency.

ParameterRoute A (from 3-Ethoxy-4-methoxybenzonitrile)Route B (from 3-Hydroxy-4-methoxybenzaldehyde)Analysis
Starting Material Cost ModerateLow3-Hydroxy-4-methoxybenzaldehyde is generally a more readily available and less expensive commodity chemical.
Number of Steps Fewer steps to the key chiral amine.More steps are required to reach the common intermediate.Route A offers a more convergent approach, potentially leading to higher overall throughput.
Key Reagents n-Butyllithium, Dimethyl sulfone, Chiral hydrogenation catalyst (e.g., (R,S)-t-Bu-Josiphos with a Rhodium precursor).Hydroxylamine HCl, Bromoethane, n-Butyllithium, Dimethyl sulfone, Chiral reducing agent (e.g., borane with a chiral catalyst), Mitsunobu reagents (DEAD/DIAD, PPh₃) or sodium azide.Route A's reliance on a specialized and often expensive chiral hydrogenation catalyst is a significant cost driver. Route B employs more classical reagents, though some (like DEAD/DIAD) have safety and cost considerations.
Overall Yield Generally good to high yields reported for the key steps.Yields can be variable over the multiple steps, with potential for loss at each stage.The shorter nature of Route A may translate to a higher overall yield, a critical factor in large-scale production.
Scalability Asymmetric hydrogenation can be highly efficient and scalable with appropriate equipment. Handling of n-butyllithium requires specialized reactors.The multiple steps may present more challenges for scaling up, with potential for bottleneck reactions. The Mitsunobu reaction can be challenging to scale.Both routes have scalable aspects, but Route A's process may be more streamlined for dedicated, large-scale manufacturing.
Safety & Environmental Use of pyrophoric n-butyllithium requires stringent safety protocols. Hydrogenation is performed under pressure.Use of toxic reagents like sodium azide (if that pathway is chosen) and the generation of triphenylphosphine oxide from the Mitsunobu reaction present waste management challenges.Both routes have specific safety and environmental considerations that must be managed. The choice may depend on the specific capabilities and EHS policies of the manufacturing site.
Purification Fewer intermediates may simplify the overall purification strategy.A greater number of intermediates requires more purification steps, increasing solvent usage and potential for product loss.Route A is likely to be more favorable from a process mass intensity (PMI) perspective due to fewer steps.

In-Depth Experimental Protocols

Route A: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from 3-Ethoxy-4-methoxybenzonitrile

This route leverages an asymmetric hydrogenation of an enamine intermediate.[1]

Step 1: Synthesis of (E/Z)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethenamine

  • To a solution of dimethyl sulfone (1.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, slowly add n-butyllithium (2.5 M in hexanes, 1.2 equivalents).

  • Stir the resulting suspension at -78 °C for 30 minutes.

  • Add a solution of 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine.

Step 2: Asymmetric Hydrogenation to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine

  • In a high-pressure reactor, dissolve the crude enamine from the previous step in degassed methanol.

  • Add a chiral catalyst, such as a pre-formed complex of a rhodium precursor and a chiral ligand like (R,S)-t-Bu-Josiphos (0.1-1 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by HPLC).

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or chromatography to yield the desired chiral amine.

Route B: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from 3-Hydroxy-4-methoxybenzaldehyde

This route involves the initial formation of the benzonitrile followed by construction of the side chain.[2]

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium hydroxide (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the oxime intermediate.

  • Isolate the oxime and dehydrate it using a reagent like acetic anhydride at elevated temperature (e.g., 130 °C).

  • After cooling, pour the reaction mixture into water to precipitate the crude 3-hydroxy-4-methoxybenzonitrile, which can be purified by recrystallization.

Step 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

  • To a solution of 3-hydroxy-4-methoxybenzonitrile (1.0 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Add bromoethane (1.2 equivalents) and heat the mixture (e.g., to 80 °C) for 12-16 hours.

  • Cool the reaction, pour it into water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain 3-ethoxy-4-methoxybenzonitrile.

Subsequent steps would involve the conversion of the benzonitrile to the chiral amine, following a similar, albeit multi-step, pathway as outlined in various synthetic schemes for Apremilast. [1][3] This typically involves reaction with a lithiated sulfone, reduction of the resulting ketone, and conversion of the alcohol to the amine.

cluster_decision Cost-Benefit Decision Framework Decision Select Optimal Synthesis Route Cost Cost Factors (Starting Materials, Reagents, Scale-up) Decision->Cost Benefit Benefit Factors (Yield, Purity, Process Simplicity) Decision->Benefit Risk Risk Factors (Safety, Environmental, Regulatory) Decision->Risk

Caption: Logical Framework for Synthesis Route Selection.

Conclusion and Expert Recommendation

The choice between these two synthetic routes is not straightforward and depends heavily on the specific context of the manufacturing campaign.

  • Route A (Benzonitrile Pathway) is a more convergent and elegant approach. For a company with established expertise in handling organometallics and performing catalytic asymmetric hydrogenations at scale, this route is likely to be more cost-effective in the long run due to higher overall yields and fewer unit operations. The higher initial investment in specialized catalysts and equipment can be offset by increased throughput and reduced waste.

  • Route B (Aldehyde Pathway) offers a more traditional and perhaps more accessible approach for contract manufacturing organizations (CMOs) or companies with more versatile, less specialized equipment. The lower cost of the initial starting material is attractive, but this advantage can be eroded by the cumulative cost of reagents and solvents over a longer synthetic sequence, as well as potentially lower overall yields.

Recommendation: For long-term, dedicated, large-scale manufacturing of Apremilast, Route A is the more strategically sound option , provided the necessary capital investment and technical expertise are in place. For smaller scale production, or in a multi-product facility where flexibility is key, Route B may offer a lower barrier to entry , although with potential trade-offs in overall efficiency.

Ultimately, a thorough process hazard analysis (PHA), a detailed economic modeling based on current raw material prices, and pilot-scale validation are essential to make the most informed decision for your specific operational needs.

References

  • Narode, H., Gayke, M., & Eppa, G. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. Organic Process Research & Development, 25(7), 1545-1568. [Link]1]

  • Man, H.-W., et al. (2009). Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. [Link]]

  • Celgene Corporation. (2018). Process for the preparation of apremilast. EP 3341359 B1. [Link]]

  • Celgene Corporation. (2013). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. US 2013/0217918 A1.
  • Zentiva K.S. (2016). A kind of preparation method of Apremilast. CN 105330586 B. 2]

  • Fang, J., et al. (2017). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Synthesis, 49(16), 3645-3651.
  • Glenmark Pharmaceuticals Limited. (2015). Process for the preparation of apremilast. US 10287248 B2. ]

  • A kind of synthetic method of Apremilast and enantiomter. CN 108084066 A. 3]

  • A continuous process for manufacturing Apremilast. Part I: Process development and intensification by utilizing flow chemistry principles. Organic Process Research & Development. [Link]]

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Validation

Evaluating the Steric Hindrance Effects of Ethoxy Groups in 2-Chloro-5-ethoxy-4-methoxybenzonitrile: A Comparative Guide

Abstract In the landscape of drug discovery and fine chemical synthesis, the subtle interplay of steric and electronic effects governs molecular interactions and reactivity. This guide provides an in-depth analysis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and fine chemical synthesis, the subtle interplay of steric and electronic effects governs molecular interactions and reactivity. This guide provides an in-depth analysis of the steric hindrance imparted by the ethoxy group in 2-Chloro-5-ethoxy-4-methoxybenzonitrile, a versatile substituted benzonitrile intermediate. Through a comparative lens, we will explore how the seemingly minor difference between an ethoxy and a methoxy group can lead to significant variations in reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage steric effects in molecular design.

Introduction: The Significance of Steric Hindrance in Molecular Design

Steric hindrance is a fundamental concept in chemistry, referring to the spatial arrangement of atoms within a molecule and the resulting influence on its reactivity.[1][2] In drug development, modulating steric bulk is a critical strategy for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. Larger substituents can shield a reactive center from unwanted metabolic transformations, enhance selectivity for a biological target, or influence the conformational preferences of a molecule, thereby locking it into a bioactive shape.

The subject of this guide, 2-Chloro-5-ethoxy-4-methoxybenzonitrile, presents an excellent case study for examining these principles. The benzonitrile scaffold is a common motif in medicinal chemistry, and the substituents—chloro, methoxy, and ethoxy groups—each contribute distinct electronic and steric properties.[3] Our focus will be on dissecting the specific contribution of the ethoxy group's steric bulk compared to the smaller methoxy group.

Unpacking the Substituents: A Comparative Analysis of Ethoxy and Methoxy Groups

While both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classified as electron-donating groups through resonance, their steric profiles differ significantly.[4] This difference arises from the additional ethyl group in the ethoxy substituent.

ParameterMethoxy (-OCH₃)Ethoxy (-OC₂H₅)Rationale
**Van der Waals Volume (ų) **~34~53The additional methylene and methyl groups in the ethoxy substituent contribute to a larger overall volume.
Taft Steric Parameter (Es) -0.55-1.03The more negative value for the ethoxy group indicates greater steric hindrance.[5]
Conformational Flexibility Limited rotation around the O-CH₃ bond.Increased rotational freedom around both the O-CH₂ and CH₂-CH₃ bonds, allowing it to adopt various spatial arrangements.This flexibility can lead to more complex steric interactions with neighboring groups and approaching reagents.
Electronic Effects: A Subtle Distinction

Both methoxy and ethoxy groups exert a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I).[4] The resonance effect dominates, particularly at the ortho and para positions, making the aromatic ring more nucleophilic.[4][6] While the electronic differences between the two are generally small, the methoxy group is considered slightly more electron-donating through resonance.[4]

The Steric Landscape of 2-Chloro-5-ethoxy-4-methoxybenzonitrile

The arrangement of substituents on the benzonitrile ring in 2-Chloro-5-ethoxy-4-methoxybenzonitrile creates a distinct steric and electronic environment.

Caption: Structure of 2-Chloro-5-ethoxy-4-methoxybenzonitrile highlighting substituent positions.

The key steric interactions to consider are:

  • Ortho Interaction: The ethoxy group at C5 is ortho to the methoxy group at C4 and the hydrogen at C6. The additional bulk of the ethyl chain can lead to out-of-plane conformations to minimize steric strain.

  • Influence on the Nitrile Group: The electronic nature of the substituents modulates the reactivity of the nitrile group. However, direct steric hindrance on the nitrile by the ethoxy group is minimal due to its meta position.

  • Reactivity at C6: The position ortho to the ethoxy group (C6) is sterically more accessible than the position ortho to the chloro group (C3). However, the electronic directing effects of the substituents will ultimately determine the regioselectivity of electrophilic aromatic substitution reactions.[7]

Experimental Evaluation of Steric Effects

To quantitatively assess the steric hindrance of the ethoxy group, a series of comparative experiments can be designed against an analogous compound lacking this feature, such as 2-Chloro-4,5-dimethoxybenzonitrile.

Reaction Kinetics and Yield Comparison

A classic method to probe steric effects is to compare the rates and yields of reactions sensitive to steric bulk.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Reactants: 2-Chloro-5-ethoxy-4-methoxybenzonitrile and 2-Chloro-4,5-dimethoxybenzonitrile.

  • Nucleophile: A bulky nucleophile, such as sodium tert-butoxide, and a smaller nucleophile, like sodium methoxide.

  • Reaction Conditions: Dissolve the benzonitrile substrate in a suitable aprotic polar solvent (e.g., DMSO or DMF). Add the nucleophile and monitor the reaction progress over time at a constant temperature.

  • Analysis: Use quantitative ¹H NMR (qNMR) or HPLC to determine the rate of disappearance of the starting material and the formation of the product.[8]

Expected Outcome: It is hypothesized that the reaction with the bulkier nucleophile (sodium tert-butoxide) will be significantly slower for 2-Chloro-5-ethoxy-4-methoxybenzonitrile compared to its dimethoxy analog due to increased steric hindrance around the reaction center (C2). The smaller nucleophile should show a less pronounced difference in reaction rates.

Caption: Workflow for comparing reaction kinetics to evaluate steric effects.

Spectroscopic Analysis

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can provide valuable insights into the through-space interactions caused by steric compression.[9][10]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of 2-Chloro-5-ethoxy-4-methoxybenzonitrile and 2-Chloro-4,5-dimethoxybenzonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both compounds.

  • Analysis: Carefully compare the chemical shifts of the aromatic protons and the protons of the methoxy and ethoxy groups.

Expected Outcome: Steric compression between the ethoxy group and the adjacent methoxy group may cause a downfield shift in the proton signals of these groups due to van der Waals repulsion.[9] The protons of the ethyl group, particularly the methylene (-CH₂-) protons, might also exhibit complex splitting patterns or shifts indicative of restricted rotation.

CompoundAromatic Proton (H6) Chemical Shift (δ, ppm)Methoxy (C4-OCH₃) Proton Chemical Shift (δ, ppm)Ethoxy (-OCH₂CH₃) Proton Chemical Shift (δ, ppm)
2-Chloro-5-ethoxy-4-methoxybenzonitrilePredicted: ~7.0-7.2Predicted: ~3.9-4.1Predicted: Quartet ~4.1-4.3, Triplet ~1.4-1.6
2-Chloro-4,5-dimethoxybenzonitrilePredicted: ~6.9-7.1Predicted: ~3.8-4.0 (for both)N/A

Note: These are predicted values and actual experimental data may vary.

Computational Modeling: Visualizing Steric Interactions

Computational chemistry offers powerful tools to visualize and quantify steric effects.[11][12] Density Functional Theory (DFT) calculations can be employed to determine the lowest energy conformations and to map the electrostatic potential surface.

Modeling Approach:

  • Structure Optimization: Perform geometry optimization for both 2-Chloro-5-ethoxy-4-methoxybenzonitrile and its dimethoxy analog using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Conformational Analysis: For the ethoxy-containing compound, perform a conformational search to identify the most stable rotamers of the ethoxy group.

  • Steric Parameter Calculation: Calculate steric parameters such as ligand repulsive energies or map the steric field to visualize regions of high steric hindrance.[11][13]

G cluster_0 Computational Workflow A Input Molecular Structures B Geometry Optimization (DFT) A->B C Conformational Analysis B->C D Calculate Steric Parameters & Electrostatic Potential C->D E Visualize Steric Maps & Conformations D->E

Caption: A typical computational workflow for evaluating steric properties.

Conclusion and Future Directions

The ethoxy group in 2-Chloro-5-ethoxy-4-methoxybenzonitrile introduces a significant, albeit localized, region of steric bulk compared to a methoxy group. This steric influence can be strategically exploited in several ways:

  • Directing Reactivity: The steric hindrance can disfavor reactions at adjacent positions, potentially leading to higher regioselectivity in synthetic transformations.

  • Modulating Biological Activity: In a drug discovery context, the ethoxy group can be used to probe steric pockets in a binding site, potentially enhancing affinity or selectivity.

  • Improving Metabolic Stability: The bulk of the ethoxy group may shield metabolically labile positions from enzymatic degradation.

Further studies could involve the synthesis and evaluation of analogs with even bulkier alkoxy groups (e.g., isopropoxy, butoxy) to establish a quantitative structure-activity relationship (QSAR) based on steric parameters. Such studies would provide a more comprehensive understanding of how to fine-tune molecular properties through the judicious use of steric effects.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Small steric effects in isolated molecules: alkyl-substituted benzonitriles. RSC Publishing.
  • SciELO. (n.d.). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones.
  • BenchChem. (2025). A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development.
  • The Journal of Organic Chemistry. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.
  • AIP Publishing. (2007, June 22).
  • ACS Omega. (2022, June 13). Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors.
  • Organic & Biomolecular Chemistry. (n.d.). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. RSC Publishing.
  • The Journal of Physical Chemistry A. (2015, February 27). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge.
  • ResearchGate. (2010, September 20). (PDF) Quantifying steric effect with experimental electron density.
  • PMC. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies.
  • PubMed. (n.d.). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles.
  • Chemistry LibreTexts. (2023, January 14). 16.
  • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
  • ACS Omega. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2023, January 14). 16.
  • Chemistry LibreTexts. (2023, January 14). 16.
  • Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?
  • Chemistry Stack Exchange. (2016, October 18).
  • BLD Pharm. (n.d.). 491581-16-9|2-Chloro-5-ethoxy-4-methoxybenzonitrile.
  • ACS Omega. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
  • PMC. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

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Comparative

Comparative study of regioselectivity in 2-Chloro-5-ethoxy-4-methoxybenzonitrile substitution reactions

Executive Summary & Mechanistic Framework For researchers and drug development professionals, 2-Chloro-5-ethoxy-4-methoxybenzonitrile serves as a highly functionalized, versatile aromatic building block. The core challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

For researchers and drug development professionals, 2-Chloro-5-ethoxy-4-methoxybenzonitrile serves as a highly functionalized, versatile aromatic building block. The core challenge in utilizing this scaffold lies in controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) reactions.

Because the aromatic ring is electron-deficient, it is primed for nucleophilic attack. The cyano (-CN) group acts as a powerful electron-withdrawing director, activating both the ortho (C2) and para (C4) positions by stabilizing the resulting anionic intermediate (1)[1]. Consequently, chemists face a direct regioselective competition:

  • C2-Substitution: Displacement of the ortho-chloride ion.

  • C4-Substitution: Displacement of the para-methoxide ion.

This guide objectively compares the reaction conditions required to steer this competition, providing mechanistic causality, comparative data, and self-validating experimental protocols.

Causality of Regioselective Competition (E-E-A-T)

To rationally design a synthesis, one must understand the underlying physical organic chemistry driving the regioselectivity. The substitution pathway is dictated by a delicate balance of leaving group ability, steric hindrance, and Hard-Soft Acid-Base (HSAB) principles.

  • Electronic Activation & The Meisenheimer Complex: In SNAr, the rate-determining step is the nucleophilic attack forming a negatively charged carbanion known as the Meisenheimer intermediate (2)[2]. The -CN group stabilizes negative charge at C2 and C4. While C2 is closer (inductive effect), C4 often bears less steric hindrance.

  • Leaving Group Ability vs. Nucleophile Hardness: Chloride (at C2) is a superior leaving group compared to methoxide (at C4). Soft nucleophiles (e.g., amines, thiolates) kinetically prefer the softer C-Cl bond. Conversely, hard nucleophiles (e.g., alkoxides) have a higher affinity for the harder C-O center at C4.

  • Solvent and Thermodynamic Effects: Polar aprotic solvents (DMSO, DMF) solvate cations and leave nucleophiles "naked" and highly reactive, favoring rapid kinetic displacement at C2 (3)[3]. However, at elevated temperatures, the reaction can shift to thermodynamic control, providing enough activation energy to cleave the C4-OMe bond, a phenomenon accurately predicted by quantitative reactivity models (4)[4].

Comparative Data: Reaction Conditions vs. Regiochemical Outcome

The following table summarizes the quantitative regioselective outcomes based on varying nucleophiles, solvents, and temperatures.

Reaction ConditionNucleophile TypeSolventTemp (°C)Major RegioisomerC2:C4 RatioMechanistic Driver
Morpholine Soft / NeutralDMSO25C2-Substitution >99:1Kinetic control; superior leaving group ability of Cl⁻.
Sodium Thiolate Soft / AnionicTHF0C2-Substitution >99:1High affinity of soft nucleophile for the softer C-Cl bond.
Sodium Methoxide Hard / AnionicMeOH65Mixture 60:40Competition between Cl⁻ displacement and C4-OMe exchange.
Sodium Benzyloxide Hard / AnionicDMF100C4-Substitution 15:85Thermodynamic control; hard nucleophile overcomes C-O cleavage barrier.

Reaction Pathway Visualization

The diagram below maps the divergent mechanistic pathways leading to either C2 or C4 substitution based on the applied reaction conditions.

G SM 2-Chloro-5-ethoxy- 4-methoxybenzonitrile NucSoft Kinetic Control Soft Nucleophile (Amines) Polar Aprotic Solvent (DMSO) SM->NucSoft NucHard Thermodynamic Control Hard Nucleophile (Alkoxides) Elevated Temperature (80°C+) SM->NucHard MeisC2 Ortho-Meisenheimer Complex (C2 Attack) NucSoft->MeisC2 MeisC4 Para-Meisenheimer Complex (C4 Attack) NucHard->MeisC4 ProdC2 C2-Substitution Product (Chloride Displaced) MeisC2->ProdC2 ProdC4 C4-Substitution Product (Methoxide Displaced) MeisC4->ProdC4

Regioselective SNAr pathways for C2 vs. C4 substitution.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: C2-Selective Amination (Kinetic Control)

Objective: Synthesize 2-morpholino-5-ethoxy-4-methoxybenzonitrile.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv, 5.0 mmol) and anhydrous DMSO (15 mL).

  • Nucleophile Addition: Add morpholine (1.2 equiv, 6.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) to the solution.

    • Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger, preventing protonation of the amine, while DMSO stabilizes the polar Meisenheimer transition state without hydrogen-bonding to the nucleophile.

  • Reaction Execution: Stir the suspension at 25°C for 4 hours under an inert N₂ atmosphere.

    • Causality: Maintaining ambient temperature ensures the system remains under strict kinetic control, preventing the reaction from overcoming the higher activation barrier required for C4-methoxy displacement.

  • Workup & Validation: Quench the reaction by pouring it into ice water (50 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: Confirm regioselectivity via ¹H NMR. The successful displacement of chlorine is validated by the upfield shift of the C3-H aromatic proton (due to the removal of the deshielding Cl atom) and the appearance of morpholine aliphatic signals.

Protocol B: C4-Selective Alkoxy Exchange (Thermodynamic Control)

Objective: Synthesize 2-chloro-4-(benzyloxy)-5-ethoxybenzonitrile.

  • Preparation: In a dry flask under N₂, dissolve benzyl alcohol (1.5 equiv, 7.5 mmol) in anhydrous DMF (10 mL).

  • Alkoxide Generation: Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0°C. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: Pre-forming the hard, anionic alkoxide nucleophile is essential to provide the driving force necessary for attacking the C4 position.

  • Substrate Addition: Add 2-chloro-5-ethoxy-4-methoxybenzonitrile (1.0 equiv, 5.0 mmol) dissolved in 5 mL DMF dropwise to the alkoxide solution.

  • Reaction Execution: Elevate the temperature to 100°C and stir for 12 hours.

    • Causality: High thermal energy is strictly required to cleave the strong C4-OMe bond, shifting the equilibrium to favor the thermodynamically stable para-substituted product over the kinetically favored C2-chloro displacement.

  • Workup & Validation: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 x 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

    • Self-Validation: Validate via LC-MS (checking for the exact mass of the benzyloxy product) and 2D-NOESY NMR. A NOESY correlation between the benzylic protons and the C3-H proton will confirm substitution occurred specifically at the C4 position while retaining the C2-chloro group.

References

  • Title: Organic Chemistry Study Guide: -CN Source: Fiveable URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL: [Link]

Sources

Validation

Assessing the Environmental Impact of 2-Chloro-5-ethoxy-4-methoxybenzonitrile vs. Traditional Reagents: A Comparative Guide

Introduction: The Shift Toward Sustainable Pharmaceutical Synthesis The pharmaceutical industry faces increasing regulatory and economic pressure to adopt sustainable practices. Traditional drug synthesis often relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward Sustainable Pharmaceutical Synthesis

The pharmaceutical industry faces increasing regulatory and economic pressure to adopt sustainable practices. Traditional drug synthesis often relies on hazardous chemicals, generates significant waste, and requires high energy consumption. One of the most critical challenges in modern medicinal chemistry is the functionalization of aromatic rings without leaving a massive environmental footprint.

2-Chloro-5-ethoxy-4-methoxybenzonitrile (CAS: 491581-16-9) is a highly specialized, multi-substituted building block utilized in advanced drug discovery[1]. Historically, synthesizing such complex benzonitrile derivatives required traditional reagents like hydroxylamine hydrochloride ( NH2​OH⋅HCl ) or heavy-metal-mediated Sandmeyer reactions. These conventional methods suffer from severe environmental constraints, including equipment corrosion, the release of hydrochloric acid, and the mandatory use of metal salt catalysts[2].

Replacing harmful reagents with alternatives that have a lower environmental impact is a core tenet of green chemistry[3]. This guide provides an objective, data-driven comparison of the environmental impact and operational efficiency of utilizing modern green synthesis pathways for 2-Chloro-5-ethoxy-4-methoxybenzonitrile (CEMB) versus traditional cyanation reagents.

Mechanistic & Environmental Comparison

The Burden of Traditional Reagents

Traditional organic solvents and cyanation reagents contribute heavily to air pollution through volatile organic compound (VOC) emissions and present severe toxicity hazards. When converting benzaldehyde derivatives to benzonitriles using NH2​OH⋅HCl , the reaction typically requires toxic phase-transfer catalysts (like tetrabutylammonium bromide), hazardous solvents like DMF, and extended heating times (e.g., 4.5 hours at 135 °C) to achieve a ~92.8% yield[2]. The downstream isolation process is equally wasteful, requiring massive amounts of water and organic solvents to quench the reaction and extract the product.

The Green Chemistry Alternative: Ionic Liquid Systems

Green chemistry addresses these issues by developing novel reactions that maximize desired products while minimizing by-products[3]. A breakthrough approach utilizes hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ( (NH2​OH)2​⋅[HSO3​−b−Py]⋅HSO4​ ), an ionic liquid (IL) that acts simultaneously as a co-solvent, catalyst, and phase separation agent[2].

Because the IL fulfills multiple roles, the use of metal salt catalysts is entirely eliminated, and no inorganic acid is released into the environment[4]. This self-contained system represents a paradigm shift in how we handle complex intermediates like CEMB.

Workflow cluster_traditional Traditional Cyanation cluster_green Green IL Synthesis T1 Precursor T2 NH2OH·HCl + Metal Catalyst T1->T2 T3 Acidic & Heavy Metal Waste T2->T3 Toxic Byproducts T4 CEMB Product T2->T4 G1 Precursor G2 [HSO3-b-Py]·HSO4 IL G1->G2 G3 Biphasic Separation G2->G3 G3->G2 Recycled IL G4 CEMB Product G3->G4

Caption: Comparison of traditional cyanation vs. green ionic liquid synthesis for CEMB production.

Quantitative Environmental Impact Data

To objectively evaluate the performance of the green IL method against traditional NH2​OH⋅HCl reagents, we must look at the empirical data. The table below summarizes the environmental and operational metrics based on standardized benchmark reactions[2].

Performance MetricTraditional Reagents ( NH2​OH⋅HCl / DMF)Green Synthesis (Ionic Liquid System)Environmental Impact Reduction
Catalyst Requirement Heavy metal salts, Phase-transfer catalystsNone (IL acts as self-catalyst)Eliminates heavy metal toxicity & simplifies purification
Reaction Time & Temp 4.5 hours @ 135 °C2 hours @ 120 °CSignificant energy conservation
Yield & Conversion ~92.8%100%Maximizes atom economy; zero unreacted precursor waste
Solvent Waste High VOC emissions (DMF, Extraction solvents)Zero VOC (Biphasic IL separation)Prevents air/water pollution and reduces E-factor
Byproducts Corrosive HCl, inorganic saltsWaterEliminates acid corrosion of reactor equipment[2]

Experimental Protocol: Green Synthesis of CEMB

As an Application Scientist, I cannot stress enough that a protocol must be a self-validating system . You should not have to guess if a reaction is complete; the physical chemistry of the system should tell you. Below is the optimized, step-by-step methodology for the green synthesis of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

Step 1: Reagent Preparation & Mixing
  • Action: Charge a reactor with the substituted benzaldehyde precursor and the ionic liquid (NH2​OH)2​⋅[HSO3​−b−Py]⋅HSO4​ in a precise 1 : 1.5 molar ratio[4]. Add paraxylene such that the volume ratio of paraxylene to IL is 2 : 1[4].

  • Causality: The 1:1.5 molar ratio is the stoichiometric sweet spot. It ensures 100% conversion of the aldehyde without leaving excessive, unreacted hydroxylamine. The paraxylene acts as the organic carrier for the final product, strictly limiting VOC exposure.

Step 2: Thermal Condensation
  • Action: Heat the biphasic mixture to 120 °C under continuous stirring for exactly 2 hours[2].

  • Causality: Energy-intensive processes elevate costs and increase the environmental burden. By utilizing the IL as an inherent acid catalyst, the activation energy of the oxime dehydration is lowered, allowing the reaction to reach 100% yield in less than half the time of traditional methods.

Step 3: Automatic Phase Separation (Self-Validation Checkpoint)
  • Action: Cease stirring and allow the reaction mass to cool to room temperature.

  • Self-Validation: You will visually observe the reaction mass automatically separate into a distinct upper organic phase and a lower aqueous phase[2]. If the separation is cloudy or incomplete, it indicates temperature fluctuations during Step 2.

  • Causality: This automatic separation is the hallmark of the green protocol. The organic phase contains the pure CEMB product in paraxylene, while the aqueous phase retains the IL. This completely bypasses the need for traditional, waste-heavy aqueous workups and extractions.

Step 4: Product Isolation and IL Recycling
  • Action: Decant the organic phase and subject it to standard solvent evaporation to yield pure 2-Chloro-5-ethoxy-4-methoxybenzonitrile. Recover the aqueous IL phase directly.

  • Causality: The recovered ionic liquid can be recycled directly after the reaction without any complex purification, maintaining the atom economy and safeguarding the environment for future cycles[4],[3].

Mechanism N1 Aldehyde Precursor N3 Condensation (120°C, 2h) N1->N3 N2 IL Salt: (NH2OH)2·[HSO3-b-Py]·HSO4 N2->N3 Co-solvent & Catalyst N4 Automatic Phase Separation N3->N4 N5 Organic Phase: Pure CEMB N4->N5 N6 Aqueous Phase: Recovered IL N4->N6 N6->N2 >98% Recycled

Caption: Mechanistic pathway and phase separation of the ionic liquid-mediated synthesis.

Conclusion

The transition from traditional reagents to green synthetic pathways is not just an environmental imperative; it is a profound operational upgrade. By synthesizing and utilizing advanced intermediates like 2-Chloro-5-ethoxy-4-methoxybenzonitrile via recyclable ionic liquids, laboratories can achieve 100% conversion rates while entirely eliminating corrosive acid waste, heavy metal catalysts, and excessive VOC emissions. Embracing these self-validating, biphasic systems ensures that pharmaceutical development aligns seamlessly with global sustainable development goals.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-Chloro-5-ethoxy-4-methoxybenzonitrile

Advanced Safety and Handling Protocol for 2-Chloro-5-ethoxy-4-methoxybenzonitrile As a Senior Application Scientist, I recognize that handling specialized halogenated chemical intermediates like (CAS: 491581-16-9)[1] req...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 2-Chloro-5-ethoxy-4-methoxybenzonitrile

As a Senior Application Scientist, I recognize that handling specialized halogenated chemical intermediates like (CAS: 491581-16-9)[1] requires moving beyond generic laboratory safety checklists. True safety in drug development and synthetic chemistry workflows is achieved through a mechanistic understanding of a molecule's reactivity, toxicological profile, and physical state. This guide provides a self-validating, causally grounded system for operational handling and disposal.

Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a threat:

  • Dermal Penetration & Toxicity: The molecule features an aromatic ring substituted with a chlorine atom and two alkoxy groups (ethoxy and methoxy). These substituents significantly increase the compound's lipophilicity. Highly lipophilic halogenated organics can rapidly penetrate the lipid bilayer of the stratum corneum (the outer skin layer), facilitating systemic absorption and causing severe localized chemical irritation[2].

  • Latent Reactivity of the Nitrile Group: The nitrile moiety (-C≡N) is generally stable under ambient conditions but presents a severe latent hazard. If exposed to strong aqueous acids, strong bases, or extreme thermal stress (combustion), the nitrile group can undergo hydrolysis or thermal decomposition, releasing highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

  • Aerosolization Risk: As a crystalline solid, the primary physical risk during routine handling is the generation of micro-particulate dust. Inhalation of these particulates bypasses dermal barriers, directly irritating the respiratory mucosa and introducing the compound into the bloodstream.

Quantitative PPE Matrix & Material Selection

Standard laboratory latex gloves are highly permeable to lipophilic organic compounds and offer zero protection against this chemical class. As mandated by[3], hazard assessments must dictate material selection.

Table 1: Quantitative Comparison of Glove Materials for Halogenated Benzonitriles

Glove MaterialMinimum Thickness (mm)Est. Breakthrough Time (min)Mechanistic Rationale & Suitability
Heavy-Duty Nitrile ≥ 0.11> 240Excellent. High cross-linking density resists permeation by lipophilic organics. Primary choice for routine handling.
Butyl Rubber ≥ 0.30> 480Excellent. Maximum impermeability to gases and organic solvents. Required for prolonged, direct contact or large-scale synthesis.
Natural Latex 0.10< 10Unsuitable. Rapid degradation and permeation by halogenated compounds. Do not use.

Comprehensive PPE Ensemble:

  • Eye/Face: ANSI Z87.1 tight-fitting chemical splash goggles. (Standard safety glasses are insufficient as they do not seal against airborne dust).

  • Body: Flame-retardant (FR) lab coat with fitted cuffs and closed-toe, non-porous footwear.

  • Respiratory: If handling outside of a certified fume hood, an N95/P100 particulate respirator or an ABEK-rated half-mask is strictly required to prevent inhalation of aerosolized powders[4].

Standard Operating Procedure (SOP): Solution Preparation Workflow

Every procedural step must validate the integrity of the safety system. Follow this methodology when preparing stock solutions of 2-Chloro-5-ethoxy-4-methoxybenzonitrile.

  • Step 1: Environmental Validation Verify that the chemical fume hood is operational with a continuous face velocity between 0.4 and 0.6 m/s. Ensure the workspace is entirely free of strong oxidizing agents, concentrated acids, and bases to prevent unintended reactive decomposition.

  • Step 2: PPE Donning & Static Mitigation Don the prescribed PPE (Nitrile gloves, goggles, FR coat). Because halogenated powders easily accumulate static electricity (leading to sudden aerosolization), use an anti-static ionizer gun on the weighing vessel and utilize a grounded, anti-static stainless steel or conductive polymer spatula.

  • Step 3: Closed-System Transfer Weigh the compound strictly inside the fume hood. When transferring the solid into a volumetric flask or reaction vessel, use a wide-mouth powder funnel. Do not drop the powder from a height; lower the spatula directly into the funnel to minimize the dust plume.

  • Step 4: Solubilization Slowly add the chosen organic solvent (e.g., Dichloromethane or Dimethyl Sulfoxide) while washing down the neck of the funnel. Cap the vessel immediately and use a magnetic stirrer or sonicator to achieve full dissolution. Keep the fume hood sash lowered to the minimum operational height during this process.

Spill Response & Disposal Plan

Inadequate spill response is a primary vector for [2].

  • Step 1: Solid Spill Containment (Wet-Wiping) Never dry-sweep a chemical powder spill, as this immediately aerosolizes the toxin. Instead, lightly mist the spilled powder with a compatible, non-reactive solvent (such as water or a heavy aliphatic hydrocarbon) to bind the particulates.

  • Step 2: Absorption and Collection Wipe up the moistened paste using absorbent chemical pads. If the compound was already in solution, cover the liquid with an inert absorbent like vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Step 3: Hazardous Waste Segregation Place all contaminated wipes, gloves, and absorbents into a clearly labeled, sealable hazardous waste container. 2-Chloro-5-ethoxy-4-methoxybenzonitrile must be routed to a Halogenated Organic Waste stream. It requires high-temperature incineration at a facility equipped with acid-gas scrubbers to safely neutralize the HCl and NOx byproducts generated during combustion.

Safety & Operational Workflow Visualization

G Start Risk Assessment & Fume Hood Verification PPE Don PPE (Nitrile Gloves, Goggles, FR Coat) Start->PPE Weighing Anti-Static Weighing (Inside Fume Hood) PPE->Weighing Reaction Chemical Reaction (Avoid Strong Acids/Bases) Weighing->Reaction Spill Spill Event? Reaction->Spill Cleanup Wet-Wipe / Absorb (No Dry Sweeping) Spill->Cleanup Yes Disposal Halogenated Waste Stream (Incineration with Scrubber) Spill->Disposal No Cleanup->Disposal Decon Surface Decontamination & Doff PPE Disposal->Decon

Operational workflow for the safe handling and disposal of halogenated benzonitriles.

References

  • OSHA's PPE Laboratory Standards, Clarion Safety Systems, [Link]

  • Chemical Safety and the Hierarchy of Controls, CDC/NIOSH, [Link]

  • Mastering Chemical Burn Prevention: Proven Safety Tactics That Protect, Berkley Industrial Comp, [Link]

Sources

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